Disodium tetrabromophthalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3,4,5,6-tetrabromophthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4.2Na/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNQAECQSKUEGD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br4Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13810-83-8 (Parent) | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90889689 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25357-79-3 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium tetrabromophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Thermal Degradation Pathway of Disodium Tetrabromophthalate
This in-depth technical guide provides a comprehensive analysis of the thermal degradation pathway of Disodium tetrabromophthalate (DSTBP). Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the chemical transformations DSTBP undergoes at elevated temperatures. By synthesizing established principles of thermal analysis and drawing parallels with structurally related compounds, we present a logical and scientifically grounded proposed degradation pathway.
Introduction: The Significance of this compound in Thermal Stability
This compound is a brominated aromatic compound. While its primary applications are not as extensively documented in public literature as other brominated flame retardants, its structure suggests potential utility in applications requiring thermal stability. The presence of a highly brominated aromatic ring is a hallmark of many flame-retardant chemicals. These compounds function by releasing bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. The disodium salt form suggests different solubility and reactivity characteristics compared to its ester or anhydride counterparts, making its thermal degradation pathway a unique area of study. Understanding this pathway is critical for predicting its behavior in high-temperature applications, assessing its environmental fate upon thermal decomposition, and ensuring its safe handling and disposal.
Analytical Techniques for Elucidating Thermal Degradation
The study of thermal degradation pathways relies on a suite of sophisticated analytical techniques. Each provides a unique piece of the puzzle, and their combined use allows for a comprehensive understanding of the decomposition process.
-
Thermogravimetric Analysis (TGA): This is the cornerstone of thermal analysis. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] It provides quantitative data on decomposition temperatures, the number of degradation steps, and the mass of residue remaining.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It identifies endothermic events like melting and boiling, and exothermic events such as decomposition and crystallization.
-
Hyphenated Techniques (TGA-MS, TGA-FTIR): To identify the gaseous products evolved during decomposition, TGA is often coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).[2][3] TGA-MS separates and identifies the evolved gases based on their mass-to-charge ratio, while TGA-FTIR identifies them based on their characteristic infrared absorption spectra.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique involves the rapid heating of a sample in an inert atmosphere (pyrolysis) to break it down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. This provides detailed information about the molecular structure of the degradation products.
The selection of these techniques is driven by the need to not only quantify the thermal events but also to identify the chemical species produced at each stage of degradation. This dual approach is essential for constructing a reliable degradation pathway.
Proposed Thermal Degradation Pathway of this compound
The proposed pathway consists of two main stages:
Stage 1: Decarboxylation
At elevated temperatures, the initial and most probable degradation step for this compound is decarboxylation. The sodium carboxylate groups are thermally labile and are expected to decompose, releasing carbon dioxide. This reaction is well-documented for sodium salts of other aromatic carboxylic acids, such as sodium benzoate and sodium phthalate.[4][6] The reaction proceeds as follows:
C₈Br₄Na₂O₄ (this compound) → C₆Br₄Na₂ (Disodium tetrabromobenzide intermediate) + 2CO₂
This step would be characterized by a significant mass loss in TGA corresponding to the loss of two molecules of carbon dioxide. The resulting intermediate is a highly reactive disodium tetrabromobenzide species.
Stage 2: C-Br Bond Scission and Fragmentation
Following decarboxylation, the highly unstable disodium tetrabromobenzide intermediate would likely undergo further degradation. This stage is expected to be driven by the cleavage of the carbon-bromine bonds, a characteristic feature of the thermal decomposition of brominated flame retardants.[7] The C-Br bonds are weaker than the C-C bonds of the aromatic ring and will break at high temperatures, releasing bromine radicals. These radicals are the active species in flame retardancy.
The fragmentation of the aromatic ring itself may also occur at very high temperatures. This would lead to the formation of a complex mixture of lower molecular weight brominated hydrocarbons and soot. The sodium would likely be converted to sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O) as a final solid residue.
The key degradation products from this stage are expected to be:
-
Bromine-containing species: Hydrogen bromide (HBr), elemental bromine (Br₂), and various brominated aromatic compounds.
-
Aromatic fragments: Tetrabromobenzene and other polybrominated benzenes.
-
Inorganic residue: Sodium carbonate (Na₂CO₃) and/or Sodium oxide (Na₂O).
Visualizing the Degradation Pathway
The following diagram illustrates the proposed thermal degradation pathway of this compound.
Caption: Proposed thermal degradation pathway of this compound.
Quantitative Data Summary
Due to the lack of direct experimental data for this compound, the following table presents expected thermal decomposition characteristics based on analogous compounds. These values should be considered estimates and require experimental verification.
| Parameter | Expected Range | Rationale/Supporting Evidence |
| Onset of Decomposition (Tonset) | 300 - 450 °C | Decarboxylation of sodium carboxylates typically occurs in this range.[3] |
| Peak Decomposition Temperature (Tpeak) | 350 - 500 °C | The temperature of maximum rate of mass loss for decarboxylation and initial C-Br scission. |
| Mass Loss (Stage 1 - Decarboxylation) | ~20% | Calculated based on the loss of two CO₂ molecules from the molecular weight of DSTBP. |
| Final Residue at 800 °C (in N₂) | 15 - 25% | Primarily composed of sodium carbonate/oxide. The theoretical residue for Na₂CO₃ is ~24%. |
Experimental Protocol: TGA-MS Analysis of this compound
This protocol outlines a standardized procedure for analyzing the thermal degradation of this compound using a hyphenated Thermogravimetric Analyzer-Mass Spectrometer (TGA-MS) system.
Objective: To determine the decomposition temperatures, mass loss events, and identify the evolved gaseous products during the thermal degradation of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Quadrupole Mass Spectrometer (MS).
-
High-purity nitrogen (99.999%) and air as purge gases.
-
Microbalance for accurate sample weighing.
-
Alumina or platinum crucibles.
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the TGA and MS are properly calibrated according to the manufacturer's specifications. Temperature calibration is typically performed using certified reference materials (e.g., indium, tin, zinc). Mass calibration of the MS should be performed using a suitable calibration gas.
-
Set the TGA-MS interface transfer line temperature to a value that prevents condensation of the evolved gases (typically 200-250 °C).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible. Record the exact weight.
-
-
TGA Method Parameters:
-
Purge Gas: High-purity nitrogen.
-
Flow Rate: 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Hold at 800 °C for 10 minutes.
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range (m/z): Scan from 10 to 300 amu. This range will cover expected small molecules like CO₂ (m/z 44), HBr (m/z 80, 82), and Br₂ (m/z 158, 160, 162), as well as smaller organic fragments.
-
Data Acquisition: Continuously acquire MS data throughout the TGA temperature program.
-
-
Data Analysis:
-
TGA Data:
-
Plot the mass loss versus temperature curve (TG curve) and its first derivative (DTG curve).
-
From the TG curve, determine the onset temperature of decomposition, the temperatures of discrete mass loss steps, and the final residue percentage.
-
From the DTG curve, identify the peak decomposition temperatures for each mass loss event.
-
-
MS Data:
-
Generate ion current versus temperature profiles for specific m/z values corresponding to expected degradation products (e.g., m/z 44 for CO₂, m/z 80 and 82 for HBr).
-
Correlate the evolution of specific gases with the mass loss events observed in the TGA data.
-
Analyze the mass spectra at the peak evolution temperatures to identify the major evolved species.
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for TGA-MS analysis of DSTBP.
Conclusion and Future Perspectives
This technical guide has presented a detailed, proposed thermal degradation pathway for this compound based on fundamental chemical principles and data from analogous compounds. The proposed mechanism involves an initial decarboxylation step followed by C-Br bond scission and fragmentation of the aromatic ring, leading to the formation of various brominated species and an inorganic residue.
The insights provided herein are crucial for researchers and professionals working with this and similar compounds. However, it is imperative to underscore that this pathway is theoretical. Experimental validation using the outlined TGA-MS protocol and other advanced analytical techniques is essential to confirm and refine this proposed mechanism. Future work should focus on a detailed characterization of the solid residue and the identification of minor degradation products to gain a more complete understanding of the thermal behavior of this compound.
References
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
-
Collegedunia. (2025). What does sodium phthalate give on reaction with sodalime? Retrieved from [Link]
-
Ogata, Y., & Nakajima, K. (n.d.). Thermal Transformation of Alkali Salts of Aromatic Carboxylic Acids. V. Reaction of Potassium and Sodium Salts of Naphthoic Acids. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
The Chemical Company. (n.d.). Tetrabromophthalic Anhydride (TBPA). Retrieved from [Link]
- Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals.
- The thermal behaviour of ethylenediaminetetracetic acid and its sodium salts. (n.d.).
-
PubChem. (n.d.). Tetrabromophthalic anhydride. Retrieved from [Link]
-
Al-taman Kimya. (n.d.). Tetrabromophthalic Anhydride. Retrieved from [Link]
- Products of thermal decomposition of brominated polymer flame retardants. (n.d.).
- EPA. (n.d.). TSCA Work Plan Chemical Technical Supplement – Physicochemical Properties and Environmental Fate of the Brominated Phthalates.
- Hiden Analytical. (2018). Real-Time Process Monitoring of Pharmaceuticals.
- Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (n.d.).
-
Sodium salts of carboxylic acids on heating with soda lime give alkanes containing than the carbo... (2022, October 26). Retrieved from [Link]
- Soares, J. P., Santos, J. E., Chierice, G. O., & Cavalheiro, E. T. G. (2004). Thermal behavior of alginic acid and its sodium salt. Eclética Química, 29(2), 53-56.
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
- Process for the production of tetrabromophthalic anhydride. (n.d.).
-
Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
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- 4. What does sodium phthalate give on reaction with sodalime? [cdquestions.com]
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- 7. m.ciop.pl [m.ciop.pl]
Spectroscopic Fingerprinting of Disodium Tetrabromophthalate: An In-depth Technical Guide
Abstract
Introduction: The Structural Significance of Disodium Tetrabromophthalate
This compound is the disodium salt of tetrabromophthalic acid. Its structure features a benzene ring substituted with four bromine atoms and two adjacent carboxylate groups. This unique combination of a heavily halogenated aromatic core and ionic carboxylate functionalities imparts specific chemical and physical properties to the molecule, making its unambiguous identification and characterization paramount for any application. Spectroscopic techniques are indispensable tools for confirming the molecular structure, identifying impurities, and understanding the chemical environment of the atoms within the molecule.
This guide will navigate the theoretical underpinnings and practical considerations for the spectroscopic analysis of this compound, providing a foundational understanding for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be instrumental. However, given the molecular structure, it's important to note that the aromatic ring is fully substituted, meaning there are no aromatic protons directly attached to the ring.
Predicted ¹H NMR Spectrum
Due to the absence of protons on the aromatic ring, a standard ¹H NMR spectrum of a pure, anhydrous sample of this compound in a suitable aprotic solvent (e.g., DMSO-d₆) is expected to show no signals in the aromatic region (typically 6.5-8.5 ppm). The presence of any signals in this region would suggest the presence of proton-containing impurities. The primary observable signal would likely be a residual solvent peak and potentially a broad signal from any water of hydration.
Predicted ¹³C NMR Spectrum
¹³C NMR spectroscopy is significantly more informative for this compound. The spectrum will reveal the carbon skeleton, with chemical shifts influenced by the electron-withdrawing bromine atoms and the carboxylate groups.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylate Carbons (-COO⁻Na⁺) | 170 - 180 | The chemical shift of carboxylate carbons is typically found in this region. The exact position will be influenced by the solvent and concentration. The conversion from a carboxylic acid to a sodium salt generally causes a downfield shift of the carboxyl carbon signal. |
| Brominated Aromatic Carbons (C-Br) | 120 - 140 | The four bromine atoms will have a significant deshielding effect on the attached carbons. Due to the symmetry of the molecule, two distinct signals are expected for the four brominated carbons. |
| Aromatic Carbons Bearing Carboxylates | 135 - 150 | These carbons are deshielded by the attached carboxylate groups and the adjacent bromine atoms. |
The interpretation of the ¹³C NMR spectrum of sodium benzoates and phthalates provides a strong basis for these predictions. For instance, the chemical shifts in the ¹³C NMR spectra of sodium benzoate show the carboxylate carbon at a downfield position compared to benzoic acid[1].
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The transition from tetrabromophthalic acid to its disodium salt brings about significant and readily identifiable changes in the IR spectrum.
Key Diagnostic Peaks
The most notable change will be the disappearance of the broad O-H stretching vibration of the carboxylic acid group, which typically appears in the 2500-3300 cm⁻¹ region[2]. This will be replaced by characteristic absorptions of the carboxylate anion.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| Carboxylate Asymmetric Stretch | 1550 - 1650 | This is a strong and characteristic absorption for the -COO⁻ group. In sodium salts of carboxylic acids, this band is typically observed in this range[3][4]. |
| Carboxylate Symmetric Stretch | 1300 - 1420 | Another key absorption for the carboxylate group, also typically strong[3][4]. |
| C-Br Stretch | 500 - 700 | The carbon-bromine stretching vibrations are expected in the fingerprint region of the spectrum. |
| Aromatic C=C Stretch | 1450 - 1600 | These bands, characteristic of the benzene ring, may be weaker and appear alongside the strong carboxylate stretch. |
The analysis of the IR spectra of various sodium carboxylates confirms that the asymmetric and symmetric stretching vibrations of the carboxylate group are the most prominent features[5][6].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The analysis of an ionic compound like this compound by MS can be challenging and often requires specific ionization techniques.
Ionization Techniques
Electrospray ionization (ESI) is a suitable technique for analyzing ionic compounds. In negative ion mode ESI-MS, one would expect to observe the tetrabromophthalate dianion or related species.
Predicted Mass Spectrum
-
Molecular Ion: Observing the intact disodium salt might be difficult. More likely, in negative ion mode, the spectrum would show the [M - 2Na]²⁻ ion, representing the tetrabromophthalate dianion. The isotopic pattern of this ion would be highly characteristic due to the presence of four bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio). This would result in a distinctive cluster of peaks.
-
Fragmentation: The fragmentation of the tetrabromophthalate anion would likely involve the loss of CO₂ from the carboxylate groups. Further fragmentation could involve the loss of bromine atoms. The fragmentation patterns of carboxylic acid derivatives often involve the cleavage of the bond adjacent to the carbonyl group[2][7].
The analysis of carboxylic acid salts by LC-MS often involves negative mode ESI, where deprotonated molecules are observed.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dried this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is anhydrous to minimize the residual water peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (¹³C NMR):
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C NMR is inherently less sensitive than ¹H NMR. A relaxation delay (e.g., 2-5 seconds) should be used to ensure proper quantification if desired.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with reverse-phase chromatography (e.g., a mixture of water and methanol or acetonitrile).
-
-
LC-MS System:
-
Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Set the ESI source to negative ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the analyte.
-
-
Data Acquisition:
-
Acquire data in full scan mode to observe the molecular ions and their isotopic patterns.
-
If fragmentation information is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the resulting mass spectra to identify the molecular ions and characteristic fragment ions.
-
Compare the observed isotopic pattern for bromine-containing ions with the theoretical pattern.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic analysis of this compound, while requiring a predictive approach due to the limited availability of direct experimental data, can be robustly performed using a combination of NMR, IR, and MS techniques. The key spectral features—the absence of aromatic protons in ¹H NMR, the characteristic chemical shifts of carboxylate and brominated carbons in ¹³C NMR, the strong carboxylate stretches in the IR spectrum, and the distinctive isotopic pattern in the mass spectrum—provide a unique spectroscopic fingerprint for this molecule. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently identify and characterize this compound, ensuring the integrity and reliability of their scientific investigations.
References
-
Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. The Journal of Physical Chemistry B.
-
Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate.
-
IR Infrared Absorption Bands of Carboxylate. 911Metallurgist.
-
Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates.
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.
-
FTIR spectra of (a) pure sodium acid phthalate hemihydrate and (b) 1% Co²⁺-doped sodium acid phthalate hemihydrate. ResearchGate.
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
-
Spectroscopy of Carboxylic Acids. Oregon State University.
-
Analysis of carboxylic salts by LCMS. Chromatography Forum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 3. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
In Vitro Toxicological Screening of Disodium Tetrabromophthalate: A Technical Guide for Researchers
Foreword: Navigating the Toxicological Landscape of Brominated Flame Retardants
Disodium tetrabromophthalate (Na2TBPH) belongs to the vast family of brominated flame retardants (BFRs), compounds integral to enhancing the fire resistance of numerous consumer and industrial products. However, their widespread use has led to ubiquitous environmental presence and growing concerns about their potential adverse effects on human health. The structural similarity of these compounds to endogenous hormones and their potential to bioaccumulate necessitates a thorough toxicological evaluation. This guide provides a comprehensive framework for the in vitro toxicological screening of this compound, with a focus on scientifically robust methodologies and the interpretation of their outcomes.
It is critical to note that while this guide focuses on this compound, a significant portion of the available in vitro toxicological data has been generated for its analogue, bis(2-ethylhexyl) tetrabromophthalate (TBPH). The toxicological profile of the tetrabromophthalate anion is expected to be the primary driver of the biological activity of these compounds. Therefore, data from TBPH and other relevant BFRs will be used as a predictive reference throughout this guide to inform the experimental design and potential toxicological endpoints for Na2TBPH.
This document is structured to empower researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret a comprehensive in vitro toxicological assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Foundational Pillar: Assessing Basal Cytotoxicity
A fundamental first step in any toxicological screening is to determine the concentrations at which a compound elicits overt cytotoxicity. This information is crucial for selecting appropriate, sub-lethal concentrations for more specific mechanistic assays, thereby avoiding confounding results due to widespread cell death.
The Rationale Behind the Choice of Cytotoxicity Assays
Multiple assays are available to assess cell viability, each interrogating a different aspect of cellular health. A multi-parametric approach is recommended to gain a comprehensive understanding of the cytotoxic potential of this compound.
-
Metabolic Viability (MTS/MTT Assay): These colorimetric assays measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. A decrease in this conversion is indicative of reduced cell viability and mitochondrial dysfunction.[1]
-
Membrane Integrity (LDH Release Assay): The lactate dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium upon cell membrane damage, a hallmark of necrosis.[1]
Experimental Protocol: MTS Assay for Cytotoxicity
This protocol is a standardized method for determining the effect of this compound on the viability of a chosen cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).
Materials:
-
Selected mammalian cell line (e.g., HepG2, ATCC® HB-8065™)
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum)
-
This compound (Na2TBPH)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of Na2TBPH in a suitable solvent (e.g., sterile, deionized water). Perform serial dilutions in complete culture medium to achieve the desired final concentrations for testing. A wide concentration range is recommended for the initial screening (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Na2TBPH. Include vehicle control wells (medium with solvent only) and untreated control wells.
-
Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours).
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of viability against the log of the Na2TBPH concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Self-Validation and Controls:
-
Positive Control: Include a known cytotoxic compound (e.g., doxorubicin) to validate the assay's sensitivity.
-
Vehicle Control: Essential to account for any effects of the solvent on cell viability.
-
Untreated Control: Provides a baseline for normal cell viability.
Anticipated Outcomes and Interpretation
Based on studies of other brominated flame retardants, it is plausible that this compound may induce concentration-dependent cytotoxicity in various cell lines. For example, studies on tetrabromobisphenol A (TBBPA) have demonstrated cytotoxic effects in human peripheral blood mononuclear cells.[2] A steep dose-response curve would suggest an acute cytotoxic mechanism, while a shallower curve might indicate a more complex, potentially pro-apoptotic or anti-proliferative effect.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 92 ± 6.1 |
| 50 | 75 ± 7.3 |
| 100 | 55 ± 8.0 |
| 250 | 28 ± 4.5 |
| 500 | 12 ± 3.1 |
| 1000 | 5 ± 1.9 |
Genotoxicity Assessment: Unveiling the Potential for DNA Damage
Genotoxicity testing is a critical component of toxicological screening, as DNA damage can lead to mutations and potentially cancer. In vitro mutagenicity tests have shown that TBPH can induce chromosomal aberrations.[3] Therefore, it is essential to evaluate the genotoxic potential of this compound.
A Dual-Pronged Approach to Genotoxicity
To comprehensively assess genotoxicity, a battery of tests targeting different endpoints is recommended.
-
In Vitro Micronucleus Test (OECD 487): This assay detects both clastogens (agents that cause structural chromosome damage) and aneugens (agents that cause numerical chromosome changes) by quantifying the formation of micronuclei in the cytoplasm of interphase cells.[4][5][6][7][8] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Single Cell Gel Electrophoresis (Comet) Assay: This sensitive technique detects DNA single- and double-strand breaks, as well as alkali-labile sites.[9][10][11][12] Under electrophoresis, damaged DNA migrates away from the nucleus, forming a "comet" shape, with the tail length and intensity being proportional to the extent of DNA damage.
Experimental Protocol: In Vitro Micronucleus Test (OECD 487)
This protocol is a condensed version of the OECD 487 guideline and should be supplemented with the full guideline for regulatory submissions.[4][5][6][7]
Materials:
-
Suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)[4]
-
Complete cell culture medium
-
This compound (Na2TBPH)
-
Cytochalasin B (for cytokinesis-blocked method)
-
Mitomycin C (positive control without metabolic activation)
-
Cyclophosphamide (positive control with metabolic activation)
-
S9 metabolic activation system (optional, to assess the genotoxicity of metabolites)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with a range of sub-lethal concentrations of Na2TBPH (determined from cytotoxicity assays) for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9 mix.
-
Cytokinesis Block: After the initial treatment period, add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a freshly prepared fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Calculate the frequency of micronucleated cells for each concentration. Statistical analysis (e.g., Chi-square test) should be performed to determine if there is a significant, dose-dependent increase in micronucleus formation compared to the vehicle control.
Self-Validation and Controls:
-
Positive Controls: Essential to demonstrate the sensitivity of the test system.
-
Vehicle Control: To account for any effects of the solvent.
-
Cytotoxicity Measurement: Concurrent assessment of cytotoxicity (e.g., by calculating the Cytokinesis-Block Proliferation Index - CBPI) is mandatory to ensure that the observed genotoxicity is not a secondary effect of high toxicity.
Experimental Protocol: Alkaline Comet Assay
This protocol provides a general framework for performing the alkaline Comet assay.
Materials:
-
Selected mammalian cell line
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Frosted microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters and image analysis software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of NMPA.
-
Cell Encapsulation: Mix a suspension of treated cells with LMPA and layer it on top of the NMPA-coated slide.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and histones, leaving behind nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for a specific duration (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage to the electrophoresis tank for a set time (e.g., 20-30 minutes). Damaged DNA fragments will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA.
-
Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.
-
Data Analysis: Compare the DNA damage in treated cells to that in vehicle-treated cells. A statistically significant, dose-dependent increase in comet parameters indicates genotoxicity.
Self-Validation and Controls:
-
Positive Control: A known genotoxic agent (e.g., hydrogen peroxide, methyl methanesulfonate) should be included.
-
Negative/Vehicle Control: Essential for baseline DNA damage measurement.
-
Replicates: At least three replicate slides per experimental condition should be analyzed.
Visualizing the Genotoxicity Workflow
Caption: Workflow for assessing the genotoxicity of this compound.
Endocrine Disruption Potential: A Mechanistic Investigation
Many BFRs are recognized as endocrine-disrupting chemicals (EDCs) due to their structural similarity to endogenous hormones.[4][13] They can interfere with the synthesis, transport, and action of hormones, particularly thyroid and steroid hormones.
Rationale for Endocrine Disruption Assays
-
H295R Steroidogenesis Assay (OECD 456): This in vitro assay uses the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes involved in steroidogenesis.[14][15][16][17][18] It is a valuable tool for identifying chemicals that can alter the production of steroid hormones, such as estradiol and testosterone.
-
Thyroid Hormone System Disruption Assays: The thyroid hormone system is a known target for many BFRs.[2][7][13][19][20][21] In vitro assays can assess interference with various steps in the thyroid hormone pathway, including hormone synthesis, transport, and receptor binding. For instance, studies have shown that TBBPA can inhibit thyroid hormone transmembrane transporters.[22][23]
Experimental Protocol: H295R Steroidogenesis Assay (OECD 456)
Materials:
-
H295R cell line (ATCC® CRL-2128™)
-
Complete culture medium supplemented with appropriate serum and additives
-
This compound (Na2TBPH)
-
Forskolin (positive control for induction)
-
Prochloraz (positive control for inhibition)
-
24-well cell culture plates
-
ELISA kits or LC-MS/MS for hormone quantification (testosterone and 17β-estradiol)
-
Cell viability assay reagents
Procedure:
-
Cell Seeding and Acclimation: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.
-
Cell Treatment: Expose the cells to a range of concentrations of Na2TBPH for 48 hours. Include vehicle, positive, and negative controls.
-
Medium Collection: After the exposure period, collect the culture medium for hormone analysis.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using a validated method like ELISA or LC-MS/MS.
-
Cell Viability Assessment: Determine cell viability in the corresponding wells to ensure that observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Compare the hormone levels in the treated wells to the vehicle control. A statistically significant increase or decrease in hormone production indicates a potential for endocrine disruption.
Self-Validation and Controls:
-
Positive Controls: Forskolin and prochloraz are used to demonstrate the responsiveness of the H295R cells.
-
Vehicle Control: Essential for baseline hormone production measurement.
-
Concentration-Response: A clear concentration-response relationship strengthens the evidence for an effect.
Visualizing the Steroidogenesis Pathway
Caption: Potential interference of this compound with the steroidogenesis pathway.
Oxidative Stress and Mitochondrial Dysfunction: Delving into Cellular Damage Mechanisms
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of toxicity for many xenobiotics.[23][24][25][26][27][28][29][30] Mitochondria are both a primary source of ROS and a major target of oxidative damage. Several BFRs have been shown to induce oxidative stress and mitochondrial dysfunction.[31][32][33][34][35]
Rationale for Assessing Oxidative Stress and Mitochondrial Health
-
ROS Production: Direct measurement of intracellular ROS is a key indicator of oxidative stress.
-
Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is essential for ATP production. Its dissipation is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis.
-
ATP Levels: A decrease in cellular ATP levels can indicate impaired mitochondrial function.
Experimental Protocol: Measurement of Intracellular ROS
Materials:
-
Selected mammalian cell line
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Complete cell culture medium
-
This compound (Na2TBPH)
-
tert-Butyl hydroperoxide (t-BHP) (positive control)[24][25][26][29]
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with various concentrations of Na2TBPH for a relevant time period.
-
Probe Loading: Wash the cells and incubate them with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS production.
Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Materials:
-
Selected mammalian cell line
-
JC-1 or TMRE fluorescent probe
-
Complete cell culture medium
-
This compound (Na2TBPH)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) (positive control for mitochondrial depolarization)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure (using JC-1):
-
Cell Seeding and Treatment: Treat cells with Na2TBPH as described previously.
-
JC-1 Staining: Incubate the cells with the JC-1 probe. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Fluorescence Measurement: Measure both red and green fluorescence.
-
Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Signaling Pathway: MAVS-IRF3 in Chemical-Induced Nephrotoxicity
Recent studies on TBPH have implicated the activation of the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3) pathway in renal inflammation.[28][36] MAVS, located on the outer mitochondrial membrane, can act as a sensor of cellular stress, including that induced by chemicals. Its activation can lead to a downstream signaling cascade involving TBK1 and IKKε, which in turn phosphorylate and activate IRF3.[37] Activated IRF3 translocates to the nucleus and induces the expression of pro-inflammatory cytokines.
Caption: Proposed MAVS-IRF3 signaling pathway in Na2TBPH-induced cellular stress.
Conclusion and Future Directions
This guide provides a comprehensive, albeit not exhaustive, framework for the in vitro toxicological screening of this compound. By employing a tiered and mechanistic approach, researchers can gain valuable insights into the potential hazards of this compound. The initial assessment of cytotoxicity provides the foundation for subsequent, more specific assays targeting genotoxicity, endocrine disruption, oxidative stress, and mitochondrial dysfunction.
The use of standardized protocols, such as those provided by the OECD, is paramount for ensuring the reliability and regulatory acceptance of the generated data. Furthermore, the elucidation of the underlying signaling pathways, such as the MAVS-IRF3 pathway, provides a deeper understanding of the molecular mechanisms of toxicity.
Future research should focus on obtaining specific in vitro toxicological data for this compound to validate the predictions made based on its analogues. Additionally, the development and application of high-throughput screening methods will be crucial for efficiently evaluating the vast number of BFRs and their metabolites. Ultimately, a robust in vitro toxicological profile is an indispensable component of the risk assessment for this compound and will contribute to the development of safer alternatives.
References
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Policy Commons. (2016). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved January 10, 2026, from [Link]
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Policy Commons. (2011). OECD TG 456: H295R Steroidogenesis Assay for Chemical Testing. Retrieved January 10, 2026, from [Link]
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- Santini, F., et al. (2003). In vitro assay of thyroid disruptors affecting TSH-stimulated adenylate cyclase activity.
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Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved January 10, 2026, from [Link]
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JRC Big Data Analytics Platform. (2016). DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. Retrieved January 10, 2026, from [Link]
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Concept Life Sciences. (n.d.). Steroidogenesis H295R assay, Test No456R. Retrieved January 10, 2026, from [Link]
- van der Veen, I., et al. (2018). A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: prioritization in search for safe(r) alternatives. Archives of Toxicology, 92(1), 495-511.
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ResearchGate. (n.d.). Summary of in vitro toxicity endpoints for NBFRs in human and mammalian cell lines/systems. Retrieved January 10, 2026, from [Link]
- Chen, Y., et al. (2017). Mechanism of tert-butylhydroperoxide induced cytotoxicity in U-937 macrophages by alteration of mitochondrial function and generation of ROS. Redox Biology, 12, 729-737.
- Dias, T., et al. (2018). The effect of oxidative stress induced by tert-butylhydroperoxide under distinct folic acid conditions: An in vitro study using cultured human trophoblast-derived cells. Reproductive Toxicology, 77, 68-76.
- Veltien, A., et al. (2016). Two novel in vitro assays to screen chemicals for their capacity to inhibit thyroid hormone transmembrane transporter proteins OATP1C1 and OAT4. Environmental Health Perspectives, 124(11), 1776-1783.
- Zhang, Y., et al. (2023). Mitochondrial antiviral signaling protein: a potential therapeutic target in renal disease. Frontiers in Immunology, 14, 1269411.
- Zhang, M., et al. (2017). Tetrabromobisphenol Exposure Impairs Bovine Oocyte Maturation by Inducing Mitochondrial Dysfunction. International Journal of Molecular Sciences, 18(11), 2419.
- Al-Saeedi, F. Y., & Steinhoff, B. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Toxicology in Vitro, 19(6), 785-793.
- Delp, J., et al. (2021). Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. Environmental Health Perspectives, 129(4), 47001.
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ResearchGate. (n.d.). Acute in vitro Nephrotoxicity of Three Brominated Flame Retardants. Retrieved January 10, 2026, from [Link]
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ResearchGate. (n.d.). Overview of MAVS roles in renal diseases. Retrieved January 10, 2026, from [Link]
- Ramhøj, L., et al. (2024). In vitro and in vivo thyroid hormone system disruption by perfluorooctane sulfonate (PFOS) and tetrabromobisphenol A (TBBPA). Toxicology, 502, 154353.
- Galloway, S. M. (2000). Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay. Environmental and Molecular Mutagenesis, 35(3), 191-205.
- Judson, R. S., et al. (2013). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 121(1), 7-15.
- Gholami, K., et al. (2016). TBHP-induced oxidative stress alters microRNAs expression in mouse testis. International Journal of Reproductive BioMedicine, 14(10), 651-656.
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Semantic Scholar. (n.d.). Brominated flame retardant TBPH induced oxidative damage and reduced the expression of memory-related proteins in mice, with no discernable impairment of learning and memory. Retrieved January 10, 2026, from [Link]
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- Casals-Casas, C., & Desvergne, B. (2011). Comparative Overview of the Mechanisms of Action of Hormones and Endocrine Disruptor Compounds. International Journal of Molecular Sciences, 12(7), 4476-4502.
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Semantic Scholar. (n.d.). Toxicology Testing Requirements and the Vitro Tests for Chromosomal Aberrations. Retrieved January 10, 2026, from [Link]
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UK Health Security Agency. (2011). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved January 10, 2026, from [Link]
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UniProt. (n.d.). Phosphorylation of innate immune adaptor proteins MAVS, STING, and TRIF induces IRF3 activation. Retrieved January 10, 2026, from [Link]
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The In-Depth Technical Guide to the Mechanism of Action of Tetrabromophthalate-Based Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core mechanisms by which tetrabromophthalate-based flame retardants impart fire resistance to polymeric materials. Synthesizing established chemical principles with practical, field-proven insights, this document is designed to serve as an essential resource for researchers and professionals in materials science and chemical safety.
Introduction to Tetrabromophthalate-Based Flame Retardants
Tetrabromophthalate-based compounds are a significant class of brominated flame retardants (BFRs) utilized to enhance the fire safety of a wide range of polymers. These compounds are derivatives of tetrabromophthalic anhydride (TBPA), a highly efficient reactive aromatic bromine source. TBPA and its derivatives can be incorporated into polymers either as reactive components, where they are chemically bound to the polymer backbone, or as additive flame retardants, where they are physically mixed into the polymer matrix.[1] Their high bromine content and excellent thermal stability make them effective in various engineering plastics, including polyesters, epoxy resins, polystyrene, and polypropylene.
The primary function of these flame retardants is to interrupt the self-sustaining combustion cycle of the polymer at its earliest stages. This is achieved through a combination of chemical and physical actions that occur in both the gas phase (the flame itself) and the condensed phase (the solid polymer).
The Primary Mechanism: Gas-Phase Radical Quenching
The principal mechanism of action for tetrabromophthalate-based flame retardants is centered in the gas phase, where they function as potent combustion inhibitors.[2] This process can be broken down into a series of critical steps:
2.1. Thermal Decomposition and Release of Active Species
Upon exposure to the high temperatures of a developing fire, the tetrabromophthalate-based flame retardant undergoes thermal decomposition. The C-Br bonds, being weaker than C-H and C-C bonds, are the first to break. This decomposition releases bromine-containing species, primarily hydrogen bromide (HBr), into the gaseous phase.[3][4] The temperature at which this occurs is crucial; for effective flame retardancy, the release of these active species must coincide with the decomposition of the polymer itself, which generates flammable gases.
2.2. Interruption of the Combustion Cycle
The combustion of polymers is a radical chain reaction, propagated by highly reactive free radicals such as hydroxyl (•OH), hydrogen (H•), and oxygen (•O) radicals. These radicals are responsible for the oxidation of the flammable gases released from the decomposing polymer, a process that generates heat and sustains the fire.
The released HBr interferes with this cycle through a series of radical scavenging reactions. The HBr molecule can react with the high-energy radicals, replacing them with a much less reactive bromine radical (Br•).
Key Radical Scavenging Reactions:
-
H• + HBr → H₂ + Br•
-
OH• + HBr → H₂O + Br•
-
O• + HBr → OH• + Br•
The bromine radical (Br•) is significantly less reactive than the H• and OH• radicals, and its presence in the flame serves to slow down or even terminate the chain reaction. The Br• radical can further participate in reactions that regenerate HBr, allowing it to continue scavenging more radicals, thus creating an inhibitory cycle.
Regeneration of HBr:
-
Br• + RH (polymer fragment) → HBr + R•
This "quenching" effect effectively reduces the concentration of the key chain-carrying radicals, leading to a decrease in the rate of combustion, a reduction in heat release, and potentially, self-extinguishment of the flame.[2]
Caption: Gas-Phase Radical Quenching Cycle.
Synergistic Effects with Antimony Trioxide
The flame retardant efficacy of tetrabromophthalate-based compounds is often significantly enhanced by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃). While Sb₂O₃ itself has little to no flame retardant properties, it interacts with the HBr released from the brominated flame retardant to create a more potent flame-inhibiting system.
3.1. Formation of Antimony Halides
In the presence of heat, antimony trioxide reacts with hydrogen bromide to form a series of antimony halides and oxyhalides, with antimony tribromide (SbBr₃) being a key product.
Reaction with Antimony Trioxide:
-
Sb₂O₃ + 6 HBr → 2 SbBr₃ + 3 H₂O
3.2. Enhanced Gas-Phase Inhibition
Antimony tribromide is a volatile compound that readily enters the gas phase. In the flame, it undergoes a series of reactions that release bromine radicals and antimony-containing species, which are highly effective at scavenging the chain-propagating radicals. The proposed mechanism involves the stepwise release of bromine atoms from SbBr₃, which then participate in the radical quenching cycle described earlier. The antimony species can also act as radical recombination sites. This synergistic interaction leads to a more efficient interruption of the combustion process than either component could achieve alone.[5]
Caption: Synergistic Action with Antimony Trioxide.
The Secondary Mechanism: Condensed-Phase Action
In addition to the dominant gas-phase mechanism, tetrabromophthalate-based flame retardants can also exert a flame-retardant effect in the condensed phase (the solid polymer). This mechanism is based on the formation of a protective char layer on the surface of the material.
4.1. Char Formation
At elevated temperatures, the aromatic structure of the tetrabromophthalate molecule can promote the cross-linking and charring of the polymer. This process is essentially a controlled degradation of the polymer that results in a carbonaceous, insulating layer.
4.2. Protective Barrier
The char layer acts as a physical barrier with several beneficial effects:
-
Insulation: It insulates the underlying polymer from the heat of the flame, slowing down its decomposition and the release of flammable gases.
-
Oxygen Barrier: It restricts the flow of oxygen to the polymer surface, further inhibiting combustion.
-
Fuel Barrier: It prevents the flammable decomposition products from escaping into the gas phase to fuel the fire.
While effective, the charring effect of brominated flame retardants is generally less pronounced than that of phosphorus-based flame retardants.
Experimental Analysis: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for identifying and quantifying flame retardants and their decomposition products within a polymer matrix.[6][7][8] This method provides valuable insights into the thermal degradation behavior of the flame-retarded polymer, which is essential for understanding the mechanism of action.
5.1. Principle of Py-GC-MS
A small sample of the polymer is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). This causes the polymer and the flame retardant to decompose into smaller, volatile fragments. These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS).
5.2. Step-by-Step Experimental Protocol for Py-GC-MS Analysis
-
Sample Preparation:
-
A representative sample of the polymer (typically 0.1-1.0 mg) is accurately weighed.
-
For additive flame retardants, the sample can be analyzed directly. For reactive flame retardants, the analysis will identify the fragments of the polymer backbone containing the brominated moiety.
-
The sample is placed in a pyrolysis sample cup. To improve homogeneity, the sample can be cryo-ground.[8]
-
-
Pyrolysis:
-
The sample cup is introduced into the pyrolyzer, which is rapidly heated to a predetermined temperature (e.g., 600-900°C).
-
A two-step thermal desorption process can be employed to first desorb volatile additives at a lower temperature (e.g., 200-340°C) before pyrolyzing the polymer at a higher temperature.[6]
-
-
Gas Chromatography (GC) Separation:
-
The volatile pyrolysis products are swept by a carrier gas (typically helium) into the GC column.
-
A capillary column suitable for the separation of semi-volatile organic compounds is used (e.g., a 5% phenyl-methylpolysiloxane column).
-
The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 320°C) to separate the pyrolysis products based on their boiling points.
-
-
Mass Spectrometry (MS) Detection:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio.
-
The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.
-
For enhanced sensitivity and quantification of target compounds, Selected Ion Monitoring (SIM) mode can be used.[6]
-
5.3. Data Interpretation
The resulting pyrogram (a chromatogram of the pyrolysis products) will show a series of peaks, each corresponding to a different decomposition product. By identifying these products, researchers can deduce the thermal decomposition pathways of the polymer and the flame retardant, confirming the release of bromine-containing species that are active in the gas phase.
Table 1: Typical Py-GC-MS Parameters for Brominated Flame Retardant Analysis
| Parameter | Setting | Rationale |
| Pyrolyzer | ||
| Pyrolysis Temperature | 600 - 900 °C | To ensure complete decomposition of the polymer and flame retardant. |
| Gas Chromatograph | ||
| Injection Port Temp. | 320 °C | To prevent condensation of the pyrolysis products. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard column for semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Inert carrier gas with good chromatographic performance. |
| Oven Program | 50°C (hold 2 min), ramp to 320°C at 10°C/min, hold 10 min | To achieve good separation of a wide range of pyrolysis products. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| Mass Range | 50 - 600 amu | To detect the expected range of pyrolysis products. |
| Detector Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for quantification of target analytes.[6] |
Conclusion
Tetrabromophthalate-based flame retardants are highly effective at improving the fire safety of polymeric materials through a well-understood, multi-faceted mechanism of action. The primary mode of action is gas-phase radical quenching, where the release of HBr and subsequent formation of less reactive bromine radicals interrupt the combustion chain reaction. This effect is significantly amplified by the synergistic interaction with antimony trioxide. A secondary, condensed-phase mechanism involving the formation of a protective char layer also contributes to the overall flame retardancy. The detailed analysis of these mechanisms, facilitated by techniques such as Py-GC-MS, is crucial for the continued development of safer and more effective fire-retardant materials.
References
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Bis(2-ethylhexyl)tetrabromophthalate - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2023, July 24). 5.2 Radical Bromination of Alkenes Part 1: HBr with peroxides. Retrieved January 20, 2026, from [Link]
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Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved January 20, 2026, from [Link]
- Chernogorenko, V. B., Lynchak, K. A., & Morozova, R. A. (1978). Kinetics of antimony trioxide reduction by hydrogen. Effect of atomic hydrogen. Soviet Powder Metallurgy and Metal Ceramics, 17(6), 442-444.
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Frontier Laboratories Ltd. (n.d.). Analysis of Brominated Flame Retardant in a Waste Plastics by Thermal Desorption-GC/MS Technique. Retrieved January 20, 2026, from [Link]
- Hall, W., Williams, P. T., & de Lopez, H. (2007). Effect of reaction conditions on bromine and antimony distribution in the products from the supercritical water reforming of high impact polystyrene plastic. Fuel, 86(1-2), 116-125.
- Jeon, Y. J., Kim, M., & Kim, Y. M. (2018). Simultaneous Screening of Major Flame Retardants and Plasticizers in Polymer Materials Using Pyrolyzer/Thermal Desorption Gas Chromatography Mass Spectrometry (Py/TD–GC–MS). Molecules, 23(3), 724.
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Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Tetrabromophthalic anhydride. PubChem Compound Database. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2025, August 7). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). Retrieved January 20, 2026, from [Link]
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Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. Retrieved January 20, 2026, from [Link]
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The Chemical Company. (n.d.). Tetrabromophthalic Anhydride (TBPA). Retrieved January 20, 2026, from [Link]
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U.S. Environmental Protection Agency. (2014). TSCA Work Plan Chemical Technical Supplement – Physicochemical Properties and Environmental Fate of the Brominated Phthalates. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 6: Alkene + HBr (radical). Retrieved January 20, 2026, from [Link]
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YouTube. (2020, January 2). radical addition of HBr to alkenes. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols for the Analysis of Disodium Tetrabromophthalate in Environmental Samples
Abstract
This document provides a comprehensive technical guide for the analytical determination of Disodium Tetrabromophthalate (DSTBP) in environmental matrices. Given the absence of standardized EPA methods specifically for DSTBP, this guide synthesizes established principles from the analysis of analogous compounds, such as other brominated flame retardants (BFRs) and polar organic pollutants. We present detailed protocols for sample collection, preparation, and instrumental analysis, focusing on the use of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique uniquely suited to the physicochemical properties of this analyte. The methodologies are designed to be robust, self-validating, and provide the sensitivity and selectivity required for environmental monitoring.
Introduction: The Analytical Challenge of this compound
This compound (DSTBP), the disodium salt of tetrabromophthalic acid (C₈Br₄Na₂O₄), represents a unique analytical challenge among brominated flame retardants.[1] Unlike its widely studied and non-polar ester analogue, bis(2-ethylhexyl) tetrabromophthalate (TBPH), DSTBP is an ionic, polar compound.[2][3] This fundamental difference in polarity renders traditional analytical methods for BFRs, which are typically based on gas chromatography-mass spectrometry (GC-MS), unsuitable for DSTBP. Its salt nature implies high water solubility and negligible volatility, precluding the high-temperature conditions of GC analysis which would lead to decomposition rather than volatilization.
Therefore, a successful analytical strategy for DSTBP must be centered on aqueous-phase chemistry and chromatographic techniques compatible with non-volatile, polar, and ionic compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the instrumental platform of choice, offering the requisite selectivity and sensitivity for detecting this compound at environmentally relevant concentrations.[4][5][6][7] This guide provides a robust framework for establishing a validated LC-MS/MS method for DSTBP in water, soil, and sediment samples.
Physicochemical Properties & Analytical Considerations
| Property | Value / Characteristic | Analytical Implication |
| Chemical Formula | C₈Br₄Na₂O₄ | High mass compound, isotopic pattern of 4 Br atoms is a key identifier. |
| Molecular Weight | 525.68 g/mol | Guides mass spectrometer settings for precursor ion selection.[1] |
| Form | Disodium Salt | High polarity and water solubility. Not amenable to GC. |
| Expected Behavior | Ionic, Non-volatile | Requires LC-MS for analysis. Direct injection for water samples is feasible. |
| Ionization Mode | Negative Electrospray (ESI-) | The dicarboxylate structure is ideal for deprotonation to form [M-2Na]²⁻ or [M-2Na+H]⁻ ions. |
Comprehensive Analytical Workflow
The logical flow for the analysis of DSTBP involves meticulous sample handling, tailored extraction procedures based on the matrix, and highly selective instrumental detection. The causality behind this workflow is to isolate the polar DSTBP from complex environmental matrices and present it in a clean solution suitable for LC-MS/MS analysis.
Caption: Workflow for DSTBP analysis in environmental samples.
Detailed Protocols
PART 4.1: Sample Collection and Preservation
The integrity of the analytical result begins with proper sample collection. Due to the potential for photodegradation of brominated compounds and adsorption to plastics, specific precautions are necessary.
Protocol 4.1.1: Aqueous Sample Collection
-
Container: Use pre-cleaned 1-liter amber glass bottles with PTFE-lined caps.
-
Collection: Before filling, rinse the bottle three times with the source water. Fill the bottle completely to eliminate headspace, which minimizes volatilization of any other potential contaminants.
-
Preservation: If residual chlorine is suspected, the sample must be quenched. Add ~80 mg of sodium thiosulfate to the bottle before collection.
-
Storage: Immediately place the sample in a cooler with ice packs. Transport to the laboratory and store at 4°C. Samples should be extracted within 7 days of collection.
Protocol 4.1.2: Soil and Sediment Sample Collection
-
Container: Use pre-cleaned wide-mouth amber glass jars with PTFE-lined caps.
-
Collection: Using a stainless-steel scoop or trowel, collect the top 5-15 cm of the sample. Remove any large debris like rocks or twigs.
-
Storage: Place the sample in the jar, leaving minimal headspace. Immediately place the jar in a cooler with ice packs. Transport to the laboratory and store at 4°C (for short-term storage) or freeze at -20°C for long-term storage.
PART 4.2: Sample Preparation and Extraction
The high polarity of DSTBP dictates the choice of extraction methodology, moving away from the non-polar solvents used for other BFRs.
Protocol 4.2.1: Water Sample Preparation (Direct Injection) Rationale: The high water solubility of DSTBP allows for a simplified approach without extensive extraction, minimizing potential analyte loss and contamination.
-
Equilibration: Allow water samples to equilibrate to room temperature.
-
Internal Standard (IS) Spiking: Transfer a 1 mL aliquot of the sample to a 2 mL autosampler vial. Spike with an appropriate internal standard (e.g., ¹³C-labeled tetrabromophthalic acid, if available, or another labeled polar compound with similar retention).
-
Filtration: Filter the sample through a 0.22 µm PTFE or PVDF syringe filter directly into a clean autosampler vial. This step is critical to remove particulates that could damage the LC column and MS instrument.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 4.2.2: Soil and Sediment Extraction (Polar Solvent Extraction) Rationale: A polar solvent system is required to efficiently extract the ionic DSTBP from the solid matrix. Ultrasonic-assisted extraction is chosen for its efficiency.
-
Preparation: Homogenize the soil/sediment sample. If frozen, allow it to thaw completely. Determine the dry weight percentage by weighing a separate subsample before and after drying at 105°C.
-
Extraction:
-
Weigh 5 g (dry weight equivalent) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Spike with the internal standard.
-
Add 20 mL of a 1:1 (v/v) mixture of acetonitrile and reagent water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
-
Separation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): Repeat steps 2.3-2.5 with a fresh 20 mL aliquot of solvent and combine the supernatants for improved recovery.
-
Cleanup & Concentration:
-
Filter the combined supernatant through a 0.22 µm filter.
-
If concentration is needed, the extract can be gently evaporated under a stream of nitrogen. Caution: Do not evaporate to complete dryness. Reconstitute the final extract in 1 mL of the initial mobile phase.
-
-
Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Parameters
Rationale: Reversed-phase liquid chromatography is suitable for separating polar compounds. A C18 column can provide adequate retention for the tetrabromophthalate anion when using an appropriate aqueous mobile phase. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity, crucial for complex environmental matrices.
| Parameter | Recommended Setting | Rationale |
| Instrument | Triple Quadrupole LC-MS/MS | Required for high-sensitivity MRM transitions. |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for retaining moderately polar to non-polar compounds from aqueous solutions. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Provides ions to aid in the ESI process and buffers the mobile phase. |
| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | Start at 10% B, ramp to 95% B over 10 min, hold 3 min | A typical gradient to elute polar compounds and clean the column. |
| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns. |
| Injection Volume | 5-10 µL | Balances sensitivity with potential matrix effects. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Ideal for generating negative ions from the carboxylate groups of DSTBP. |
| Capillary Voltage | 3.0 - 4.0 kV | To be optimized for maximum signal. |
| Source Temp. | 120 - 150 °C | To be optimized for efficient desolvation. |
| Desolvation Temp. | 350 - 450 °C | To be optimized for efficient desolvation. |
Proposed MRM Transitions for DSTBP
The parent analyte for mass spectrometric detection will be the tetrabromophthalate dianion [C₈Br₄O₄]²⁻ or the singly protonated form [C₈HBr₄O₄]⁻. Given the molecular weight of tetrabromophthalic acid is ~464 g/mol , the precursor ions would be:
-
Singly charged ion [M-H]⁻: m/z 462.7 (using Br=79)
-
Doubly charged ion [M-2H]²⁻: m/z 230.8 (using Br=79)
The exact m/z will depend on the bromine isotope pattern. The following are proposed transitions for quantification and confirmation, which must be empirically validated by infusing a pure standard.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Use |
| 462.7 | 418.7 | [M-H-CO₂]⁻ | Quantification |
| 462.7 | 383.8 | [M-H-Br]⁻ | Confirmation |
| 462.7 | 79.0 / 81.0 | [Br]⁻ | Confirmation |
Quality Assurance and Control (QA/QC)
A robust analytical method requires a stringent QA/QC protocol to ensure data reliability and trustworthiness.
-
Method Blank: A laboratory reagent blank should be processed with every batch of samples to check for contamination from solvents, glassware, or instruments.
-
Matrix Spike: A sample from the batch is spiked with a known concentration of DSTBP before extraction to assess matrix interference and method recovery. Recoveries should typically be within 70-130%.
-
Duplicate Samples: A field or laboratory duplicate should be analyzed with every batch to assess method precision. The relative percent difference (RPD) should ideally be <30%.
-
Internal Standards: An appropriate isotopically labeled internal standard should be added to every sample, blank, and standard before any preparation steps. It is used to correct for variations in extraction efficiency and instrument response.
-
Calibration Curve: A multi-point calibration curve (typically 5-8 points) should be generated with each analytical run to ensure linearity and accurate quantification. The correlation coefficient (r²) should be >0.99.
Conclusion
The analytical methods detailed in this guide provide a comprehensive and scientifically grounded approach for the determination of this compound in environmental samples. While no official standardized method currently exists, the principles of polar solvent extraction and liquid chromatography-tandem mass spectrometry offer a robust and reliable pathway for researchers. The successful implementation of these protocols, combined with rigorous quality control, will enable the accurate quantification of DSTBP, contributing to a better understanding of its environmental fate and potential impact.
References
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Prapatpong, P., & Kanchanamayoon, W. (n.d.). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. SciSpace. Retrieved from [Link]
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Farahani, H., et al. (2007). Analysis of phthalate esters contamination in drinking water samples. ResearchGate. Retrieved from [Link]
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U.S. EPA. (n.d.). TSCA Work Plan Chemical Technical Supplement – Physicochemical Properties and Environmental Fate of the Brominated Phthalates. Retrieved from [Link]
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Gómara, B., et al. (2008). Identification and trace level determination of brominated flame retardants by liquid chromatography/quadrupole linear ion trap. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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U.S. EPA. (n.d.). TSCA Work Plan Chemical Problem Formulation and Data Needs Assessment Brominated Phthalates Cluster Flame Retardants. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91755, 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2). Retrieved from [Link]
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Eljarrat, E., & Barceló, D. (2009). Analytical and Environmental Aspects of the Flame Retardant tetrabromobisphenol-A and Its Derivatives. PubMed. Retrieved from [Link]
-
Abdallah, M. A. E., et al. (2008). Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A. PubMed. Retrieved from [Link]
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Sapozhnikova, Y. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. ResearchGate. Retrieved from [Link]
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Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Science of The Total Environment. Retrieved from [Link]
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Wikipedia. (n.d.). Bis(2-ethylhexyl)tetrabromophthalate. Retrieved from [Link]
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Vermont Department of Health. (n.d.). Bis(2-ethylhexyl) tetrabromophthalate (TBPH). Retrieved from [Link]
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Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]
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Cristale, J., & Lacorte, S. (2016). Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples. ResearchGate. Retrieved from [Link]
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Hou, R., et al. (2021). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A review. Water Research. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC): A Guide to the Separation and Analysis of Brominated Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated compounds are a diverse class of chemicals with significant industrial applications, ranging from flame retardants and pesticides to active pharmaceutical ingredients. Their presence in environmental and biological matrices, however, raises concerns due to potential persistence and toxicity.[1] High-Performance Liquid Chromatography (HPLC) has emerged as a robust and versatile analytical technique for the separation, identification, and quantification of these compounds. This guide provides an in-depth exploration of HPLC method development for brominated compounds, focusing on the principles of reversed-phase chromatography. We will delve into the rationale behind selecting appropriate stationary phases, mobile phases, and detection techniques, offering field-proven insights and detailed, validated protocols for direct application in the laboratory.
The Challenge and Importance of Analyzing Brominated Compounds
Brominated compounds exhibit a wide spectrum of physicochemical properties, largely dictated by the number and position of bromine atoms on their molecular backbone. This structural diversity, which includes compounds like polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and various bromophenols, presents a significant analytical challenge.[1][2] Many of these compounds are hydrophobic and tend to persist in the environment, accumulating in ecosystems and food chains.[1] Their analysis is crucial for environmental monitoring, ensuring consumer product safety, and in the quality control of pharmaceuticals where brominated intermediates or impurities may be present.
HPLC is particularly well-suited for this task. Unlike gas chromatography (GC), which often requires derivatization for polar analytes and can cause thermal degradation of labile compounds, HPLC can analyze a broader range of brominated compounds in their native form.[3]
The Chromatographic Rationale: A Scientist's Approach to Method Development
The separation of brominated compounds by HPLC is most commonly achieved using reversed-phase chromatography.[4] In this mode, a non-polar stationary phase is paired with a polar mobile phase. The retention of an analyte is primarily governed by its hydrophobicity; more hydrophobic (non-polar) compounds interact more strongly with the stationary phase and thus elute later than more polar compounds.[4][5] The addition of bromine atoms to an organic molecule generally increases its hydrophobicity and molecular weight, leading to stronger retention in a reversed-phase system.
Stationary Phase Selection: The Foundation of Separation
The choice of the HPLC column is the most critical step in method development.[6][7]
-
Alkyl-Bonded Phases (C18 and C8): C18 (Octadecylsilane) columns are the workhorses of reversed-phase HPLC and are an excellent starting point for separating brominated compounds due to their strong hydrophobic retention.[8] C8 (Octylsilane) phases are less retentive and can be useful for shortening analysis times when separating highly hydrophobic compounds, provided sufficient resolution is maintained.[6] A method for separating seven different bromophenols was successfully developed using a C8 column.[9][10]
-
Phenyl and PFP Phases: For aromatic brominated compounds, stationary phases containing phenyl groups, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, can offer alternative selectivity.[11] These columns provide pi-pi interactions in addition to hydrophobic interactions, which can be highly effective in separating structurally similar isomers that may co-elute on a standard C18 column. PFP columns, in particular, are noted for providing excellent peak shapes for halogenated compounds.[6][12]
Mobile Phase Optimization: Driving the Separation
The mobile phase is the active component that carries the analytes through the column, and its composition directly controls retention time and selectivity.[13]
-
Organic Modifiers: The most common mobile phases are mixtures of water with a polar organic solvent like acetonitrile (ACN) or methanol (MeOH).[4][14] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. The elution strength follows the order of methanol < acetonitrile.[14] Increasing the proportion of the organic modifier in the mobile phase will decrease the retention time of hydrophobic brominated compounds.[15]
-
Gradient vs. Isocratic Elution: For samples containing brominated compounds with a wide range of polarities, a gradient elution is necessary.[7] This involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent. This ensures that more polar compounds are resolved early in the run, while highly retained, hydrophobic compounds are eluted in a reasonable time with good peak shape. An isocratic elution, where the mobile phase composition remains constant, is suitable for simpler mixtures of compounds with similar hydrophobicities.[7]
-
pH and Additives: For ionizable brominated compounds, such as bromophenols, the pH of the mobile phase is a critical parameter.[13] Adjusting the pH to suppress the ionization of the phenolic hydroxyl group (i.e., keeping the pH low) will make the compound more neutral and hydrophobic, thereby increasing its retention. Small amounts of acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%), are often added to the mobile phase to ensure good peak shape and reproducible retention times for acidic compounds.[10]
Detection: Visualizing the Analytes
-
UV-Vis Detection: UV-Vis detectors are widely used, robust, and suitable for brominated compounds that contain a chromophore, such as an aromatic ring. The selection of the detection wavelength is crucial for sensitivity. For instance, in the analysis of bromobiphenyls and bromophenols, wavelengths of 250 nm and 230 nm, respectively, have been found to be optimal.[16][17] A photodiode array (PDA) detector is highly advantageous as it acquires the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of selectivity and sensitivity. MS detection is invaluable for confirming the identity of analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns. A key advantage for analyzing brominated compounds is their characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (~50:50).[18][19] This creates a unique isotopic signature in the mass spectrum that is a powerful tool for identifying bromine-containing compounds, even in complex matrices.[18][19] Negative-ion electrospray ionization (NI-ESI) can be particularly effective for detecting unknown brominated compounds by inducing in-source fragmentation to produce bromide ions (m/z 79 and 81).[20]
-
Electrochemical (EC) Detection: For certain classes of compounds, particularly phenols, electrochemical detection can offer exceptional sensitivity.[16][21] This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface, providing a highly selective and sensitive signal for electroactive species like bromophenols.[16][17]
Validated Protocols for Laboratory Application
The following protocols are designed to be self-validating systems, incorporating steps for sample preparation, system suitability, and analysis.
Experimental Workflow Diagram
The overall process from sample collection to final data reporting is outlined below.
Caption: HPLC workflow for brominated compound analysis.
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting brominated compounds from aqueous samples, such as river or drinking water.[16][17]
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH of ~2.0 with phosphoric acid.[17] Pass the acidified sample through the conditioned SPE cartridge at a slow, steady flow rate of approximately 5 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of 2% methanol in water to remove polar interferences.[17]
-
Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure of nitrogen for 10-15 minutes.
-
Elution: Elute the retained brominated compounds from the cartridge by passing 5 mL of methanol through it.[17] Collect the eluate in a clean glass tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[22]
Protocol 2: HPLC-UV Method for Bromophenols and Bromobiphenyls
This protocol is adapted from established methods for the simultaneous analysis of brominated phenols and biphenyls.[10][16][17]
| Parameter | Condition | Rationale |
| HPLC System | Any standard HPLC or UHPLC system with a binary pump and PDA/UV detector. | Standard equipment provides the necessary performance. |
| Column | C8 or C18, 150 mm x 2.1 mm, 3 µm particle size. | Provides good hydrophobic retention and efficiency for these analytes.[9][10] |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA). | TFA is an ion-pairing agent that improves peak shape for acidic compounds.[10] |
| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA). | Acetonitrile is a strong organic solvent for eluting hydrophobic compounds.[10] |
| Gradient Elution | Time (min) | %B |
| 0.0 | 20 | |
| 15.0 | 50 | |
| 35.0 | 70 | |
| 36.0 | 95 | |
| 40.0 | 95 | |
| 41.0 | 20 | |
| 45.0 | 20 | |
| Flow Rate | 0.25 mL/min. | A lower flow rate is suitable for narrow-bore columns and can improve resolution.[10] |
| Column Temp. | 30 °C. | Elevated temperature can improve efficiency and reduce backpressure.[10] |
| Injection Vol. | 5 µL. | Small injection volume is appropriate for narrow-bore columns. |
| UV Detection | 230 nm for Bromophenols, 250 nm for Bromobiphenyls.[16][17] | Wavelengths selected based on the UV absorbance maxima of the target compounds. |
Protocol 3: System Suitability and Data Analysis
To ensure the trustworthiness of the results, perform the following steps:
-
System Suitability Test (SST): Before running samples, inject a standard mixture of the target brominated compounds at least five times.
-
Repeatability: The relative standard deviation (RSD) of the peak areas and retention times should be less than 2%.
-
Resolution: The resolution between critical peak pairs should be greater than 1.5.
-
Tailing Factor: The tailing factor for each peak should be between 0.8 and 1.5.
-
-
Calibration: Prepare a series of at least five calibration standards of known concentrations spanning the expected sample concentration range.
-
Data Acquisition: Inject the prepared samples and calibration standards.
-
Quantification: Generate a calibration curve by plotting peak area versus concentration for each analyte. Apply linear regression to the curve. Determine the concentration of the analytes in the samples by interpolating their peak areas from the calibration curve.
Conclusion
The separation of brominated compounds by High-Performance Liquid Chromatography is a powerful and adaptable technique essential for research, quality control, and environmental safety. By systematically approaching method development with a strong understanding of the underlying chromatographic principles—from stationary and mobile phase selection to the choice of an appropriate detector—scientists can develop robust, reliable, and sensitive methods. The protocols provided herein serve as a validated starting point, empowering researchers to tackle the analytical challenges posed by this diverse and important class of compounds.
References
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Quintana, M. C., et al. (2006). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. Journal of Liquid Chromatography & Related Technologies, 29(1), 87-98. Available at: [Link]
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Hites, R. A. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913-2917. Available at: [Link]
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Moravek, Inc. (n.d.). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
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Vähäkangas, T., et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega, 6(30), 20047–20056. Available at: [Link]
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Quintana, M. C., et al. (2006). HPLC-UV-EC determination of brominated organic compounds in water. ResearchGate. Available at: [Link]
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Abdallah, M. A.-E., & Harrad, S. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]
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Barroso, S., et al. (2019). HPLC separation of seven bromophenols under optimized conditions. ResearchGate. Available at: [Link]
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Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
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Enge, E. K., Schlabach, M., & Mariussen, E. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. NILU - Norwegian Institute for Air Research. Available at: [Link]
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Schmidt, W., et al. (2004). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]
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Quintana, M. C., et al. (2006). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. Taylor & Francis Online. Available at: [Link]
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Hladik, M. L., & Pinkston, K. E. (2012). The Simultaneous Determination of Six Flame Retardants in Water Samples Using SPE Pre-concentration and UHPLC-UV Method. NIH. Available at: [Link]
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Restek. (n.d.). HPLC Columns. Available at: [Link]
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Paez, T. W. (2016). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? ResearchGate. Available at: [Link]
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Vähäkangas, T., et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Available at: [Link]
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Gupta, V. K., et al. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. Available at: [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Available at: [Link]
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Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
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Universidad Autónoma de Madrid. (2006). HPLC-UV-EC determination of brominated organic compounds in water. Available at: [Link]
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PerkinElmer. (2005). Advances in Bromine Speciation in Drinking Water by HPLC/ICP-MS. S4Science. Available at: [Link]
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Barroso, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]
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Patel, P., et al. (2021). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Methods for analysis of Bromide ion. Available at: [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
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U.S. Environmental Protection Agency. (1988). Methods for the Determination of Organic Compounds in Drinking Water. Available at: [Link]
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Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Available at: [Link]
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Wagner, H. P., et al. (2000). Analysis of bromate in drinking water by HPLC and postcolumn derivatization. ResearchGate. Available at: [Link]
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Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Available at: [Link]
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Thermo Fisher Scientific. (2014). Comparison of EPA Methods 300.1, 317, 326 and 302 for Bromate Analysis. YouTube. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Available at: [Link]
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Poothong, S., et al. (2004). Analysis of flame retardant additives in polymer fractions of waste of electric and electronic equipment (WEEE) by means of HPLC-UV/MS and GPC-HPLC-UV. PubMed. Available at: [Link]
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IOSR-PHR. (2023). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Available at: [Link]
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Wang, Y., et al. (2018). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. Available at: [Link]
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Gritti, F., & Guiochon, G. (2012). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. Available at: [Link]
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Dar, A. A., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]
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Using Disodium tetrabromophthalate as a reactive flame retardant in polyurethane foam
An Application Guide to the Use of Tetrabromophthalate-Based Reactive Flame Retardants in Polyurethane Foam
Abstract
Polyurethane (PU) foams are indispensable in a multitude of applications due to their excellent insulation and mechanical properties. However, their inherent flammability necessitates the incorporation of flame retardants (FRs). This guide provides a detailed technical overview and robust protocols for utilizing reactive brominated flame retardants derived from tetrabromophthalic anhydride in the formulation of flame-retardant rigid polyurethane foams. We focus specifically on Tetrabromophthalate Diol (TBPD) , a reactive diol that becomes an integral part of the polymer backbone. This approach offers significant advantages over additive flame retardants, primarily by ensuring permanence and preventing leaching. This document is intended for materials scientists, chemical engineers, and formulation chemists engaged in the development of safer, high-performance polymer systems.
A Note on Terminology: While the initial query for this guide mentioned "Disodium tetrabromophthalate," the chemically appropriate and commercially utilized reactive flame retardant for polyurethane synthesis is a diol derivative, commonly known as Tetrabromophthalate Diol (TBPD) or PHT4-Diol.[1] This diol possesses hydroxyl groups that readily react with isocyanates.[2] This guide will therefore focus on the application of TBPD to ensure scientific accuracy and practical relevance.
Introduction: The Imperative for Reactive Flame Retardants
Rigid polyurethane foams are highly combustible organic polymers, often exhibiting a low Limiting Oxygen Index (LOI) of around 18%, making them flammable in ambient air.[3] To mitigate this fire risk, flame retardants are incorporated. These are broadly categorized as additive or reactive.[3][4]
-
Additive Flame Retardants: These are physically blended into the polymer matrix. While often effective, they are prone to migrating out of the material over time, which can compromise long-term fire safety and lead to environmental contamination.[5][6]
-
Reactive Flame Retardants: These possess reactive functional groups (typically hydroxyl groups) that allow them to copolymerize with the polyurethane monomers.[4][7] By chemically bonding into the polymer backbone, they become a permanent part of the material, ensuring stable, long-term flame retardancy.
Tetrabromophthalate Diol (TBPD) is a premier example of a reactive flame retardant. It is synthesized from tetrabromophthalic anhydride and contains stable, aromatic bromine.[1] Its diol functionality allows it to replace a portion of the standard polyol in a polyurethane formulation, directly integrating the flame-retardant moiety into the polymer structure.
Mechanism of Flame Retardancy
The efficacy of TBPD is rooted in the high bromine content (~46% by weight) of the tetrabromophthalate core.[1] During combustion, the energy from the heat source causes the C-Br bonds to cleave, releasing bromine radicals (Br•) into the gas phase.
These bromine radicals act as scavengers, interfering with the high-energy, free-radical chain reactions of combustion (involving H• and OH• radicals) in the flame. This "quenching" effect disrupts the exothermic processes required to sustain the flame, thereby inhibiting fire spread.[8][9] The thermal decomposition of brominated flame retardants can produce hydrogen bromide, which also contributes to the flame-inhibiting effect.[10]
The integration of TBPD into the polyurethane matrix is illustrated below.
Figure 1: Copolymerization of TBPD into the polyurethane backbone.
Experimental Design & Protocols
This section provides detailed methodologies for preparing and evaluating PU foams formulated with TBPD. The experimental workflow is designed to be a self-validating system, where physical properties are correlated with flame retardancy performance.
Overall Experimental Workflow
Figure 2: Workflow for preparing and testing FR-PU foams.
Materials & Equipment
| Component | Description / Supplier Example | Purpose |
| Polyether Polyol | Voranol™ 4701 (Dow) or equivalent | Polymer backbone |
| Polymeric MDI | PAPI™ 27 (Dow) or equivalent | Isocyanate component |
| Reactive FR | SAYTEX® RB-79 (Albemarle) or PHT4-Diol | Flame Retardant |
| Catalyst | Dabco 33-LV® (Evonik) | Gelling/blowing catalyst |
| Surfactant | Dabco DC193 (Evonik) or equivalent | Cell stabilization |
| Blowing Agent | Deionized Water | Reacts with MDI to form CO2 |
| Equipment | High-speed mechanical stirrer, fume hood, molds, digital scale, stopwatch | Foam preparation |
| Testing | LOI Apparatus, UL 94 Chamber, Cone Calorimeter | Flammability testing |
Protocol: Preparation of Rigid PU Foam
Causality: The success of a polyurethane foam formulation hinges on the precise stoichiometry between hydroxyl (-OH) groups from the polyol/diol blend and isocyanate (-NCO) groups. The NCO Index (typically 105-115 for rigid foams) is a critical parameter that defines this ratio, ensuring proper network formation and curing.
-
Formulation Design: Prepare formulations based on the parts per hundred polyol (pphp) method. The total polyol component is the sum of the polyether polyol and TBPD. An example is provided in Table 1.
-
B-Side Preparation: In a suitable container, accurately weigh and combine the polyether polyol, TBPD, catalyst, surfactant, and water.
-
Mixing: Mix the B-side components using a high-speed mechanical stirrer at 2000 RPM for 60 seconds until a homogenous mixture is achieved.
-
Isocyanate Addition: Add the pre-weighed polymeric MDI to the B-side mixture. Immediately begin stirring at 3000 RPM for 5-7 seconds.
-
Foaming: Promptly pour the reacting mixture into a mold and allow it to expand freely (free-rise). Record key reaction times: cream time, gel time, and tack-free time.
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before cutting and testing.
Table 1: Example Formulations for FR Rigid PU Foam
| Component | Function | Control (0% FR) | FR-PUF-10 (10% FR) | FR-PUF-20 (20% FR) |
| Polyether Polyol | Polyol | 100 pphp | 90 pphp | 80 pphp |
| TBPD | Reactive FR | 0 pphp | 10 pphp | 20 pphp |
| Water | Blowing Agent | 2.0 pphp | 2.0 pphp | 2.0 pphp |
| Catalyst | Catalyst | 1.5 pphp | 1.5 pphp | 1.5 pphp |
| Surfactant | Stabilizer | 1.5 pphp | 1.5 pphp | 1.5 pphp |
| Total B-Side | 105.0 | 105.0 | 105.0 | |
| Polymeric MDI | Isocyanate | Calculated | Calculated | Calculated |
| NCO Index | 110 | 110 | 110 |
Note: The amount of MDI must be calculated based on the hydroxyl value of the polyol and TBPD to maintain the target NCO index.
Protocol: Flame Retardancy Testing
Trustworthiness: Each test provides a different, complementary piece of data. LOI offers a quantitative measure of flammability, UL 94 provides a qualitative assessment of burning behavior, and Cone Calorimetry delivers comprehensive data on heat release and smoke production, simulating a real-world fire scenario.[11][12] Together, they create a self-validating system for assessing fire performance.
2.4.1 Limiting Oxygen Index (LOI)
-
Principle: This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain candle-like combustion of the material.[13][15] A higher LOI value indicates better flame retardancy. Materials with an LOI above 21% are considered self-extinguishing in normal air.[16]
-
Procedure:
-
Prepare a specimen of standard dimensions (e.g., 120mm x 7mm x 3mm).[14]
-
Place the specimen vertically in the test column.
-
Ignite the top of the specimen.
-
Adjust the O2/N2 flow rate until the flame is stable and self-sustaining for a specified time.
-
Systematically vary the oxygen concentration to find the minimum level that supports combustion.
-
2.4.2 UL 94 Vertical Burning Test
-
Standard: Based on UL 94, typically for classifying plastics.[17][18]
-
Principle: This test assesses a material's response to a small open flame under controlled laboratory conditions. The material is classified as V-0, V-1, or V-2 based on the time to self-extinguish, the duration of afterglow, and whether flaming drips ignite a cotton patch below.[19] V-0 is the highest rating for this test.
-
Procedure:
-
Mount a standard specimen vertically.
-
Apply a calibrated flame to the bottom edge for 10 seconds and then remove.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite a cotton indicator placed below the specimen.
-
Test a total of five specimens and evaluate against the classification criteria (Table 2).
-
Table 2: UL 94 Vertical Burn Classifications
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (t1+t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + afterglow time (t2+t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping that ignites cotton | No | No | Yes |
| Burn to clamp | No | No | No |
2.4.3 Cone Calorimetry
-
Standard: ISO 5660-1.
-
Principle: This is one of the most effective bench-scale methods for evaluating the fire behavior of materials.[11][20] A sample is exposed to a specific heat flux, and key parameters are measured, including Heat Release Rate (HRR), Total Heat Release (THR), and Smoke Production Rate (SPR).[21]
-
Procedure:
-
Prepare a sample of 100mm x 100mm x 25mm.
-
Wrap the sample in aluminum foil, leaving the top surface exposed.
-
Place the sample under the conical heater at a set heat flux (e.g., 35 or 50 kW/m²).
-
Ignite the pyrolysis gases with a spark igniter.
-
Continuously record HRR, mass loss, and smoke production until flaming ceases.
-
Expected Outcomes & Data Interpretation
The incorporation of TBPD is expected to significantly enhance the flame retardancy of the rigid PU foam. The magnitude of the improvement will correlate with the loading level of TBPD.
Table 3: Typical Performance Data for FR-PU Foams
| Parameter | Unit | Control | FR-PUF-10 | FR-PUF-20 | Rationale for Change |
| Density | kg/m ³ | ~35 | ~38 | ~42 | Higher molecular weight of TBPD increases foam density. |
| LOI | % | 19-21 | 24-26 | 27-30 | Bromine radicals in the gas phase inhibit combustion.[22] |
| UL 94 Rating | - | Fail | V-1 / V-0 | V-0 | Rapid self-extinguishing and reduced dripping. |
| Peak HRR | kW/m² | ~250 | ~180 | ~120 | Flame inhibition reduces the intensity of burning.[23] |
| Total Heat Release | MJ/m² | ~80 | ~65 | ~50 | Less material is consumed in the fire due to charring and flame-out. |
| Total Smoke Release | m²/m² | High | Moderate | Low | Efficient combustion disruption can lead to lower smoke.[24] |
Interpretation:
-
A significant increase in the LOI value above 21% demonstrates the transition from a flammable to a self-extinguishing material.
-
Achieving a UL 94 V-0 rating is a critical benchmark for many commercial applications, indicating excellent fire performance in small-flame scenarios.[25]
-
A reduction in the Peak Heat Release Rate (pHRR) from cone calorimetry is the single most important parameter for predicting real-world fire survival, as it indicates a slower fire growth rate.[21]
Safety Precautions
-
Isocyanates (MDI): MDI is a respiratory sensitizer. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Brominated Compounds: While TBPD is a reactive and stable compound, appropriate care should be taken to avoid dust inhalation or skin contact.
-
Exothermic Reaction: The polyurethane foaming reaction is highly exothermic. Use appropriate containers and do not produce overly large batches in an enclosed space.
References
-
Synthesis and Characterization of Flame Retarded Rigid Polyurethane Foams with Different Types of Blowing Agents. (n.d.). MDPI. [Link]
-
A review on cone calorimeter for assessment of flame-retarded polymer composites. (n.d.). ResearchGate. [Link]
-
TG-FTIR characterization of flame retardant polyurethane foams materials. (n.d.). ResearchGate. [Link]
-
Limiting oxygen index. (2023, December 1). Wikipedia. [Link]
-
Preparation and Characterization of Excellent Flame Retarded Rigid Polyurethane Foams. (n.d.). Scientific.Net. [Link]
-
Limiting Oxygen Index Testing & Analysis (LOI). (n.d.). ITA Labs UK. [Link]
-
What Is The Limiting Oxygen Index (LOI) Test For Flammability? (2023, September 2). YouTube. [Link]
-
Limiting Oxygen Index. (n.d.). IIT Roorkee. [Link]
-
A review on cone calorimeter for assessment of flame-retarded polymer composites. (2020, January 1). Journal of Thermal Analysis and Calorimetry. [Link]
-
Flame-Retardant Systems for Rigid Polyurethane Foam. (2023, December 13). Encyclopedia.pub. [Link]
-
Cone Calorimetry in Fire-Resistant Materials. (2022, February 21). IntechOpen. [Link]
-
Synthesis and characterization of flame retardant rigid polyurethane foam based on a reactive flame retardant containing phosphazene and cyclophosphonate. (2018, August 1). ResearchGate. [Link]
-
Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry. (2021, May 25). MDPI. [Link]
-
ASTM E84 - Steiner Tunnel Test. (n.d.). ICC Evaluation Service, LLC (ICC-ES). [Link]
-
UL 94 Test Standards for Flame Resistance. (n.d.). Innovative Polymers. [Link]
-
Polyurethane Products: Overview of U.S. Model Building Code Fire Performance Requirements. (n.d.). American Chemistry Council. [Link]
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Incorporation of Disodium Tetrabromophthalate into Polymer Matrices: Application Notes and Protocols
This guide provides an in-depth technical overview and practical protocols for the incorporation of Disodium tetrabromophthalate (Na₂TBPA) into various polymer matrices. Intended for researchers, scientists, and professionals in materials science and drug development, this document offers a comprehensive framework for utilizing Na₂TBPA as an additive flame retardant. We will delve into the underlying principles of its application, detailed methodologies for incorporation, and the analytical techniques essential for characterization.
Introduction to this compound (Na₂TBPA)
This compound (CAS No. 25357-79-3) is the disodium salt of tetrabromophthalic acid. It is a halogenated organic compound recognized for its flame retardant properties.[1][2][3][4][5][6][7][8][9][10][11][12][13] Unlike its anhydride or diol derivatives, which can act as reactive flame retardants by becoming an integral part of the polymer backbone, Na₂TBPA is primarily utilized as an additive flame retardant . This means it is physically blended into the polymer matrix.[14][15]
The primary function of Na₂TBPA in a polymer composite is to interfere with the combustion cycle in the gas phase. Upon heating, brominated flame retardants release halogen radicals that scavenge free radicals (H•, OH•) in the flame, thus inhibiting the exothermic processes of combustion and slowing down the spread of fire.
A notable application highlighted in patent literature is the use of this compound in polyester resin synthesis to prevent the formation of undesirable cyclic acetals, indicating its stability and compatibility at typical polyester processing temperatures.[16] This suggests its utility not only as a flame retardant but also as a process aid in specific polymerization reactions.
Principles of Incorporation: The "Why" Behind the "How"
The successful incorporation of Na₂TBPA into a polymer matrix hinges on achieving a homogeneous dispersion of the additive. The choice of incorporation method and processing parameters is critical to avoid issues like agglomeration, which can lead to poor flame retardancy and compromised mechanical properties of the final material.
Additive vs. Reactive Flame Retardants: A Causal Choice
The decision to use an additive flame retardant like Na₂TBPA over a reactive one is often dictated by the desired properties of the final polymer, processing considerations, and cost.
-
Additive Flame Retardants: These are physically mixed with the polymer.[17]
-
Advantages: Ease of processing, versatility across different polymer types, and often lower cost.
-
Disadvantages: Potential for migration or "blooming" to the surface over time, which can affect surface properties and potentially lead to environmental and health concerns. The physical presence of the additive can also impact the mechanical properties of the polymer.
-
-
Reactive Flame Retardants: These are chemically bonded to the polymer backbone.
-
Advantages: Permanence within the polymer matrix, minimizing migration and its associated issues.
-
Disadvantages: The synthesis process is more complex, and the flame retardant is specific to the polymer system for which it was designed.
-
Na₂TBPA's nature as a salt suggests it is used in its solid, powdered form, making it suitable for additive blending techniques. Its low acute oral toxicity, as observed in rat studies, provides a degree of safety in handling and application, although all chemical handling should be done with appropriate personal protective equipment.[14]
Key Considerations for Successful Incorporation
-
Particle Size and Morphology: Finer particle sizes generally lead to better dispersion and a larger surface area for interaction with the polymer matrix. The morphology of the Na₂TBPA powder will also influence its flowability and mixing characteristics.
-
Polymer-Additive Compatibility: The polarity and surface energy of both the polymer and Na₂TBPA will determine their compatibility. Surface treatment of the additive or the use of a compatibilizer may be necessary to improve adhesion and dispersion, particularly in non-polar polymers like polyolefins.
-
Processing Parameters: Temperature, screw speed, and residence time during melt compounding are critical variables that must be optimized to ensure homogeneous mixing without causing degradation of the polymer or the additive.
Experimental Protocols for Incorporation
The following sections provide detailed, step-by-step methodologies for incorporating Na₂TBPA into common thermoplastic matrices.
Protocol 1: Melt Compounding of this compound into Polypropylene (PP)
Melt compounding is a widely used technique for incorporating additives into thermoplastics. A twin-screw extruder is recommended for its excellent mixing capabilities.
Materials and Equipment:
-
Polypropylene (PP) pellets (homopolymer or copolymer)
-
This compound (Na₂TBPA), fine powder
-
Twin-screw extruder with controllable temperature zones and screw speed
-
Pelletizer
-
Drying oven
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat, dust mask.
Workflow Diagram:
Caption: Workflow for solution blending of Na₂TBPA and casting a polymer film.
Step-by-Step Methodology:
-
Polymer Solution Preparation: In a beaker inside a fume hood, dissolve a known amount of the polymer in a suitable solvent. For example, dissolve 10g of polycarbonate in 100mL of dichloromethane. Stir with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
Dispersion of Na₂TBPA: Weigh the desired amount of Na₂TBPA and add it to the polymer solution. Due to the ionic nature of Na₂TBPA, it may not fully dissolve but rather form a fine dispersion.
-
Homogenization: Continue stirring the mixture for several hours to ensure the most uniform dispersion possible. Sonication can be used to break up any agglomerates.
-
Film Casting: Pour the solution onto a level glass plate or into a petri dish. The thickness of the resulting film will depend on the volume and concentration of the solution.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature. Covering the casting surface with a perforated lid can slow down the evaporation rate and prevent the formation of defects in the film.
-
Final Drying: Once the film is solid, carefully peel it from the casting surface. Place the film in a vacuum oven at a temperature below the glass transition temperature of the polymer (e.g., 60-80°C for PC) for 24 hours to remove any residual solvent.
Characterization of Na₂TBPA-Polymer Composites
After incorporation, it is essential to characterize the resulting composite material to assess the dispersion of the flame retardant and its effect on the polymer's properties.
Table 1: Analytical Techniques for Characterization
| Property to be Assessed | Recommended Analytical Technique(s) | Expected Outcome/Information |
| Dispersion of Na₂TBPA | Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) | Visualization of Na₂TBPA particles within the polymer matrix. EDX mapping of Bromine (Br) and Sodium (Na) to confirm the identity and distribution of the additive. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the onset of degradation temperature and char yield. Comparison with the pure polymer to assess the effect of Na₂TBPA on thermal stability. |
| Flammability | UL 94 Vertical Burn Test, Limiting Oxygen Index (LOI), Cone Calorimetry | Classification of the material's flammability (e.g., V-0, V-1, V-2). Quantitative measurement of the minimum oxygen concentration to sustain combustion. Heat release rate and smoke production. |
| Mechanical Properties | Tensile Testing, Impact Testing | Measurement of tensile strength, modulus, and elongation at break. Determination of the material's toughness and resistance to fracture. |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). Assessment of changes in crystallinity. |
Quantitative Data Summary
The optimal loading level of Na₂TBPA will be a balance between achieving the desired flame retardancy and maintaining the mechanical properties of the polymer. The following table provides a hypothetical summary based on typical performance of brominated flame retardants. Experimental validation is crucial.
Table 2: Hypothetical Performance of Polypropylene with Varying Na₂TBPA Content
| Na₂TBPA Loading (wt%) | UL 94 Rating | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Neat PP) | Not Rated | 35 | >200 |
| 5 | V-2 | 33 | 150 |
| 10 | V-2 | 31 | 100 |
| 15 | V-0 | 29 | 50 |
| 20 | V-0 | 27 | 30 |
Conclusion
This compound serves as a viable additive flame retardant for a range of polymer matrices. Its successful incorporation is dependent on the appropriate selection of processing methods and parameters to ensure homogeneous dispersion. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers and professionals to develop and evaluate flame-retardant polymer composites utilizing Na₂TBPA. Further research into the specific thermal properties of Na₂TBPA and its interactions with various polymer systems will undoubtedly expand its application potential.
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Protocol for In Vivo Investigation of Brominated Flame Retardant (BFR) Metabolism
An Application Guide for Researchers
Abstract
Brominated flame retardants (BFRs) are a class of persistent environmental contaminants found in numerous consumer products.[1][2] Due to their widespread use and potential for bioaccumulation, understanding their metabolic fate within living organisms is critical for assessing toxicological risk.[3][4] This guide provides a comprehensive, field-proven protocol for conducting in vivo studies on BFR metabolism. It is designed for researchers, scientists, and drug development professionals, offering a narrative that moves beyond a simple recitation of steps to explain the causality behind experimental choices. We will cover the theoretical framework of BFR biotransformation, detailed guidelines for ethical and robust experimental design, step-by-step protocols for animal handling and sample collection, and modern analytical techniques for metabolite identification and quantification.
The Scientific Imperative: Why Study BFR Metabolism?
The toxicokinetics of a compound—its absorption, distribution, metabolism, and excretion (ADME)—are pivotal in determining its potential for harm. Metabolism, or biotransformation, is a double-edged sword. It can be a detoxification pathway, converting lipophilic BFRs into more water-soluble compounds for easier excretion. Conversely, metabolic activation can produce reactive intermediates that are more toxic than the parent compound. Therefore, a thorough investigation of BFR metabolism is essential to understand inter-species differences, identify potential biomarkers of exposure, and accurately assess health risks to wildlife and humans.[3][4]
A Primer on BFR Metabolic Pathways
BFRs undergo a series of enzymatic reactions, primarily in the liver, categorized into Phase I and Phase II metabolism.[3]
-
Phase I Metabolism: These reactions introduce or expose functional groups on the BFR molecule. The primary enzymes involved are the Cytochrome P450 (CYP) monooxygenases.[3][4] Key Phase I reactions for BFRs include:
-
Oxidative Debromination: Replacement of a bromine atom with a hydroxyl group.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic rings.
-
Reductive Debromination: Removal of bromine atoms, which can paradoxically increase the persistence of some lower-brominated congeners.[5]
-
-
Phase II Metabolism: The functional groups added in Phase I are conjugated with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), to significantly increase their water solubility and facilitate excretion via urine or bile.[3][4]
The interplay of these pathways determines the ultimate fate and biological activity of the BFR.
Caption: Generalized metabolic pathway for Brominated Flame Retardants (BFRs).
Designing a Validating and Ethical In Vivo Study
A well-designed experiment is a self-validating one. This begins with rigorous planning that incorporates ethical principles, appropriate controls, and a clear understanding of the study's objectives.
Ethical Framework: The 3Rs
All animal experiments must be conducted with the highest ethical standards and require approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The guiding principles are the "3Rs":[6][7][8]
-
Replacement: Use non-animal methods (in vitro cell cultures, in silico modeling) whenever possible to answer the research question. In vivo studies should only be performed when essential.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Modify procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthetics, analgesics, and humane endpoints.[9][10]
Animal Model Selection
The choice of animal model is a critical decision that influences the translatability of the findings.
-
Rationale: Rodents, particularly Sprague-Dawley or Wistar rats and C57BL/6 mice, are the most common models for metabolic studies.[11] This is due to their well-characterized physiology and metabolic pathways, manageable size, and the extensive availability of historical control data.[12][13] However, researchers must acknowledge that significant species-specific differences in BFR metabolism exist, and results may not be directly extrapolated to humans or wildlife without caution.[14]
Dosing Strategy: Relevance and Rationale
The selection of the BFR, dose levels, and administration route must be scientifically justified.
-
Test Substance: Select a specific BFR congener or a well-defined commercial mixture. The purity of the test substance must be confirmed analytically.
-
Dose Selection: Dose levels should be informed by existing toxicological data and, where possible, reflect environmentally relevant exposure levels. A common approach involves a minimum of three dose groups (low, mid, high) and a vehicle control group. The high dose should elicit sub-clinical toxic effects, while the low dose should be near the no-observed-adverse-effect level (NOAEL), if known. OECD guidelines for toxicity studies (e.g., TG 407 for repeated dose toxicity) provide a valuable framework for dose selection.[15][16]
-
Vehicle and Administration: BFRs are lipophilic and require a lipid-based vehicle, such as corn oil or olive oil, for administration. Oral gavage is the most common and quantifiable route of administration, simulating the primary human exposure pathway of ingestion.[17]
| Parameter | Recommendation | Rationale |
| Animal Model | Sprague-Dawley Rat (male) | Well-characterized metabolism; avoids confounding variables of the female estrous cycle. |
| Group Size | n = 5-8 per group | Provides sufficient statistical power while adhering to the principle of Reduction. |
| Study Groups | Vehicle Control (Corn Oil), Low Dose, Mid Dose, High Dose | Allows for dose-response assessment and distinguishes compound effects from vehicle effects. |
| Route | Oral Gavage | Mimics primary human exposure route (ingestion) and allows for precise dose administration. |
| Study Duration | Acute (single dose) or Sub-acute (e.g., 5-28 days) | Acute studies are useful for identifying primary metabolites; sub-acute studies assess potential for bioaccumulation and enzyme induction. |
Experimental Workflow: From Dosing to Analysis
This section provides a detailed, step-by-step methodology. All procedures must be performed in accordance with the approved animal use protocol.
Caption: High-level workflow for an in vivo BFR metabolism study.
Protocol: Animal Handling and Dosing
-
Acclimatization: Upon arrival, house animals in standard conditions (e.g., 22°C ± 3°C, 12h light/dark cycle) for at least 7 days to allow for acclimatization to the facility.[18] Provide standard chow and water ad libitum.
-
Dose Preparation: Prepare dosing solutions by dissolving the BFR in the vehicle (e.g., corn oil). Use a vortex mixer and/or sonicator to ensure a homogenous solution or suspension. Prepare fresh daily.
-
Administration: Administer the dose via oral gavage using a suitably sized, blunt-tipped gavage needle. The volume should be based on the most recent body weight measurement (typically 5-10 mL/kg). Vehicle control animals receive the vehicle only.
Protocol: Sample Collection and Processing
The timing and method of sample collection are critical for capturing the full metabolic profile.
-
Metabolic Cages: Immediately after dosing, place animals in metabolic cages designed to separate and collect urine and feces.
-
Urine/Feces Collection: Collect urine and feces at predetermined intervals (e.g., 0-24h, 24-48h, 48-72h). Record the total volume of urine and weight of feces. Store samples immediately at -80°C.
-
Terminal Blood Collection: At the end of the study, anesthetize the animal deeply. Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., K2-EDTA for plasma).[19][20]
-
Plasma Separation: Centrifuge the blood tubes (e.g., 1,300 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.[21] Aliquot the plasma into cryovials and store at -80°C.
-
Tissue Harvest: Immediately following blood collection, perform euthanasia via an approved method. Perfuse the animal with saline to remove residual blood from organs. Dissect key tissues known for BFR accumulation or metabolism (liver, adipose tissue, brain, muscle).[5] Rinse tissues, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.
| Sample Type | Collection Timepoints (Example) | Storage Condition | Purpose |
| Urine | 0-24h, 24-48h, 48-72h post-dose | -80°C | Analysis of excreted hydrophilic metabolites (Phase II conjugates). |
| Feces | 0-24h, 24-48h, 48-72h post-dose | -80°C | Analysis of unabsorbed parent compound and metabolites excreted via bile. |
| Plasma | Terminal (or serial via tail vein) | -80°C | Quantify parent BFR and metabolites in circulation; determine toxicokinetics. |
| Liver | Terminal | -80°C | Primary site of metabolism; quantify parent compound and trapped metabolites. |
| Adipose Tissue | Terminal | -80°C | Site of accumulation for lipophilic parent BFR. |
Protocol: Metabolite Extraction
The goal is to cleanly separate the analytes of interest from the complex biological matrix. A combination of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is often employed.
-
Tissue Homogenization: Homogenize frozen tissue samples (e.g., 1g of tissue in 4 mL of buffer) using a mechanical homogenizer.
-
Enzymatic Hydrolysis (for conjugated metabolites): To measure total Phase I metabolites, a portion of the urine or plasma can be treated with β-glucuronidase/sulfatase to cleave the Phase II conjugates, converting them back to their Phase I forms.
-
Extraction:
-
Use a solvent like hexane or a hexane/dichloromethane mixture to extract the nonpolar parent BFR and Phase I metabolites.
-
Use a more polar solvent system or SPE with a suitable cartridge (e.g., C18) to extract the more polar conjugated metabolites.
-
-
Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., methanol/water).
Analytical Chemistry: Identifying and Quantifying Metabolites
Modern analytical techniques provide the sensitivity and specificity required to detect trace levels of metabolites in complex samples.[22]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for BFR metabolite analysis.[23][24] It excels at separating and quantifying a wide range of compounds, from the parent BFR to its polar conjugated metabolites, in a single run.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for thermally stable and volatile compounds. It is often used for the analysis of parent PBDEs and some hydroxylated metabolites after a derivatization step to increase their volatility.[25]
-
Metabolite Identification: Putative identification is based on retention time and specific mass transitions (in MS/MS). Confirmation requires comparison with authentic chemical standards or characterization using high-resolution mass spectrometry (HRMS) to determine the elemental composition.
Data Interpretation: Building the Biological Story
The final step is to synthesize the quantitative data into a coherent metabolic profile.
-
Mass Balance Calculation: A critical validation step. Sum the total amount of BFR and its metabolites recovered from urine, feces, and the terminal carcass. A good recovery (e.g., >85% of the administered dose) provides confidence in the experimental procedure.
-
Metabolic Profile: Present the data as the percentage of the dose represented by the parent compound and each identified metabolite in different matrices (urine, feces, tissues) over time.
-
Toxicokinetic Analysis: Use plasma concentration-time data to calculate key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC), which describe the compound's persistence in the body.
By following this comprehensive protocol, researchers can generate robust, reliable, and ethically sound data on the in vivo metabolism of brominated flame retardants, contributing vital knowledge to the fields of toxicology and environmental health.
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Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants—a review. Environment International. [Link]
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Roberts, S. C., et al. (2012). In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues. PMC - NIH. [Link]
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Zhang, X., et al. (2023). Deciphering Blood Flow Restriction Training to Aid Lipid Lowering in Obese College Students through Untargeted Metabolomics. PubMed Central. [Link]
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Application Notes & Protocols for Disodium Tetrabromophthalate as a Fire-Resistant Textile Finish
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Context
The treatment of textiles to impart fire resistance is a critical aspect of material science, directly impacting safety in apparel, upholstery, and industrial applications. Among the chemical agents used, brominated flame retardants (BFRs) have historically been highly effective. This document provides detailed application notes for Disodium Tetrabromophthalate, a water-soluble salt derived from tetrabromophthalic acid, for use as an additive flame retardant in textile finishing.
This compound offers the advantage of applicability from an aqueous medium, making it suitable for standard textile finishing processes like padding.[1] As an additive flame retardant, it is physically incorporated into the fabric matrix rather than chemically bonded.[2] This distinction is crucial for understanding its performance, durability, and environmental profile. These notes are intended for researchers and textile scientists, providing a framework for laboratory-scale application, performance evaluation, and an understanding of the underlying scientific principles.
Chemical Profile and Properties
This compound is the sodium salt of tetrabromophthalic acid. Its precursor, tetrabromophthalic anhydride (TBPA), is synthesized by the bromination of phthalic anhydride.[3][4] The disodium salt form is particularly relevant for textile finishing due to its solubility in water.
| Property | Value | Source |
| Chemical Name | Disodium 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | [5] |
| Synonyms | This compound; Tetrabromophthalic acid, disodium salt | [5] |
| CAS Number | 25357-79-3 | [5] |
| Molecular Formula | C₈Br₄Na₂O₄ | [5] |
| Molecular Weight | 525.68 g/mol | [5] |
| Appearance | White to off-white crystalline powder (typical) | N/A |
| Solubility | Soluble in water | [1] |
Health, Safety, and Environmental Considerations
The use of brominated flame retardants is subject to significant scrutiny due to environmental and health concerns. While effective, many BFRs are characterized by their persistence in the environment, potential for bioaccumulation, and toxicity (PBT).[6]
-
Persistence and Bioaccumulation : The U.S. Environmental Protection Agency (EPA) has noted that the degradation product of brominated phthalates, tetrabromophthalic acid, is expected to be highly persistent in the environment.[7] Studies on related compounds like bis(2-ethylhexyl) tetrabromophthalate (TBPH) have shown potential for bioaccumulation and have been associated with thyroid disruption in animal studies.[8][9][10]
-
Toxicity : Halogen-based flame retardants can release toxic gases and smoke during combustion. Due to these concerns, their use is regulated, and researchers are actively exploring more sustainable alternatives.
-
Handling Precautions : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound powder and its solutions. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of airborne particles. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Mechanism of Flame Retardancy
This compound functions primarily through a gas-phase mechanism , which is characteristic of halogenated flame retardants. This process interrupts the self-sustaining chemical reactions of combustion in the vapor state above the burning textile.
-
Thermal Decomposition : When the treated textile is exposed to the heat of a flame, the this compound salt decomposes.
-
Radical Release : This decomposition releases bromine-containing species, primarily hydrogen bromide (HBr).
-
Flame Quenching : In the gas phase, HBr acts as a radical scavenger. It interferes with the high-energy, propagating radicals of combustion (e.g., H•, OH•, O•). By converting these highly reactive radicals into less reactive bromine radicals (Br•) and water, the exothermic reactions of the fire are suppressed, and the flame is extinguished.[11]
Synergistic Effects : The efficiency of brominated flame retardants is often significantly enhanced by the addition of synergists, most commonly antimony trioxide (Sb₂O₃).[12] Antimony trioxide is believed to react with HBr to form antimony trihalides (e.g., SbBr₃), which are even more effective at gas-phase radical trapping.[13] Phosphorus-based compounds can also exert a synergistic effect with bromine, often by promoting char formation in the condensed phase, which further insulates the underlying material from the flame.[14]
Experimental Application Protocols
The most common method for applying a water-soluble finish like this compound is the pad-dry-cure process.[15][16] This ensures uniform application and fixation onto the fabric.
Protocol 1: Pad-Dry-Cure Application
This protocol is suitable for 100% cotton or cotton-blend fabrics.
A. Materials and Reagents:
-
This compound (FR agent)
-
Acrylic or polyurethane-based binder (for durability)
-
Antimony trioxide dispersion (optional synergist)
-
Non-ionic wetting agent
-
Deionized water
-
Fabric substrate (e.g., 100% cotton, pre-scoured and dried)
-
Laboratory padding machine (padder)
-
Stenter or laboratory oven for drying and curing
B. Finishing Bath Formulation (Example):
The exact concentration must be optimized based on fabric weight, desired level of flame retardancy, and end-use requirements.
| Component | Concentration (g/L) | Purpose |
| This compound | 100 - 300 g/L | Active flame retardant |
| Acrylic Binder (40% solids) | 50 - 100 g/L | Improves wash durability by encapsulating the FR |
| Antimony Trioxide (50% disp.) | 50 - 150 g/L | Synergist (ratio to Br-FR is typically 1:2 to 1:3) |
| Wetting Agent | 1 - 2 g/L | Ensures uniform and rapid wetting of the fabric |
| Deionized Water | To 1 L | Solvent |
C. Step-by-Step Procedure:
-
Bath Preparation : Fill a beaker with approximately 80% of the required volume of deionized water. While stirring, add the wetting agent and stir until dissolved. Slowly add the this compound powder and stir until a clear solution is formed. Add the binder and the optional antimony trioxide dispersion, stirring continuously. Finally, add the remaining water to reach the final volume and mix until the bath is homogeneous. Check and adjust the pH if necessary (typically to a range of 6.0-7.0 for stability).
-
Padding : Set the pressure of the laboratory padder to achieve a target wet pick-up (WPU) of 70-80%. The WPU is the weight of the solution absorbed by the fabric relative to the fabric's dry weight. Pass the pre-weighed dry fabric sample through the finishing bath and then immediately through the nip rollers.
-
Drying : Carefully remove the wet fabric and mount it on a pin frame (stenter frame). Dry the fabric in an oven or stenter at 100-120°C for 2-3 minutes, until completely dry.
-
Curing : Increase the oven temperature to the curing range, typically 150-170°C , for 2-5 minutes.[17][18] Curing crosslinks the binder, forming a durable film that physically entraps the flame retardant on and within the fibers.
-
Conditioning : After curing, remove the fabric from the oven and allow it to cool and condition at a standard atmosphere (e.g., 21°C, 65% relative humidity) for at least 4 hours before performance testing.
Performance Evaluation and Quality Control
After treatment, the fabric must be tested to quantify its fire resistance and the durability of the finish.
A. Fire Resistance Testing:
| Test Method | Standard | Description | Key Metric |
| Vertical Flame Test | ASTM D6413 | A conditioned fabric strip is suspended vertically and exposed to a standard flame for 12 seconds. | Char Length, Afterflame Time, Afterglow Time, Molten Drip |
| Limiting Oxygen Index (LOI) | ISO 4589-2 / ASTM D2863 | Determines the minimum percentage of oxygen in an O₂/N₂ mixture required to sustain candle-like combustion. | LOI Value (%) |
B. Durability Assessment:
Since this compound is an additive finish, assessing its durability is critical.[2]
-
Wash Durability : Subject the treated fabric to a specified number of laundering cycles (e.g., 1, 5, 10 washes) according to a standard method like AATCC 61. Perform fire resistance tests after washing to determine the retention of efficacy.
-
Rub Fastness (Crocking) : Evaluate whether the finish is prone to being physically rubbed off using an AATCC 8 test.
C. Analytical Quantification:
To confirm the presence and amount of the flame retardant on the fabric, analytical techniques are required.
-
Method : A common approach involves solvent extraction of the BFR from a known weight of fabric, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20][21] This allows for the quantification of the bromine content or the specific tetrabromophthalate molecule.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Fails Vertical Flame Test (High Char Length) | Insufficient FR add-on; Inadequate curing; Non-uniform application. | Increase FR concentration in the bath; Verify curing temperature and time; Ensure proper wetting and uniform pad pressure. |
| Stiff or Harsh Fabric Hand | Excessive binder concentration; High curing temperature/time. | Optimize binder level (use the minimum required for durability); Reduce curing temperature or duration. |
| Poor Wash Durability | Incompatible or insufficient binder; Inadequate curing. | Select a binder with good adhesion to the fiber type; Ensure full curing of the binder system. |
| Inconsistent Results | Uneven wet pick-up; Inhomogeneous finishing bath. | Check padder rollers for uniform pressure; Ensure all bath components are fully dissolved/dispersed before application. |
Conclusion
This compound can be an effective flame retardant for cellulosic textiles when applied correctly from an aqueous finishing bath. Its primary mechanism of action is gas-phase flame inhibition, which can be enhanced with synergists like antimony trioxide. The pad-dry-cure method is a robust protocol for achieving a uniform and durable finish, provided a suitable binder system is employed and curing parameters are optimized. However, researchers and developers must remain acutely aware of the significant environmental and health concerns associated with brominated flame retardants. The persistence of these chemicals necessitates careful consideration of the product lifecycle, potential for leaching, and regulatory landscape. Future research should continue to focus on developing safer, more sustainable flame-retardant technologies.
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Textile Learner. (2022, August 25). Continuous Dyeing Process: Thermosol and Pad Steam. Retrieved from [Link]
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Application Note: A Validated Protocol for Leaching Studies of Tetrabromophthalates from Consumer Products
Abstract
Tetrabromophthalates, a class of brominated flame retardants (BFRs), are incorporated into a wide array of consumer products to meet fire safety standards. However, their additive nature allows them to leach from the product matrix over time, leading to human exposure and environmental contamination.[1] Concerns regarding their potential as endocrine disruptors and their persistence necessitate robust methods for quantifying their migration from everyday items.[2] This application note presents a comprehensive, self-validating protocol for conducting leaching studies of tetrabromophthalates, such as bis(2-ethylhexyl)-3,4,5,6-tetrabromo-phthalate (BEHTBP), from consumer products. We detail a complete workflow from sample selection and preparation to a highly sensitive analytical determination using Gas Chromatography-Mass Spectrometry (GC-MS), referencing established methodologies like the US EPA Method 8270E for semivolatile organic compounds.[3][4] The causality behind each experimental choice is explained to ensure scientific integrity and adaptability for researchers in environmental science, toxicology, and drug development.
Scientific Principles and Experimental Rationale
The Challenge of Additive Flame Retardants
Tetrabromophthalates are primarily used as additive flame retardants, meaning they are physically mixed into the polymer matrix of a plastic or textile rather than being chemically bonded to it. This physical incorporation is a critical factor in their potential for environmental release. Mechanical stress, temperature fluctuations, and contact with liquids or oils can facilitate the migration of these compounds from the product to the surface, and subsequently into the surrounding environment, such as household dust.[5][6][7] Studies have consistently detected BFRs in dust from homes, offices, and e-waste recycling facilities, identifying dust ingestion and dermal contact as significant human exposure pathways.[1][8][9] Children are particularly vulnerable due to their hand-to-mouth behaviors.[1]
Simulating Real-World Exposure: The Choice of Leaching Simulant
To accurately assess human exposure risk, leaching studies must employ simulants that mimic physiological fluids and environmental conditions. The choice of simulant is paramount and depends on the consumer product's intended use.
-
Artificial Saliva: For children's toys or other products that may be mouthed, artificial saliva is the most relevant simulant.[10][11] It mimics the pH and enzymatic composition of human saliva, providing a realistic measure of ingestion-based exposure.
-
Artificial Sweat: For products with prolonged skin contact, such as electronics casings, textiles, or personal accessories, artificial sweat is used to simulate dermal exposure pathways.[12]
-
Deionized Water: Represents a baseline or environmental exposure scenario, such as the washing of textiles or the effect of humidity.
-
Ethanol/Water Mixtures: These can simulate contact with fatty or oily substances, which may increase the leaching rate of lipophilic compounds like tetrabromophthalates.
Analytical Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of semivolatile organic compounds like tetrabromophthalates is most reliably achieved using Gas Chromatography coupled with Mass Spectrometry (GC-MS).[13][14] This technique offers a powerful combination of high-resolution separation (GC) and definitive molecular identification (MS).[13] Methodologies such as the US EPA Method 8270 provide a robust framework for the analysis of these compounds in various matrices.[3][15] For enhanced sensitivity and selectivity, especially in complex matrices, a Triple Quadrupole GC/MS (GC-MS/MS) system can be employed.[4]
Experimental Workflow Overview
The entire process, from sample acquisition to final data analysis, follows a systematic and logical progression designed to ensure data integrity and reproducibility.
Caption: Overall experimental workflow for tetrabromophthalate leaching studies.
Materials and Reagents
-
Tetrabromophthalate Analytical Standard: (e.g., BEHTBP, >98% purity)
-
Internal Standard: (e.g., PCB-209 or other non-interfering compound)
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide or GC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges: C18 or as appropriate for the analyte.
-
Reagents for Simulants: Sodium chloride, urea, lactic acid, etc., for preparing artificial sweat and saliva.
-
Apparatus: Glass vials, stainless steel cutting tools, incubator/shaker, nitrogen evaporator, GC-MS system.
Detailed Experimental Protocols
Protocol 1: Leaching Experiment
This protocol is designed to be a self-validating system by including control samples and standardized conditions.
-
Sample Selection and Preparation:
-
Select a representative consumer product (e.g., plastic toy, TV casing).
-
From a non-treated area, carefully cut a coupon of a standardized surface area (e.g., 10 cm²). The rationale is to normalize the leaching rate to the surface area of contact.
-
Gently clean the surface of the coupon with deionized water and a lint-free wipe to remove any external dust or contaminants that are not part of the product matrix itself. Air dry completely.
-
Measure and record the exact dimensions and weight of the coupon.
-
-
Control and Blank Samples:
-
Method Blank: A vial containing only the leaching simulant, processed identically to the samples. This validates that the experimental procedure and solvents do not introduce contamination.
-
Negative Control: A piece of material known to be free of tetrabromophthalates (e.g., clean glass slide) is processed alongside the samples. This confirms that no cross-contamination occurs.
-
-
Immersion and Leaching:
-
Place the prepared sample coupon into a clean glass vial.
-
Add a precise volume of the chosen leaching simulant (e.g., 50 mL), ensuring the entire sample is fully submerged. The volume-to-surface area ratio should be kept consistent across all experiments.
-
Seal the vial tightly with a PTFE-lined cap.
-
Place the vial in an incubator shaker set to a physiologically relevant temperature (e.g., 37°C for saliva/sweat) and gentle agitation for a specified duration (e.g., 2, 8, or 24 hours). The duration should reflect a realistic or worst-case exposure scenario.
-
Protocol 2: Analyte Extraction and Concentration
This phase is critical for isolating the low concentrations of leached analytes from the aqueous simulant and concentrating them for sensitive detection.
Caption: Step-by-step solid phase extraction (SPE) process.
-
Internal Standard Spiking: After the leaching period, remove the product coupon. Spike the remaining leachate with a known amount of internal standard. This is crucial for correcting for any analyte loss during the extraction and analysis phases, thereby ensuring quantitative accuracy.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it. This activates the stationary phase for optimal analyte retention.
-
Sample Loading: Pass the entire volume of the spiked leachate through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min). The hydrophobic tetrabromophthalates will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with deionized water to remove residual salts and polar impurities from the simulant that could interfere with the analysis.
-
Drying: Dry the SPE cartridge thoroughly under a stream of nitrogen to remove all water, which is incompatible with the GC-MS system.
-
Elution: Elute the trapped analytes from the cartridge using a small volume of an appropriate organic solvent, such as dichloromethane (DCM). Collect the eluate in a clean collection vial.
-
Concentration: Concentrate the eluate down to a final volume of 1 mL under a gentle stream of nitrogen. This step increases the analyte concentration to a level that is detectable by the GC-MS.
Protocol 3: GC-MS Instrumental Analysis
The analysis must be performed using a calibrated and validated method to ensure trustworthy results.
-
Instrument Setup: Configure the GC-MS system according to the parameters outlined in Table 1, which are based on standard methods for semivolatile organic compounds.[3]
Table 1: Typical GC-MS Instrumental Parameters
Parameter Setting Rationale GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) Standard column for robust separation of semivolatile compounds. Injection Mode Splitless, 1 µL Ensures maximum transfer of analyte onto the column for sensitivity. Inlet Temp 280 °C Promotes rapid volatilization of semivolatile compounds. Oven Program 60 °C (hold 2 min), ramp to 320 °C at 15 °C/min, hold 10 min A temperature ramp effectively separates compounds with different boiling points. Carrier Gas Helium, constant flow 1.2 mL/min Inert carrier gas for transporting analytes through the column. MS Source Temp 230 °C Standard temperature for electron ionization. MS Quad Temp 150 °C Standard temperature for the quadrupole mass analyzer. | Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the target analytes. |
-
Method Validation and Calibration:
-
Calibration: Prepare a series of calibration standards of the tetrabromophthalate in DCM, each spiked with the same concentration of internal standard. Analyze these to generate a calibration curve (typically 5-7 points). A linear regression with R² ≥ 0.995 is required for accurate quantification.[16]
-
Limit of Detection (LOD) / Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified by the instrument.[16]
-
Recovery: Analyze a spiked blank sample (leaching simulant with a known amount of analyte added) to calculate the percentage recovery. This validates the efficiency of the SPE process. Recoveries should typically be within 70-120%.[16]
-
Data Analysis and Presentation
The concentration of the tetrabromophthalate in the final 1 mL extract is determined from the calibration curve. The total mass leached from the product is then calculated.
Calculation of Leaching Rate:
-
Mass Leached (ng):
-
Mass = Cextract (ng/mL) × Vfinal (mL)
-
Where Cextract is the concentration from the GC-MS and Vfinal is the final extract volume (1 mL).
-
-
Leaching Rate (ng/cm²/hr):
-
Rate = Massleached / (Surface Areasample (cm²) × Timeleaching (hr))
-
This final value provides a standardized metric that can be used to compare different products and assess compliance with regulatory limits.
Table 2: Example Leaching Data for BEHTBP
| Consumer Product | Leaching Simulant | Leaching Time (hr) | Leached BEHTBP (ng/cm²) | Leaching Rate (ng/cm²/hr) |
|---|---|---|---|---|
| Children's Plastic Toy | Artificial Saliva | 8 | 15.2 | 1.9 |
| TV Casing Plastic | Artificial Sweat | 24 | 28.8 | 1.2 |
| TV Casing Plastic | Deionized Water | 24 | 5.1 | 0.2 |
| Method Blank | Artificial Saliva | 8 | < LOQ | < LOQ |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the study of tetrabromophthalate leaching from consumer products. By explaining the rationale behind key steps—such as the choice of simulant, the inclusion of an internal standard, and the use of a validated GC-MS method—this guide equips researchers to generate reliable and reproducible data. Such studies are essential for understanding human exposure risks, informing regulatory decisions by bodies like the ECHA, and encouraging the development of safer alternatives in consumer goods.[17][18] The European Union has already taken steps to ban certain organohalogen flame retardants in electronic displays, highlighting the global importance of this research.[19][20][21]
References
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Allen, J. G., et al. (2013). Alternate and New Brominated Flame Retardants Detected in U.S. House Dust. Environmental Science & Technology. [Link]
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Petrlik, J., et al. (2024). Tetrabromobisphenol A in Consumer Products Made of Recycled Plastic. ResearchGate. [Link]
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Ebere, C. E., et al. (2019). A review of analytical techniques for detecting and quantifying microplastics. Ame C J. [Link]
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U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
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ECHA. (2023). ECHA identifies certain brominated flame retardants as candidates for restriction. European Chemicals Agency. [Link]
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Wang, W., et al. (2010). Brominated flame retardants in house dust from e-waste recycling and urban areas in South China: implications on human exposure. Environment International. [Link]
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Garrido-Magan, P., et al. (2022). Evaluation of the Occurrence of Phthalates in Plastic Materials Used in Food Packaging. ACS Omega. [Link]
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HBM4EU. Flame retardants. Human Biomonitoring for Europe. [Link]
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Agyemang, C., et al. (2023). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. PMC. [Link]
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Suri, R., et al. (2018). Plastic toys as a source of exposure to bisphenol-A and phthalates at childcare facilities. Environmental Science and Pollution Research. [Link]
-
Fausett, E., et al. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Agilent Technologies, Inc. [Link]
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Ensia. (2019). Why are harmful flame-retardant chemicals still showing up in children's toys?[Link]
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Sciforum. (2024). Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan. [Link]
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Wang, Y., et al. (2020). Novel Brominated Flame Retardants in Dust from E-Waste-Dismantling Workplace in Central China: Contamination Status and Human Exposure Assessment. MDPI. [Link]
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Dunnick, J. K., et al. (2015). Estimation of Tetrabromobisphenol A (TBBPA) percutaneous uptake in humans using the parallelogram method. NIH. [Link]
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ProductIP. (2024). Chemicals in toys. [Link]
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Takigami, H., et al. (2009). Transfer of brominated flame retardants from components into dust inside television cabinets. PubMed. [Link]
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Pollegioni, L., et al. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. PubMed. [Link]
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ResearchGate. (2023). Microplastic identification techniques. [Link]
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Luongo, G. S., et al. (2015). Tetrabromobisphenol A: Investigating the worst-case scenario. ResearchGate. [Link]
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LCGC International. (2020). A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. [Link]
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Schlummer, M., et al. (2007). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. [Link]
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Washington's Toxics-Free Future. (2016). Toxic Chemicals Remain In Children's Products. [Link]
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IISD. (2023). Wicked Games: How Playing with Toys Can Expose Children to Harmful Chemicals. [Link]
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Yilmaz, B., et al. (2021). Toxic Effects of Tetrabromobisphenol A: Focus on Endocrine Disruption. PubMed. [Link]
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BSEF. (2024). Flame Retardants Strategy. [Link]
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Toxic-Free Future. (2019). Europe Bans Most Harmful Class of Flame Retardants in TVs. [Link]
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Medium. (2025). Why Are Some Flame Retardants Banned in Europe But Allowed in the US?[Link]
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Application Notes and Protocols for In Vitro Assessment of Endocrine-Disrupting Potential of Brominated Compounds
Introduction: The Imperative for Screening Brominated Compounds
Brominated flame retardants (BFRs) are a diverse class of organobromine compounds ubiquitously incorporated into consumer products to reduce flammability. However, their persistence, bioaccumulation, and structural similarity to endogenous hormones raise significant concerns about their potential as endocrine-disrupting chemicals (EDCs).[1][2] There is a growing body of evidence suggesting that various BFRs can interfere with the estrogen, androgen, and thyroid hormone systems, as well as steroidogenesis, potentially leading to adverse health effects in humans and wildlife.[3][4][5]
This comprehensive guide provides detailed application notes and step-by-step protocols for a battery of in vitro assays designed to assess the endocrine-disrupting potential of brominated compounds. As a Senior Application Scientist, this document is structured to provide not only the "how" but also the critical "why" behind each step, empowering researchers, scientists, and drug development professionals to generate robust and reliable data. The protocols are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are supplemented with field-proven insights to address the unique challenges of testing brominated compounds, such as their metabolites and potential for low solubility.
I. Estrogen Receptor Transcriptional Activation Assay
The estrogen receptor (ER) signaling pathway is a primary target for many EDCs. Brominated compounds, particularly their hydroxylated metabolites, can mimic the action of estradiol (E2), leading to inappropriate activation or inhibition of estrogen-responsive genes.[5] The following reporter gene assay is a robust method for identifying compounds with ER agonist or antagonist activity.
Causality Behind Experimental Choices
This assay utilizes a genetically modified cell line, such as the VM7Luc4E2, which contains the human estrogen receptor and a luciferase reporter gene under the control of estrogen response elements (EREs).[6] When an estrogenic compound binds to the ER, the receptor-ligand complex translocates to the nucleus, binds to the EREs, and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is directly proportional to the level of ER activation. For antagonist assessment, the assay measures the ability of a compound to inhibit the luciferase expression induced by a known ER agonist.
Signaling Pathway: Estrogen Receptor Activation
Caption: Estrogen receptor signaling pathway and reporter gene activation.
Detailed Protocol: ER Transcriptional Activation Assay (Agonist & Antagonist Mode)
This protocol is adapted from the principles outlined in OECD Test Guideline 455/457.[6]
Materials:
-
VM7Luc4E2 cell line (or equivalent ER-luciferase reporter cell line)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Test brominated compounds and reference standards (e.g., 17β-estradiol for agonist, ICI 182,780 for antagonist)
-
DMSO (cell culture grade)
-
96-well clear-bottom white plates
-
Luciferase assay reagent kit
-
Luminometer
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture VM7Luc4E2 cells in DMEM supplemented with 10% charcoal-stripped FBS. The use of charcoal-stripped serum is critical to remove endogenous estrogens that could cause high background signal.
-
Trypsinize and resuspend cells in fresh medium. Adjust cell density to plate approximately 10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Dosing Solutions Preparation:
-
Prepare stock solutions of test compounds and controls in DMSO. Due to the often-low aqueous solubility of brominated compounds, DMSO is a necessary solvent.[7][8]
-
Create a dilution series for each test compound. It is crucial to maintain a constant final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or artifacts.[7]
-
-
Cell Dosing:
-
Agonist Mode: Replace the culture medium with medium containing the serial dilutions of the test compounds or positive control (17β-estradiol).
-
Antagonist Mode: Replace the culture medium with medium containing the serial dilutions of the test compounds in the presence of a fixed, sub-maximal concentration of 17β-estradiol (e.g., the EC50 concentration).
-
Include solvent controls (medium with the same final concentration of DMSO) and a positive control.
-
Incubate the plates for 24 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Lyse the cells and add the luciferase substrate according to the manufacturer's instructions for the chosen kit.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the solvent control for the agonist assay.
-
For the antagonist assay, calculate the percent inhibition of the 17β-estradiol-induced response.
-
Plot the dose-response curves and determine the EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.
-
II. Androgen Receptor Transcriptional Activation Assay
Similar to the estrogen system, brominated compounds can act as antagonists to the androgen receptor (AR), interfering with the action of male hormones like testosterone and dihydrotestosterone (DHT).[3][4] This can have significant implications for male reproductive health.
Causality Behind Experimental Choices
This assay, based on principles from OECD Test Guideline 458, employs a cell line stably transfected with the human androgen receptor and an androgen-responsive reporter gene (e.g., luciferase).[1] The mechanism is analogous to the ER assay: binding of an androgenic substance to the AR triggers a signaling cascade that results in the expression of the reporter gene. The anti-androgenic potential of brominated compounds is assessed by their ability to inhibit the response induced by a potent androgen like DHT.
Signaling Pathway: Androgen Receptor Activation
Caption: Androgen receptor signaling and antagonist interference.
Detailed Protocol: AR Transcriptional Activation Assay (Antagonist Mode)
Materials:
-
AR-EcoScreen™, AR-CALUX®, or similar AR-luciferase reporter cell line
-
Cell culture medium and charcoal-stripped FBS
-
Test brominated compounds and reference standards (e.g., Dihydrotestosterone (DHT) for agonist, Flutamide or Bicalutamide for antagonist)
-
DMSO (cell culture grade)
-
96-well clear-bottom white plates
-
Luciferase assay reagent kit
-
Luminometer
Step-by-Step Methodology:
-
Cell Culture and Plating: Follow the same procedure as for the ER assay, using the appropriate AR reporter cell line and ensuring the use of charcoal-stripped FBS to minimize background androgenic activity.
-
Dosing Solutions Preparation: Prepare stock solutions and serial dilutions of test compounds and controls in DMSO, maintaining a consistent final solvent concentration.
-
Cell Dosing:
-
To assess antagonist activity, treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of DHT (typically around its EC50).
-
Include controls for solvent, DHT alone (positive control), and a reference antagonist.
-
Incubate the plates for 24 hours.
-
-
Luciferase Assay: Perform the luciferase assay as described for the ER assay.
-
Data Analysis:
-
Calculate the percent inhibition of the DHT-induced luciferase activity for each concentration of the test compound.
-
Generate dose-response curves and determine the IC50 values for the anti-androgenic activity.
-
III. H295R Steroidogenesis Assay
This assay provides a broader view of endocrine disruption by assessing the effects of compounds on the production of steroid hormones. The H295R human adrenocortical carcinoma cell line is unique in that it expresses most of the key enzymes required for steroidogenesis, including the pathways leading to the production of androgens and estrogens.[9][10] This makes it an invaluable tool for screening chemicals that may disrupt hormone synthesis.[9]
Causality Behind Experimental Choices
The H295R assay, standardized as OECD Test Guideline 456, measures the production of testosterone and 17β-estradiol as key endpoints representing the androgen and estrogen synthesis pathways.[11] By quantifying changes in the levels of these hormones secreted into the cell culture medium after exposure to a test compound, one can identify substances that inhibit or induce the activity of various enzymes in the steroidogenic pathway. For example, a decrease in testosterone and a concurrent increase in estradiol could suggest an induction of aromatase activity.
Signaling Pathway: Steroidogenesis in H295R Cells
Caption: Key pathways in H295R steroidogenesis and potential BFR targets.
Detailed Protocol: H295R Steroidogenesis Assay
Materials:
-
NCI-H295R cell line
-
Culture medium (e.g., DMEM/F12) supplemented with serum and other growth factors
-
24-well cell culture plates
-
Test brominated compounds and reference standards (e.g., Forskolin for induction, Prochloraz for inhibition)
-
DMSO (cell culture grade)
-
MTT or other cell viability assay kit
-
ELISA kits or LC-MS/MS for testosterone and 17β-estradiol quantification
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture H295R cells according to the supplier's recommendations.
-
Seed cells in 24-well plates and allow them to acclimate for 24 hours.
-
-
Dosing:
-
Prepare serial dilutions of test compounds and controls in DMSO.
-
After the acclimation period, replace the medium with fresh medium containing the test compounds.
-
Incubate for 48 hours. This longer incubation period allows for effects on both enzyme activity and gene expression to manifest.
-
-
Sample Collection and Hormone Analysis:
-
After incubation, collect the cell culture medium for hormone analysis.
-
Quantify the concentrations of testosterone and 17β-estradiol using validated ELISA kits or by a more specific method like LC-MS/MS.[11]
-
-
Cell Viability Assessment:
-
After removing the medium, assess cell viability in the remaining cell monolayer using an MTT assay or similar method. This is crucial to distinguish a specific effect on steroidogenesis from general cytotoxicity.
-
-
Data Analysis:
-
Normalize hormone concentrations to a measure of cell viability.
-
Calculate the fold change in hormone production relative to the solvent control.
-
A statistically significant change in either testosterone or estradiol production indicates an effect on steroidogenesis.
-
IV. Aromatase Activity Assay
Aromatase (CYP19) is a key enzyme in the steroidogenic pathway, responsible for the conversion of androgens to estrogens.[12] Inhibition of aromatase can lead to a decrease in estrogen levels, while its induction can have the opposite effect. Several brominated compounds have been shown to modulate aromatase activity.[1]
Causality Behind Experimental Choices
This assay directly measures the catalytic activity of aromatase. A common method is the tritiated water-release assay, which uses a radiolabeled androgen substrate ([³H]-androstenedione). During the conversion of this substrate to estrone, a tritium atom is released as tritiated water ([³H]₂O). The amount of radioactivity in the aqueous phase after separation from the organic substrate is directly proportional to the aromatase activity. This method provides a highly specific and sensitive measure of aromatase inhibition or induction.
Signaling Pathway: Aromatase Action and Inhibition
Caption: Mechanism of aromatase-mediated estrogen synthesis and its inhibition.
Detailed Protocol: Human Recombinant Aromatase Assay (Tritiated Water-Release Method)
Materials:
-
Human recombinant CYP19 (aromatase) microsomes
-
[1β-³H]-androstenedione
-
NADPH regenerating system
-
Test brominated compounds and a reference inhibitor (e.g., Letrozole)
-
Chloroform
-
Dextran-coated charcoal suspension
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing the human recombinant aromatase and the NADPH regenerating system.
-
Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In test tubes, combine the reaction buffer, the test compound dilution, and initiate the reaction by adding the [1β-³H]-androstenedione substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding chloroform and vortexing vigorously. This denatures the enzyme and partitions the unmetabolized substrate into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Separation of Tritiated Water:
-
Transfer a portion of the aqueous (upper) phase to a new tube containing a dextran-coated charcoal suspension.
-
Incubate on ice and then centrifuge. The charcoal will bind any remaining traces of the radiolabeled substrate.
-
-
Quantification:
-
Transfer the supernatant (containing the [³H]₂O) to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of aromatase activity for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value from the dose-response curve.
-
V. Thyroid Hormone Receptor Binding Assay
The thyroid hormone system is another critical target for endocrine disruption by brominated compounds, particularly hydroxylated PBDEs, which are structurally similar to thyroid hormones.[13][14] These compounds can bind to thyroid hormone receptors (TRs) and transport proteins, potentially disrupting thyroid hormone homeostasis.
Causality Behind Experimental Choices
A competitive radioligand binding assay is a direct measure of the ability of a compound to bind to the thyroid hormone receptor. This assay utilizes a purified TR preparation and a radiolabeled thyroid hormone, typically [¹²⁵I]-T3. The principle is that an unlabeled test compound will compete with the radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, the binding affinity (Ki) can be determined.
Detailed Protocol: Thyroid Hormone Receptor Competitive Binding Assay
Materials:
-
Purified recombinant human thyroid hormone receptor (TRα or TRβ)
-
[¹²⁵I]-Triiodothyronine (T3)
-
Assay buffer
-
Test brominated compounds and unlabeled T3
-
Filter plates (e.g., glass fiber filters) and vacuum manifold
-
Gamma counter
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test brominated compounds and unlabeled T3 (for the standard curve) in assay buffer.
-
Dilute the purified TR and [¹²⁵I]-T3 to their optimal working concentrations in the assay buffer.
-
-
Binding Reaction:
-
In a microplate, combine the TR preparation, a fixed concentration of [¹²⁵I]-T3, and the various concentrations of the test compound or unlabeled T3.
-
To determine non-specific binding, include wells with a high concentration of unlabeled T3.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percent specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
VI. Data Interpretation and Troubleshooting
Data Presentation:
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Estrogenic/Anti-estrogenic Activity of Selected Brominated Compounds
| Compound | Assay Type | Endpoint | Value (M) | Reference |
|---|---|---|---|---|
| TBBPA | ER Agonist | EC50 | > 10⁻⁵ | [15] |
| 6-OH-BDE-47 | ER Agonist | EC50 | 1.2 x 10⁻⁶ | [15] |
| BDE-47 | ER Agonist | EC50 | > 10⁻⁵ |[15] |
Table 2: Anti-Androgenic Activity of Selected Brominated Compounds
| Compound | Endpoint | Value (M) | Reference |
|---|---|---|---|
| BDE-100 | IC50 | 4.1 x 10⁻⁶ | [15] |
| TBBPA | IC50 | > 10⁻⁵ | [15] |
| 2,4,6-Tribromophenol | IC50 | 3.2 x 10⁻⁶ |[15] |
Table 3: Effects of Brominated Compounds on Steroidogenesis in H295R Cells
| Compound | Hormone | Effect | Effective Conc. (µM) | Reference |
|---|---|---|---|---|
| TBBPA | Testosterone | Decrease | 10 | [16] |
| TBBPA | Estradiol | Decrease | 10 | [16] |
| 6-OH-BDE-90 | StAR gene | Induction | 0.05 - 5 |[16] |
Table 4: Aromatase Inhibition by Selected Brominated Compounds
| Compound | Endpoint | Value (µM) | Reference |
|---|---|---|---|
| 6-OH-BDE-47 | Inhibition | > 2.5 | [1] |
| 6-OH-BDE-99 | Inhibition | > 5 | [1] |
| TBP | Induction | 0.5 - 7.5 |[1] |
Table 5: Thyroid Receptor β Binding Affinity of Selected Brominated Compounds
| Compound | Endpoint | Value (nM) | Reference |
|---|---|---|---|
| TBBPA | Ki | 2300 | [13] |
| 2,4,6-Tribromophenol | Ki | 2900 | [13] |
| 6-OH-BDE-47 | Ki | 540 |[13][14] |
Troubleshooting Common Issues:
-
Poor Solubility of Test Compounds: Many brominated compounds have low aqueous solubility. Ensure the final DMSO concentration is as low as possible and consistent across all wells.[7][8] Gentle warming and vortexing of stock solutions may be necessary. If precipitation is observed in the assay wells, those data points should be interpreted with caution.
-
Cytotoxicity: At higher concentrations, test compounds may be cytotoxic, leading to false-positive results (e.g., a decrease in hormone production due to cell death rather than specific enzyme inhibition). Always perform a concurrent cell viability assay.
-
High Background Signal: In reporter gene assays, this can be due to endogenous hormones in the serum. Always use charcoal-stripped serum. In binding assays, high non-specific binding can be an issue. Optimize washing steps and consider using blocking agents.
-
Metabolite Activity: The parent brominated compound may not be the active agent. Consider co-incubating with liver S9 fractions or using cell lines with metabolic capacity to assess the effects of metabolites.[1]
VII. Conclusion and Future Directions
The in vitro assays detailed in this guide provide a robust framework for screening the endocrine-disrupting potential of brominated compounds. By employing a battery of tests that cover multiple endocrine pathways, researchers can build a comprehensive profile of a compound's activity. It is crucial to remember that in vitro results provide mechanistic insights and should be used in a weight-of-evidence approach, often followed by targeted in vivo studies to understand the full toxicological implications. As new brominated flame retardants are introduced into the market, the continued application and refinement of these in vitro methods will be essential for proactive risk assessment and the protection of human and environmental health.
VIII. References
-
Cantón, R. F., et al. (2006). Inhibition and induction of aromatase (CYP19) activity by brominated flame retardants in H295R human adrenocortical carcinoma cells. Toxicological Sciences, 92(1), 154-161. [Link]
-
Hamers, T., et al. (2004). In vitro screening of the endocrine disrupting potency of brominated flame retardants and their metabolites. Organohalogen Compounds, 66, 2973-2978. [Link]
-
Kollitz, E. M., et al. (2018). The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor β: Influence of Chemical Structure. Toxicological Sciences, 163(1), 245-257. [Link]
-
He, Y., et al. (2008). Effects of fifteen PBDE metabolites, DE71, DE79 and TBBPA on steroidogenesis in the H295R cell line. Chemosphere, 71(5), 975-983. [Link]
-
Hamers, T., et al. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 92(1), 157-173. [Link]
-
Hamers, T., et al. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 92(1), 157-173. [Link]
-
Hamers, T., et al. (2006). In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. Toxicological Sciences, 92(1), 157-173. [Link]
-
Kollitz, E. M., et al. (2018). The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor β: Influence of Chemical Structure. Toxicological Sciences, 163(1), 245-257. [Link]
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Hamers, T., et al. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 92(1), 157-173. [Link]
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Kollitz, E. M., et al. (2018). The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor β: Influence of Chemical Structure. Toxicological Sciences, 163(1), 245-257. [Link]
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Kollitz, E. M., et al. (2018). The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor b. Toxicological Sciences, 163(1), 245-257. [Link]
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O'Brien, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Biological procedures online, 15(1), 1-10. [Link]
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Legler, J., & Brouwer, A. (2003). Are brominated flame retardants endocrine disrupters?. Environment international, 29(6), 879-885. [Link]
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Grimaldi, M., et al. (2019). Steroidogenesis pathway and metabolic enzymes in human H295R cells. ResearchGate. [Link]
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Lasch, P., et al. (2024). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. International Journal of Molecular Sciences, 25(5), 2720. [Link]
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ClinPGx. (n.d.). Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. ClinPGx. [Link]
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Lim, S. Y., et al. (2025). An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities. Scientific reports, 15(1), 1-17. [Link]
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Ghosh, S., et al. (2022). Growth factor regulation of aromatase. A schematic diagram showing the... ResearchGate. [Link]
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Prossnitz, E. R., & Barton, M. (2011). Diagram showing the receptor-activated signaling pathways of estrogen... ResearchGate. [Link]
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Abeomics. (n.d.). Androgen Signaling. Abeomics. [Link]
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Grimaldi, M., et al. (2019). Principal pathways in steroid biosynthesis where (a) major progestagen,... ResearchGate. [Link]
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Osman, A. M., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Molecules, 29(2), 346. [Link]
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Carver, B. S. (2015). 3 -Summary of the main androgen receptor signaling pathways in metastatic prostate cancer. ResearchGate. [Link]
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Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in protein chemistry and structural biology, 116, 135-170. [Link]
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Haky, C., et al. (2023). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. International Journal of Molecular Sciences, 24(13), 11029. [Link]
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Sestito, S., et al. (2023). Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment. International journal of molecular sciences, 24(7), 6461. [Link]
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Karmaus, A. L., et al. (2016). The steroidogenesis pathway. Enzymes and transport proteins are... ResearchGate. [Link]
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Data Commons. (n.d.). androgen receptor signaling pathway. Data Commons. [Link]
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Karmaus, A. L., et al. (2016). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 151(2), 389-402. [Link]
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Poirier, L. A., et al. (2021). Exposure to brominated flame retardants in utero and through lactation delays the development of DMBA-induced mammary cancer: potential effects on subtypes?. Frontiers in Endocrinology, 12, 691888. [Link]
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Zhang, X., et al. (2011). Bisphenol A disrupts steroidogenesis in human H295R cells. Toxicology letters, 206(3), 269-276. [Link]
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Labcorp. (2021). Using LC-MS/MS to optimize the OECD 456 H295R steroidogenesis assay for sensitive and selective detection. Labcorp. [Link]
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ResearchGate. (n.d.). Mechanism and level of action of aromatase inhibitors. ResearchGate. [Link]
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Mouse Genome Informatics. (n.d.). androgen receptor signaling pathway Gene Ontology Term (GO:0030521). Mouse Genome Informatics. [Link]
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JRC Big Data Analytics Platform. (2016). DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform. [Link]
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YouTube. (2022). Estrogen Signalling Pathway. YouTube. [Link]
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He, Y., et al. (2008). Effects of 20 PBDE metabolites on steroidogenesis in the H295R cell line. Toxicology letters, 176(3), 234-243. [Link]
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Čonková, E., et al. (2016). Alternative methods in vitro for screening of endocrine disruptors. Interdisciplinary toxicology, 9(3-4), 133. [Link]
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ResearchGate. (n.d.). diagram of aromatase activity in hormone metabolism. ResearchGate. [Link]
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ResearchGate. (n.d.). -Mechanism of aromatization by aromatase enzyme. ResearchGate. [Link]
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Rotroff, D. M., et al. (2013). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 121(1), 7-14. [Link]
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Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Creative Diagnostics. [Link]
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Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. ISRN pharmaceutics, 2012. [Link]
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Application Notes and Protocols for the Synthesis of Tetrabromophthalimide Derivatives
Introduction: The Significance of Tetrabromophthalimide Derivatives in Modern Drug Discovery
Tetrabromophthalimide derivatives represent a privileged scaffold in medicinal chemistry and drug development. These heteroaromatic compounds, characterized by a core imide fragment, exhibit a remarkable versatility for chemical modification, allowing for the introduction of diverse pharmacophoric moieties.[1] This adaptability has led to their investigation in a wide array of therapeutic areas, including the development of novel anticancer agents.[1][2][3][4] Specifically, derivatives of tetrabromophthalimide have shown promise as multi-target agents, capable of inhibiting critical cellular processes such as tubulin polymerization and topoisomerase II (Topo-II) activity, both of which are validated targets in oncology.[1][2] The tetrabromophthalic anhydride starting material also serves as a key intermediate in the synthesis of flame retardants.[5][6] This guide provides a comprehensive overview of the synthesis of N-substituted tetrabromophthalimide derivatives, detailing the underlying chemical principles, robust experimental protocols, and critical considerations for researchers in the field.
Chemical Principles and Reaction Mechanism
The synthesis of N-substituted tetrabromophthalimides from tetrabromophthalic anhydride is a classic example of a nucleophilic acyl substitution reaction, leading to the formation of an imide.[7][8] The overall transformation is generally accepted to proceed through a two-step mechanism.[9]
-
Nucleophilic Attack and Formation of the Amic Acid Intermediate: The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyl carbons of the tetrabromophthalic anhydride. This step results in the opening of the anhydride ring to form a transient tetrahedral intermediate, which then collapses to yield a stable amic acid intermediate.[9]
-
Intramolecular Cyclization and Dehydration: The amic acid intermediate, under the reaction conditions (typically elevated temperature), undergoes an intramolecular cyclization. The nitrogen atom of the amide attacks the remaining carboxylic acid carbonyl group. This is followed by the elimination of a water molecule to form the thermodynamically stable five-membered imide ring of the tetrabromophthalimide derivative.[9][10]
The use of a carboxylic acid solvent, such as glacial acetic acid, is common and serves not only as a solvent but also to facilitate the dehydration step.[1][11]
Visualizing the Synthetic Pathway
The following diagram illustrates the generalized reaction mechanism for the synthesis of N-substituted tetrabromophthalimide derivatives.
Caption: Generalized mechanism for tetrabromophthalimide synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of various N-substituted tetrabromophthalimide derivatives. These protocols have been designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: General Synthesis of N-Substituted Tetrabromophthalimides
This protocol is a versatile method for the synthesis of a range of N-substituted tetrabromophthalimides from primary amines.
Materials and Reagents:
-
Tetrabromophthalic anhydride (TBPA)
-
Primary amine (e.g., amino acid, aromatic amine, heterocyclic amine)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tetrabromophthalic anhydride (1.0 eq) in glacial acetic acid (approximately 2.5 mL per 0.01 mol of anhydride).
-
Addition of Amine: To the stirred solution, add the primary amine (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product:
-
For products that precipitate upon cooling: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
For products that precipitate while hot: Collect the solid by filtration of the hot reaction mixture.[1]
-
-
Washing and Drying: Wash the collected solid multiple times with ethanol and acetone to remove any unreacted starting materials and acetic acid.[1] Dry the purified product in a vacuum oven.
-
Recrystallization (if necessary): For further purification, the crude product can be recrystallized from a suitable solvent, such as glacial acetic acid.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The disappearance of the amine N-H protons and the appearance of characteristic imide carbonyl peaks in the IR spectrum (typically around 1715-1796 cm⁻¹) are indicative of a successful reaction.[1]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Data Presentation: Reagent and Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of various N-substituted tetrabromophthalimide derivatives.
| Derivative Type | Primary Amine Example | Molar Ratio (Anhydride:Amine) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-Aryl | 4,4'-Diselanediyldianiline | 1:1 | Acetic Acid | 1 | 96 | [1] |
| N-Amino Acid | Tryptophan | 1:1 | Acetic Acid | 2 | up to 92 | [1] |
| N-Amino Acid | Glutamic Acid | 1:1 | Acetic Acid | 2 | up to 92 | [1] |
| N-Heterocyclic | 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | 1:1 | Acetic Acid | Varies | - | [1] |
| N-Heterocyclic | Thiosemicarbazide | 1:1 | Acetic Acid | Varies | - | [1] |
Trustworthiness and Self-Validation
The protocols described are designed to be robust and reproducible. The following points ensure the self-validating nature of the synthesis:
-
Clear Reaction Endpoint: The formation of a precipitate upon cooling or during the reaction provides a clear visual indication that the reaction is proceeding.
-
Spectroscopic Confirmation: The provided characterization methods (FT-IR, NMR) offer definitive confirmation of product formation. The disappearance of the starting amine signals and the appearance of characteristic imide signals in the respective spectra validate the success of the synthesis. For instance, in the IR spectrum, the characteristic N-H stretching bands of the primary amine will be absent, while two distinct imide carbonyl (C=O) stretching bands will appear.[1]
-
Physical Properties: The melting point of the synthesized derivative can be compared to literature values for further confirmation of purity.
Conclusion and Future Perspectives
The synthesis of tetrabromophthalimide derivatives from tetrabromophthalic anhydride is a straightforward and efficient method for accessing a diverse range of compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel derivatives. The inherent modularity of this synthetic approach allows for the systematic exploration of structure-activity relationships, paving the way for the development of new therapeutic agents and functional materials.
References
-
Al-Warhi, T., et al. (2023). Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators. RSC Advances, 13(38), 26685-26703. [Link]
-
Al-Warhi, T., et al. (2023). Design and synthesis of novel tetrabromophthalimide derivatives as potential tubulin inhibitors endowed with apoptotic induction for cancer treatment. Drug Development Research. [Link]
- Google Patents. (1975). Process for the production of tetrabromophthalic anhydride.
-
ResearchGate. (n.d.). Design and synthesis of novel tetrabromophthalimide derivatives as potential tubulin inhibitors endowed with apoptotic induction for cancer treatment | Request PDF. [Link]
-
ReactionWeb.io. (n.d.). Amine + Anhydride. [Link]
-
PubChem. (n.d.). Tetrabromophthalic anhydride. [Link]
-
ChemHelpASAP. (2022). anhydride to imide reaction - TPOXX API prep - laboratory experiment. YouTube. [Link]
-
National Center for Biotechnology Information. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. [Link]
-
Royal Society of Chemistry. (2023). Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. [Link]
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Asian Publication Corporation. (n.d.). Reaction of Phthalic Anhydride and Ethylenediamine. [Link]
-
Google Patents. (n.d.). United States Patent Office. [Link]
-
ResearchGate. (n.d.). Synthesis and performance of new modified reactive flame - retardant alkyd resin based on tetrabromophthalic anhydride as varnish for surface coatings. [Link]
- Google Patents. (n.d.). Process for making cyclic imides.
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]
-
J-GLOBAL. (n.d.). Design and synthesis of novel tetrabromophthalimide derivatives as potential tubulin inhibitors endowed with apoptotic induction for cancer treatment | Article Information. [Link]
-
ResearchGate. (n.d.). Kinetics and simulation of the imidization of poly(styrene‐co‐maleic anhydride) with amines. [Link]
-
Sciforum. (n.d.). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of N-substituted phthalimides | Download Scientific Diagram. [Link]
- Google Patents. (n.d.).
-
J-GLOBAL. (n.d.). Design and synthesis of novel tetrabromophthalimide derivatives as potential tubulin inhibitors endowed with apoptotic induction for cancer treatment. [Link]
-
YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. [Link]
-
ResearchGate. (n.d.). Synthesis, Biological Evaluation, and In Silico Studies of New Heterocycles Incorporating 4,5,6,7-Tetrabromophthalimide Moiety as Potential Antibacterial and Anticancer Agents | Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Disodium Tetrabromophthalate
Here is the technical support center for improving the yield of Disodium tetrabromophthalate synthesis.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound for improved yield and purity.
Reaction Overview
The synthesis of this compound is typically achieved through the hydrolysis of Tetrabromophthalic Anhydride (TBPA), followed by neutralization with sodium hydroxide (NaOH). This process involves two key steps:
-
Ring-Opening Hydrolysis: The anhydride ring of TBPA is opened by hydroxide ions (from NaOH) or water to form the tetrabromophthalate dicarboxylate intermediate.
-
Neutralization: The resulting carboxylic acid groups are then neutralized by sodium hydroxide to form the final disodium salt.
The overall reaction requires a precise 1:2 molar ratio of Tetrabromophthalic Anhydride to Sodium Hydroxide to ensure complete conversion to the disodium salt.[1]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
A low yield is one of the most frequent challenges. The root cause often lies in incomplete reactions, suboptimal conditions, or loss of product during the workup phase.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation & Recommended Solution |
| Incorrect Stoichiometry | The conversion to the disodium salt requires two equivalents of NaOH for every one equivalent of TBPA. An insufficient amount of NaOH will result in a mixture of the monosodium salt and unreacted tetrabromophthalic acid, thus lowering the yield of the desired product. Solution: Accurately calculate and weigh the reactants to ensure a strict 1:2 molar ratio of TBPA to NaOH. It can be beneficial to use a slight excess (e.g., 2.05 equivalents) of NaOH to drive the reaction to completion, but avoid a large excess which can complicate purification. |
| Incomplete Reaction | The hydrolysis of the anhydride and subsequent neutralization may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor mixing. Solution: Ensure the reactants are fully dissolved and the mixture is stirred efficiently. The reaction is often performed at an elevated temperature (e.g., 80°C) to increase the reaction rate.[2] Monitor the reaction progress by checking the pH; a stable pH above 9 indicates the neutralization is complete.[1] |
| Product Loss During Workup | This compound is soluble in water. If the product is isolated by precipitation with an organic solvent (e.g., ethanol), using too large a volume or washing excessively can lead to significant product loss. If isolating by evaporation, co-precipitation of impurities can occur. Solution: When precipitating, use a minimal amount of a cold anti-solvent. To isolate the product, carefully evaporate the water under reduced pressure to avoid thermal degradation. Wash the final solid product with a minimal amount of a cold solvent in which the product has low solubility but impurities are soluble. |
| Poor Quality Starting Material | The starting Tetrabromophthalic Anhydride may contain impurities that do not react or that interfere with the reaction. For instance, TBPA synthesized using sulfuric acid may contain sulfate ions that need to be removed.[3] Solution: Use high-purity TBPA (>98%). If the purity is questionable, consider purifying it by recrystallization before use. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low yield.
Question 2: The final product is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
The pure disodium salt should be a white or off-white solid. Discoloration indicates the presence of impurities.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation & Recommended Solution |
| Impure Starting Material | The commercial Tetrabromophthalic Anhydride used can have a pale yellow color, which may carry through to the final product.[4] Solution: Use a higher grade of TBPA. If this is not possible, the colored impurities can often be removed from the final aqueous solution using activated charcoal.[2] |
| Thermal Degradation | Excessive heating during the reaction or during the evaporation of water can cause the product to decompose or side reactions to occur, leading to colored byproducts. Solution: Maintain careful temperature control during the reaction (e.g., 80-90°C).[2] When evaporating the solvent, use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 50-60°C) to minimize thermal stress on the product. |
| Side Reactions | If the reaction conditions are too harsh (e.g., very high pH or temperature), side reactions such as decarboxylation could potentially occur, leading to impurities. Solution: Ensure controlled addition of the sodium hydroxide solution to manage the exotherm. Maintain the pH in the desired basic range without making it excessively caustic. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction? A1: Distilled or deionized water is the ideal solvent. It is required for the hydrolysis of the anhydride and effectively dissolves the sodium hydroxide reactant and the final disodium salt product.
Q2: How do I confirm the formation of the disodium salt? A2: There are several methods:
-
pH Measurement: The most straightforward method in-process. A final, stable pH of >9 in the aqueous solution indicates that the dicarboxylic acid has been fully neutralized.[1]
-
FTIR Spectroscopy: Compare the spectrum of your product with a reference. You should see the disappearance of the anhydride C=O stretching peaks (around 1850 and 1770 cm⁻¹) and the appearance of strong carboxylate (COO⁻) stretching peaks (typically around 1610-1550 cm⁻¹ and 1400 cm⁻¹).
-
Titration: You can perform a back-titration on the final product to determine the amount of base consumed, which should correspond to two equivalents.
Q3: Can I use sodium carbonate instead of sodium hydroxide? A3: Yes, sodium carbonate can be used as the base. It is less caustic than NaOH. However, the reaction will produce carbon dioxide gas, which requires careful management (e.g., slow addition, good ventilation, and ensuring the reaction vessel is not sealed). The stoichiometry will also change to a 1:1 molar ratio of TBPA to sodium carbonate, as carbonate provides two equivalents of base.
Q4: What safety precautions should I take? A4:
-
Tetrabromophthalic Anhydride: Can cause irritation to the respiratory system, skin, and eyes.[5] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydroxide: Highly corrosive and can cause severe burns. The dissolution in water is highly exothermic.[6] Handle with extreme care, wear appropriate PPE, and add it slowly to water to control the temperature rise.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the principles of anhydride hydrolysis and neutralization.[1][2]
-
Reactant Preparation:
-
In a suitable beaker, dissolve 8.0 g (0.2 mol) of sodium hydroxide (NaOH) in 150 mL of distilled water. Caution: This process is highly exothermic. Use a borosilicate glass container and stir continuously. Allow the solution to cool to room temperature.
-
Weigh out 46.4 g (0.1 mol) of Tetrabromophthalic Anhydride (TBPA).
-
-
Reaction:
-
Place the beaker containing the NaOH solution on a magnetic stirrer.
-
Slowly and portion-wise, add the TBPA powder to the stirring NaOH solution. Control the rate of addition to manage any temperature increase.
-
Once all the TBPA is added, heat the mixture to 80°C with continuous stirring.[2]
-
Maintain the reaction at this temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Monitoring and Adjustment:
-
After the reaction period, allow the solution to cool slightly.
-
Check the pH using a calibrated pH meter. The final pH should be stable and in the range of 8-9 to ensure complete formation of the disodium salt.[2] If the pH is too low, add a small amount of concentrated NaOH solution dropwise until the target pH is reached.
-
-
Purification (Optional):
-
If the solution is colored, add 0.5 g of activated charcoal and stir for 30 minutes at 80°C.[2]
-
Filter the hot solution through a bed of celite or filter paper to remove the charcoal.
-
-
Isolation:
-
Transfer the clear solution to a round-bottom flask.
-
Remove the water using a rotary evaporator at a bath temperature of 50-60°C.
-
A white solid product will form as the water is removed.
-
Dry the resulting solid in a vacuum oven at 80-100°C to a constant weight.
-
-
Yield Calculation:
-
Weigh the final dried product and calculate the percentage yield based on the initial limiting reagent (TBPA).
-
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- Google Patents. CN109776318B - Synthesis method of tetrabromobenzoic acid-2-ethylhexyl ester.
-
Royal Society of Chemistry. Chapter 5: Green Synthesis of Organic Fire Retardants. [Link]
-
De Gruyter. Flame Retardant Polymeric Materials: A Handbook. [Link]
-
ACS Publications. Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin. [Link]
-
ResearchGate. Polymer Green Flame Retardants: A comprehensive Guide to Additives and Their Applications. [Link]
- Google Patents.
-
PubChem. Tetrabromophthalic anhydride. [Link]
- Google Patents. US3875186A - Process for the production of tetrabromophthalic anhydride.
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- 2. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
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- 4. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TETRABROMOPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Optimizing GC-MS parameters for sensitive detection of brominated flame retardants
Welcome to the technical support center for the analysis of brominated flame retardants (BFRs) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based answers to common challenges. Our goal is to move beyond simple procedural lists and explain the fundamental reasons behind each optimization step, ensuring robust and sensitive detection of these challenging compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Section 1: Inlet and Injection Optimization
Question: I'm seeing poor peak shapes and low response for higher molecular weight BFRs like Decabromodiphenyl ether (BDE-209). What's causing this and how can I fix it?
Answer: This is a classic and critical issue in BFR analysis, primarily caused by the thermal lability and low volatility of highly brominated congeners.[1][2] Standard hot splitless injection techniques often lead to thermal degradation within the inlet, resulting in peak tailing, reduced signal intensity, and even the formation of lower brominated artifacts.[2][3]
Causality Explained: The high temperatures required to volatilize compounds like BDE-209 in a hot inlet can also provide enough energy to break C-Br bonds, leading to in-source degradation.[3][4][5] Furthermore, active sites—points of exposed silica or metal surfaces within the liner and column—can interact with and adsorb these analytes, preventing their efficient transfer to the analytical column.[6][7][8]
Troubleshooting Protocol:
-
Switch to a Cool On-Column or Programmed Temperature Vaporizing (PTV) Inlet: These injection techniques are superior for thermally labile compounds.[2]
-
Cool On-Column: The sample is deposited directly onto the column at a low temperature, eliminating contact with hot metal surfaces in the inlet and minimizing thermal stress.
-
PTV Inlet: This offers great flexibility. You can inject at a low initial temperature and then rapidly heat the inlet to transfer analytes to the column. This "gentle" volatilization significantly reduces degradation. For BFRs, an initial PTV inlet temperature of 40-80°C is often a good starting point.[9][10]
-
-
Optimize Inlet Temperature: If using a split/splitless inlet is unavoidable, use the lowest possible temperature that still allows for efficient volatilization. A typical starting point is 260-280°C.[11][12] However, for highly brominated compounds, you may need to go higher, but be aware of the increased degradation risk.[13]
-
Use a Deactivated Inlet Liner: Always use a high-quality, deactivated liner. A PTV baffled liner is an excellent choice as it prevents any direct "line of sight" from the syringe to the column, further protecting analytes.[10][14]
-
Employ Pulsed Splitless Injection: Applying a higher pressure pulse at the beginning of the injection can help to rapidly transfer analytes from the liner to the column, reducing their residence time in the hot inlet and thus minimizing degradation.[9][15]
Section 2: Chromatographic Separation
Question: I'm struggling to separate critical BFR congeners. How do I choose the right GC column?
Answer: Achieving adequate separation of BFR congeners, especially isomers, is crucial for accurate quantification. The choice of GC column—specifically its stationary phase, length, internal diameter, and film thickness—is the most critical factor.
Expertise & Experience: While a standard 5% phenyl-methylpolysiloxane phase (like a DB-5ms) is a common workhorse, it may not provide the necessary selectivity for all BFRs.[12] For BFR analysis, shorter columns are often preferred to minimize the time the thermally sensitive analytes spend at high temperatures.[1][2][16]
Column Selection Guide:
| Parameter | Recommendation for BFR Analysis | Rationale |
| Stationary Phase | Low-polarity phases like DB-XLB or specialized BFR columns (e.g., Rtx-1614, TG-PBDE).[2][10][17] | These phases are engineered for low bleed at high temperatures and provide good selectivity for halogenated compounds. |
| Column Length | 15 m | A shorter column reduces the analysis time and the on-column residence time at high temperatures, which is critical for minimizing the thermal degradation of highly brominated compounds like BDE-209.[11][12][13][16][18] |
| Internal Diameter (ID) | 0.25 mm | This is a standard ID that offers a good balance between sample capacity and resolution.[11][19] |
| Film Thickness | 0.10 µm | A thin film is crucial for the analysis of high-boiling point compounds like BFRs. It allows for elution at lower temperatures and reduces column bleed, leading to better signal-to-noise ratios.[11][12][13] |
Step-by-Step Optimization Protocol:
-
Start with a Recommended Column: Begin with a 15 m x 0.25 mm x 0.10 µm column specifically designed for BFR or persistent organic pollutant (POP) analysis.
-
Optimize the Oven Temperature Program: A faster ramp rate is generally better for thermally labile compounds to get them off the column quickly.[13]
-
Ramp Rate: A multi-step ramp can be effective. A moderate ramp (e.g., 15°C/min) to an intermediate temperature (e.g., 230-250°C), followed by a faster ramp (e.g., 25-30°C/min) to the final temperature (e.g., 330-340°C).[11][15]
-
Final Hold: Keep the final hold time as short as possible while ensuring the elution of the heaviest compounds.
-
Carrier Gas Flow: Use a constant flow mode, typically with helium at around 1.0-1.5 mL/min.[11][12][15] Higher flow rates can sometimes improve peak shape for late-eluting compounds.[20]
Section 3: Mass Spectrometer Detection and Ionization
Question: My sensitivity is low, especially in complex matrices. Which ionization mode and MS settings should I use for trace-level detection?
Answer: For ultimate sensitivity and selectivity for BFRs, especially in complex environmental or biological samples, Negative Chemical Ionization (NCI) is the preferred technique.[21] For enhanced selectivity, particularly when dealing with co-eluting interferences, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard.[12][17][22][23]
Trustworthiness through Selectivity:
-
Electron Ionization (EI): This is a hard ionization technique that causes significant fragmentation. While useful for library matching, for BFRs, it often results in a weak or absent molecular ion, especially for higher brominated congeners.[20] The fragmentation pattern typically shows the loss of bromine atoms.[11][12]
-
Negative Chemical Ionization (NCI): NCI is a soft ionization technique that is highly selective for electrophilic compounds like BFRs.[21][24][25] It often produces a strong molecular ion or a [M-Br]⁻ ion, concentrating the ion current into a few m/z values and dramatically increasing sensitivity.[21]
-
Atmospheric Pressure Chemical Ionization (APCI): This is another soft ionization technique that can increase sensitivity by promoting the formation of the molecular ion, which can then be used as a precursor for MS/MS experiments.[20]
Workflow for Optimizing MS Detection:
Caption: Workflow for selecting and optimizing the MS ionization and detection method.
Recommended MS Parameters:
| Parameter | EI Mode | NCI Mode | Rationale |
| Ion Source Temp. | 230-300°C[15][17] | ~150°C[9] | Higher temperatures in EI promote ionization but can increase fragmentation. Lower temperatures in NCI are optimal for the electron capture mechanism. |
| Quadrupole Temp. | ~180°C[15] | ~106°C[9] | Optimized to maintain ion transmission and prevent contamination. |
| Reagent Gas (NCI) | Methane | Methane[21] | Methane is used to generate the thermalized electrons needed for the electron capture process in NCI.[21] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | Selected Ion Monitoring (SIM) | SIM mode significantly enhances sensitivity by only monitoring specific ions of interest, which is ideal for trace analysis. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | MRM provides the highest degree of selectivity by monitoring specific fragmentation transitions, effectively filtering out matrix interference.[12][17] |
Section 4: Quantification and Matrix Effects
Question: My quantitative results are inconsistent, especially across different sample types. How do I ensure accuracy and account for matrix effects?
Answer: This is a pervasive challenge in analytical chemistry, and the most robust solution is the use of an isotope dilution strategy.[11][16][26] Matrix effects in GC-MS refer to the suppression or enhancement of an analyte's signal due to co-eluting compounds from the sample matrix.[6][7][27][28] In GC-MS, this often manifests as "matrix-induced enhancement," where matrix components coat active sites in the inlet and column, preventing the analyte from degrading and artificially boosting its signal.[6][7][8]
Authoritative Grounding: The Power of Isotope Dilution
Isotope dilution is an internal standardization technique where a known amount of a stable, isotopically labeled version of the target analyte (e.g., ¹³C₁₂-BDE-47) is added to the sample at the very beginning of the sample preparation process.[26][29]
Why It Works: The isotopically labeled standard is chemically identical to the native analyte. Therefore, it behaves identically during every step of the process—extraction, cleanup, and injection. Any loss of analyte or any signal enhancement/suppression will affect both the native analyte and the labeled standard equally.[26][30][31] By measuring the ratio of the native analyte to the labeled standard, you can accurately calculate the initial concentration of the analyte, effectively canceling out matrix effects and variations in recovery.[12][26][29]
Workflow for Isotope Dilution Analysis:
Caption: Experimental workflow for quantitative analysis using the Isotope Dilution Method.
Practical Steps:
-
Spike Early: Add the isotopically labeled internal standards to your sample before any extraction or cleanup steps.[26]
-
Ensure Equilibration: Allow the spiked sample to equilibrate to ensure the labeled standard is fully integrated with the sample matrix.
-
Monitor Specific Ions: In your MS method (SIM or MRM), monitor at least one characteristic ion for the native analyte and one for the labeled internal standard.
-
Generate a Calibration Curve: Prepare your calibration standards with the same amount of labeled internal standard as your samples. Plot the response ratio (native analyte area / labeled standard area) against the concentration ratio.
By implementing these scientifically grounded strategies, you can overcome the most common challenges in BFR analysis, leading to sensitive, accurate, and reproducible results.
References
- Thermo Fisher Scientific. (n.d.). DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS.
- Thermo Fisher Scientific. (n.d.). Negative Ion Chemical Ionization (NCI) studies using the Thermo Scientific ISQ 7000 single quadrupole GC-MS system.
- Hall Analytical Laboratories Ltd. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
- ASTM International. (n.d.). Identification and Quantitation of Brominated Fire Retardants.
- BenchChem. (2025). Application Note: High-Sensitivity Analysis of Brominated Flame Retardants in Water using Isotope Dilution GC-MS with Hexabromob.
- Shimadzu. (2011). Analysis of Brominated Flame Retardants Using a Pyrolysis GC-MS System.
- BenchChem. (2025). Overcoming matrix effects in the GC-MS analysis of environmental samples.
- Al-Alaama, M., & Harrad, S. (2015). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
- Martinez, C. S. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC.
- Agilent Technologies. (n.d.). GC/MS Analysis of Polybrominated Flame Retardants.
- Shimadzu. (n.d.). Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and.
- Restek. (2021). Guide to GC Column Selection and Optimizing Separations.
- De Witte, B., et al. (2025). Identification and quantification of (brominated) flame retardants during mechanical recycling of polystyrene from WEEE by means of pyrolysis-GC-MS. PubMed.
- Jenck. (n.d.). Analysis of PBDEs in Sediment Using GC-MS/MS.
- Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS.
- MDPI. (2022). Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry.
- NIH. (n.d.). Parametric evaluation for programmable temperature vaporization large volume injection in gas chromatographic determination of polybrominated diphenyl ethers.
- LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Fisher Scientific. (n.d.). GC Columns.
- Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- Thermo Fisher Scientific. (n.d.). A New GC-ICP-MS Method for Compound Specific Determination of Brominated Flame Retardants.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.
- NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- ResearchGate. (2025). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.
- ACS Publications. (2008). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.). Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry.
- EPA. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples.
- Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- Wikipedia. (n.d.). Isotope dilution.
- SCION Instruments. (n.d.). What are the common ionization methods for GC/MS.
- NIH. (n.d.). A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods.
- Agilent Technologies. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s.
- PubMed. (2025). Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase.
- NIH. (n.d.). Analysis of brominated flame retardants in the aquatic environment: a review.
- ResearchGate. (2025). Negative chemical ionization gas chromatography coupled to hybrid quadrupole time-of-flight mass spectrometry and automated accurate mass data processing for determination of pesticides in fruit and vegetables.
- NIH. (n.d.). Nontargeted Screening Using Gas Chromatography–Atmospheric Pressure Ionization Mass Spectrometry: Recent Trends and Emerging Potential.
- The Power of Stable Isotope Dilution Assays in Brewing. (2025). ResearchGate.
- Fudge, A. (n.d.). ISOTOPE DILUTION ANALYSIS.
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Minimizing degradation of Disodium tetrabromophthalate during thermal analysis
Welcome to the technical support center for the thermal analysis of Disodium Tetrabromophthalate (Na₂TBPh). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving accurate and reproducible thermal analysis results. This resource offers field-proven insights to help you navigate the complexities of analyzing this thermally sensitive halogenated compound.
Understanding the Challenge: The Thermal Behavior of this compound
This compound, a sodium salt of a halogenated aromatic carboxylic acid, presents unique challenges during thermal analysis. Its structure, featuring both carboxylate groups and bromine atoms on an aromatic ring, dictates a complex degradation profile. Understanding the likely degradation pathways is crucial for interpreting thermograms and optimizing experimental conditions.
The primary thermal decomposition of sodium salts of aromatic carboxylic acids is often initiated by decarboxylation, leading to the loss of carbon dioxide. In the case of Na₂TBPh, this would be followed by the subsequent breakdown of the brominated aromatic structure. The presence of bromine atoms suggests the potential for the release of corrosive hydrogen bromide (HBr) gas, particularly in the presence of any residual moisture.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the thermal analysis of this compound in a practical question-and-answer format.
Q1: My TGA curve for this compound shows a multi-step weight loss that is not reproducible. What could be the cause?
A: Non-reproducible TGA results for Na₂TBPh often stem from a combination of factors related to its complex degradation and sensitivity to experimental conditions.
-
Variable Decomposition Pathways: The degradation of Na₂TBPh can proceed through competing pathways, including decarboxylation and the cleavage of the carbon-bromine bonds. The dominance of a particular pathway can be highly sensitive to minor variations in heating rate and sample preparation.
-
Sample Heterogeneity: Ensure your sample is homogenous. Any variations in particle size or the presence of impurities can lead to inconsistent thermal behavior.
-
Atmosphere Control: Inconsistent atmosphere control within the TGA furnace can significantly impact the results. Ensure a consistent and appropriate purge gas flow rate.
Q2: I am observing an unexpected mass gain in my TGA data when analyzing in an air atmosphere. Why is this happening?
A: A mass gain in an oxidative atmosphere (air or oxygen) can be attributed to the formation of sodium carbonate (Na₂CO₃) as a stable intermediate. The initial decomposition may involve the loss of organic fragments, followed by the oxidation of the sodium to form the carbonate, which has a higher molecular weight than the initial sodium in the organic salt. The decomposition of sodium alginate, another sodium carboxylate salt, similarly results in a stable Na₂CO₃ residue in an air atmosphere[1].
Q3: What is the ideal heating rate for analyzing this compound to minimize degradation and achieve good resolution?
A: The choice of heating rate is a critical parameter that requires a balance between resolution and minimizing unwanted side reactions.
-
Slower Heating Rates (e.g., 5-10 °C/min): These rates generally provide better resolution of distinct thermal events. For a complex decomposition like that of Na₂TBPh, a slower rate can help separate overlapping weight loss steps.
-
Faster Heating Rates (e.g., >20 °C/min): While faster rates can sometimes shift decomposition to higher temperatures, they can also mask subtle transitions and potentially promote secondary reactions.
For initial investigations, a heating rate of 10 °C/min is a good starting point. If the decomposition appears as a single, broad event, a slower heating rate may be necessary to resolve individual steps.
Q4: Which purge gas, inert (Nitrogen, Argon) or oxidative (Air), is best for analyzing Na₂TBPh?
A: The choice of purge gas depends on the analytical goal.
-
Inert Atmosphere (Nitrogen or Argon): An inert atmosphere is generally recommended to minimize oxidative degradation and focus on the inherent thermal stability of the compound. This will likely favor decarboxylation and dehydrobromination pathways. Using an inert purge gas is a common practice to prevent sample oxidation during thermal analysis[2].
-
Oxidative Atmosphere (Air): An air atmosphere will lead to a different degradation profile, likely involving oxidation of the organic components and the formation of sodium carbonate as a final residue. While this can provide information on the combustion behavior, it complicates the interpretation of the initial decomposition steps.
For fundamental stability studies, an inert atmosphere is preferable.
Q5: I am concerned about the corrosive nature of the evolved gases, like HBr. What type of crucible should I use?
A: The potential evolution of corrosive gases like HBr necessitates careful selection of the crucible material to prevent reactions with the pan, which would lead to inaccurate results and potential damage to the instrument.
-
Platinum or Platinum-Rhodium Crucibles: These are highly recommended for their excellent chemical inertness and high-temperature stability, making them suitable for analyzing reactive or corrosive samples[3][4].
-
Alumina (Al₂O₃) Crucibles: Alumina crucibles are also a good option due to their high-temperature resistance and chemical inertness[3][5][6]. They are a more cost-effective alternative to platinum.
-
Avoid Aluminum Crucibles: Standard aluminum crucibles are not recommended as they can react with acidic gases like HBr.
Best Practices for Thermal Analysis of this compound
To obtain reliable and reproducible data, a systematic approach to the experimental setup and execution is essential.
I. Core Principles for Accurate Analysis
The foundation of reliable thermal analysis rests on understanding and controlling the key experimental variables. The primary goal is to subject the sample to a controlled temperature program and accurately measure the changes in its properties.
Diagram: Foundational Principles of Thermal Analysis
Caption: Key considerations for reliable thermal analysis experiments.
II. Recommended Experimental Protocol: TGA-DSC Analysis
This protocol provides a starting point for the thermal analysis of this compound. Optimization may be required based on the specific instrument and research questions.
1. Instrument Preparation and Calibration:
- Ensure the TGA/DSC instrument is clean and the balance is tared.
- Perform temperature and heat flow calibrations using appropriate standards (e.g., indium, zinc) spanning the expected temperature range of interest. For TGA, verify mass calibration with standard weights.
2. Sample Preparation:
- Use a consistent sample mass, typically in the range of 5-10 mg.
- Ensure the sample is finely ground and homogenous to promote uniform heat transfer.
- Distribute the sample evenly at the bottom of the crucible.
3. Experimental Parameters:
- Crucible: Platinum or Alumina.
- Atmosphere: High-purity Nitrogen at a flow rate of 50-100 mL/min.
- Temperature Program:
- Equilibrate at 30 °C.
- Ramp at 10 °C/min to a final temperature of 800 °C.
- Data Collection: Record weight change (TGA), derivative weight change (DTG), and heat flow (DSC).
Diagram: Recommended TGA-DSC Workflow
Caption: A systematic workflow for reproducible TGA-DSC analysis.
III. Data Interpretation: A Hypothetical Degradation Pathway
Based on the chemical structure of this compound and literature on similar compounds, a plausible thermal degradation pathway in an inert atmosphere can be proposed. This can be further elucidated by coupling the TGA to a mass spectrometer (TGA-MS) to identify the evolved gases.
-
Initial Stage (Lower Temperature): Desorption of any adsorbed water.
-
Primary Decomposition (Intermediate Temperature):
-
Decarboxylation: Loss of two molecules of CO₂ from the carboxylate groups. This is a common decomposition pathway for sodium salts of carboxylic acids[7].
-
Dehydrobromination: Concurrent or subsequent elimination of HBr, particularly if residual water is present.
-
-
Secondary Decomposition (Higher Temperature):
-
Breakdown of the resulting brominated aromatic intermediate.
-
Formation of a carbonaceous residue.
-
-
Final Residue:
-
In an inert atmosphere, a mixture of sodium bromide and carbonaceous char is expected.
-
In an oxidative atmosphere, the final residue is likely to be sodium carbonate[1].
-
Table 1: Summary of Recommended TGA/DSC Parameters
| Parameter | Recommendation | Rationale |
| Sample Mass | 5 - 10 mg | Ensures good signal-to-noise ratio while minimizing thermal gradients within the sample. |
| Heating Rate | 10 °C/min (initial); 5 °C/min for higher resolution | A good starting point for balancing resolution and analysis time. Slower rates can help separate overlapping thermal events[8]. |
| Purge Gas | Nitrogen or Argon | An inert atmosphere prevents oxidative side reactions, allowing for the study of the material's intrinsic thermal stability[2]. |
| Flow Rate | 50 - 100 mL/min | Ensures an inert environment and efficient removal of evolved gases. |
| Crucible | Platinum or Alumina | Provides chemical inertness to potentially corrosive evolved gases like HBr[3][4][5][6]. |
| Temperature Range | 30 °C to 800 °C | Sufficient to cover the decomposition of the organic moiety and identify the final residue. |
Advanced Techniques for Deeper Insight
For a more comprehensive understanding of the degradation mechanism, consider employing evolved gas analysis (EGA) techniques.
-
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This powerful technique allows for the identification of the gaseous species evolved at each stage of weight loss. By monitoring specific mass-to-charge ratios (e.g., m/z 44 for CO₂, m/z 80/82 for HBr), the proposed degradation pathway can be confirmed. TGA-MS provides real-time identification of evolved gas species associated with mass loss[9][10].
-
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR): Similar to TGA-MS, TGA-FTIR identifies evolved gases based on their infrared absorption spectra. This can be particularly useful for identifying functional groups in the evolved molecules.
By implementing these best practices and troubleshooting strategies, researchers can enhance the accuracy and reproducibility of their thermal analysis data for this compound, leading to a more thorough understanding of its thermal properties.
References
-
Formation of sodium oxalate by thermal decomposition of sodium formate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
How To Choose The Right Crucible Material: A Complete Guide. (n.d.). Advanced Ceramics Hub. Retrieved January 20, 2026, from [Link]
-
Soares, J. P., Santos, J. E., Chierice, G. O., & Cavalheiro, E. T. G. (2004). Thermal behavior of alginic acid and its sodium salt. Redalyc. Retrieved January 20, 2026, from [Link]
-
Presser, V., & Nazarian, N. (2016). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC. Retrieved January 20, 2026, from [Link]
-
Kaiser, J., Malzer, S., & Grolig, F. (2017). Influence of purge gas and spacers on uncertainty of high-temperature heat flux DSC measurements. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Hydrocarbon. (n.d.). Unacademy. Retrieved January 20, 2026, from [Link]
-
Heetderks, T., & Wang, X. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Eurofins EAG. Retrieved January 20, 2026, from [Link]
-
The Role of Crucible Materials in Thermal Analysis Techniques. (2024). WelchLab. Retrieved January 20, 2026, from [Link]
-
Spectroscopy of Hydrothermal Reactions 25: Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Structure-dependent degradation of phthalate esters with persulfate oxidation activated by thermal in soil. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
How Do You Choose the Right Crucible for High-Temperature DSC?. (2024). Better Ceramic CO. Retrieved January 20, 2026, from [Link]
-
Hydrothermal reactions of sodium formate and sodium acetate as model intermediate products of the sodium hydroxide-promoted hydrothermal gasification of biomass. (2012). Green Chemistry. Retrieved January 20, 2026, from [Link]
-
Evolved Gas Analysis: Introduction to TGA/MS. (n.d.). TA Instruments. Retrieved January 20, 2026, from [Link]
-
Which crucible alloy is suited for your application/analysis?. (n.d.). IAM Drijfhout. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Troubleshooting Poor Reproducibility in Flame Retardancy Tests
Welcome to the Technical Support Center for Flame Retardancy Testing. This guide is designed for researchers, scientists, and professionals in material and drug development who encounter reproducibility challenges in their flame retardancy experiments. As a Senior Application Scientist, I have seen firsthand how seemingly minor variations can lead to significant discrepancies in test results. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively. Our goal is to build a self-validating system for your testing protocols, ensuring accuracy, reliability, and confidence in your data.
The Foundation of Reproducibility: A Systematic Approach
Poor reproducibility in flame retardancy testing is rarely due to a single, isolated error. More often, it is the result of a cascade of small, uncontrolled variables. This guide is structured to help you systematically investigate and eliminate these variables, moving from general environmental and sample-related factors to test-specific issues.
Below is a troubleshooting workflow to guide your investigation.
Caption: A general workflow for troubleshooting reproducibility issues.
Part 1: Pre-Test and Sample Integrity
The most common source of variability begins long before the flame is ever applied. The physical and chemical state of your specimen at the time of testing is paramount.
Q1: My results are inconsistent across different batches of the same material. Could sample preparation be the issue?
A1: Absolutely. Inconsistent sample preparation is a primary driver of poor reproducibility.
-
Expertise & Experience: The way a sample is cut or molded can introduce variability. For instance, rough or jagged edges from a dull cutting tool can act as ignition points, leading to shorter ignition times and faster flame spread than would be observed on a cleanly cut specimen. Similarly, molded samples can have variations in surface finish or internal stresses depending on molding parameters, which can affect burning behavior.
-
Trustworthiness: A self-validating protocol for sample preparation involves documenting the entire process. This includes the method of cutting (e.g., water jet, die cutting, saw), the age and condition of the cutting tools, and a visual inspection of each sample for defects like voids, cracks, or surface irregularities.[1]
-
Authoritative Grounding: Standard test methods like UL 94 specify precise sample dimensions.[2][3] Deviating from these dimensions, even slightly, can alter the thermal mass of the specimen and its interaction with the flame, leading to inconsistent results.
Troubleshooting Steps:
-
Standardize Cutting/Molding: Use the same method for all samples. If cutting, ensure blades are sharp and replaced regularly. For molded samples, document and control all molding parameters (temperature, pressure, cooling time).
-
Dimensional Verification: Measure the dimensions of every sample with calibrated calipers. Discard any samples that are out of specification.
-
Visual Inspection: Before conditioning, visually inspect each specimen for flaws. Create a simple checklist of acceptance criteria.
Q2: I've heard about "conditioning," but how critical is it really?
A2: It is not just critical; it is fundamental. Failure to properly condition samples is one of the most frequent causes of inter-laboratory variation.
-
Expertise & Experience: Many polymers are hygroscopic, meaning they absorb moisture from the atmosphere. Water has a high heat capacity and acts as a heat sink, delaying ignition and slowing combustion.[4] A sample tested on a humid day may appear more flame-retardant than an identical sample tested on a dry day, simply due to differences in moisture content. Furthermore, absorbed water can plasticize the polymer, altering its melting and dripping behavior, which is a key classification criterion in tests like UL 94.[5]
-
Trustworthiness: To ensure your results are comparable to others and consistent over time, you must bring your samples to a standardized state of equilibrium with a known temperature and relative humidity. This is achieved by placing them in a conditioning chamber for a specified period before testing.
-
Authoritative Grounding: Both ASTM D618 and ISO 291 are international standards that define standard atmospheres for conditioning plastics.[6][7][8][9][10] Adhering to these standards is essential for generating reliable and comparable data. For example, ASTM D618 specifies a common conditioning procedure of 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.[6][8][11]
Data Presentation: Comparison of Standard Conditioning Atmospheres
| Standard | Temperature | Relative Humidity (RH) | Minimum Conditioning Time (Typical) |
| ASTM D618, Procedure A | 23 ± 2°C (73.4 ± 3.6°F) | 50 ± 10% | 40 hours |
| ISO 291, Atmosphere 1 | 23 ± 2°C | 50 ± 10% | 88 hours (for humidity equilibrium) |
| ISO 291, Atmosphere 2 | 27 ± 2°C | 65 ± 10% | 88 hours (for humidity equilibrium) |
Note: The required time can be much longer for thick specimens or materials that are slow to reach equilibrium.[6][8]
Experimental Protocol: Standard Sample Conditioning
-
Place samples in a conditioning chamber capable of maintaining the temperature and humidity specified by your chosen standard (e.g., ASTM D618).
-
Arrange the samples so that air can circulate freely around all surfaces. Do not stack them.
-
Condition the samples for the minimum time specified in the standard, or until they have reached equilibrium (verified by periodic weighing).
-
Test the samples within 20 minutes of removal from the conditioning chamber to prevent significant changes in moisture content.[12]
Part 2: Environmental and Equipment Checks
Once you are confident in your sample integrity, the next step is to scrutinize the test environment and the apparatus itself.
Q3: Can the conditions in my lab, outside of the conditioning chamber, affect my results?
A3: Yes, particularly for open-flame tests.
-
Expertise & Experience: Drafts are a major culprit. A slight, unnoticed air current in the lab can deflect the test flame, altering the amount of heat applied to the specimen. This can lead to longer ignition times or cause the flame to extinguish prematurely. This is especially critical in tests like the Limiting Oxygen Index (LOI), where a stable atmosphere is essential.
-
Trustworthiness: Many standard test chambers are designed to be draft-free. However, their effectiveness can be compromised by external factors like HVAC systems cycling on and off or doors opening and closing. You should verify that your test area is truly quiescent.
-
Authoritative Grounding: The FAA Fire Test Handbook, for example, provides specific procedures for verifying that the test chamber is draft-free, such as observing the behavior of smoke from an incense cone.[9]
Q4: How can I be sure my test equipment is performing correctly?
A4: Through a rigorous and documented calibration and maintenance schedule. Assuming the equipment is working correctly without verification is a common pitfall.
-
Expertise & Experience: In flame testing, the "flame" itself is a critical, and often variable, reagent. For tests like UL 94, the height and temperature of the flame must be precise. A flame that is too small or too large will deliver the wrong amount of energy to the sample. In instruments like the Cone Calorimeter, the heat flux from the conical heater is the primary variable and must be calibrated regularly using a certified heat flux gauge.[7][10][13]
-
Trustworthiness: A self-validating system includes regular calibration checks. For a Bunsen burner, this means using a flame-measuring device to check the flame height before each test session.[14] For a Cone Calorimeter, it means performing a calibration with methane gas of a known purity to verify the heat release rate calculation.[13][15] All calibration activities, including dates, results, and any adjustments made, should be logged.
-
Authoritative Grounding: Standards for specific test methods, such as ISO 5660-1 for the Cone Calorimeter, provide detailed calibration procedures.[15][16] Equipment manufacturers also provide manuals with recommended maintenance and calibration schedules.[17]
Caption: A feedback loop for ensuring ongoing equipment calibration.
Part 3: Test-Specific Troubleshooting
Even with perfect samples and calibrated equipment, nuances of specific test methods can introduce variability.
UL 94: Why do I get different ratings (V-0, V-1, V-2) for samples from the same batch?
-
The Issue: The UL 94 vertical burn test is highly dependent on operator technique and the material's dripping behavior.[2][3]
-
Causality:
-
Flame Application: The time and angle of flame application are critical. A study on UL 94 reproducibility showed that variations in flame application time and pull-away technique significantly impact after-flame times.
-
Dripping: The classification often hinges on whether flaming drips ignite a cotton swatch placed below the sample. The viscosity of the molten polymer can be highly sensitive to small temperature variations, leading to inconsistent dripping behavior.[5]
-
-
Troubleshooting Protocol:
-
Use a Timer: Do not estimate the 10-second flame application. Use a calibrated timer that is clearly visible to the operator.[18][19]
-
Standardize Motion: The motion of applying and removing the flame should be smooth and consistent. Use a fixture if possible to guide the burner.
-
Verify Gas Flow: Ensure the gas flow rate to the burner is stable and yields the correct flame height and character as specified in the standard.
-
Observe Dripping Behavior: Note the nature of the drips. Are they large or small? Do they extinguish before reaching the cotton? This qualitative data can help explain why a V-0 or V-1 rating was missed.
-
Cone Calorimeter: My Heat Release Rate (HRR) curves are not consistent. What should I check?
-
The Issue: The Cone Calorimeter provides a wealth of data, but the primary output, the HRR curve, can be sensitive to several factors.[10][15]
-
Causality:
-
Sample Wrapping: The way the sample is wrapped in aluminum foil is crucial. Gaps between the foil and the sample edges can allow unburnt volatiles to escape, altering the HRR. The shiny side of the foil should face the sample to reflect heat back into it.[13]
-
Ignition: The position of the spark igniter must be consistent. If it is too far from the sample surface, ignition may be delayed, skewing the Time to Ignition (TTI) and the initial part of the HRR curve.[7][10]
-
Oxygen Baseline: The calculation of heat release is based on oxygen consumption.[15] A drifting oxygen analyzer baseline will introduce significant errors into the HRR calculation.[7]
-
-
Troubleshooting Protocol:
-
Foil Wrapping Technique: Develop a standardized procedure for wrapping samples. Ensure the foil is tightly folded around the back and edges, with only the top surface exposed.
-
Igniter Position: Use a jig or measuring tool to ensure the spark igniter is always at the same height and position relative to the sample surface, as specified in ISO 5660.
-
Baseline Verification: Before each test, allow the gas analyzers to stabilize and record the baseline oxygen concentration (typically 20.95%).[7] Do not start the test if the baseline is unstable.
-
Exhaust Flow Rate: Verify that the exhaust fan speed is set correctly to maintain the flow rate specified in the standard.
-
Limiting Oxygen Index (LOI): I'm seeing a lot of scatter in my LOI values. Why?
-
The Issue: The LOI test (e.g., ASTM D2863) determines the minimum oxygen concentration required to support combustion and is highly sensitive to atmospheric and flow conditions.
-
Causality:
-
Gas Flow Rates: The accuracy of the nitrogen and oxygen mass flow controllers is paramount. Incorrect flow rates will lead to an incorrect oxygen concentration in the test column.
-
Column Temperature: The temperature of the gas mixture can affect the combustion process. Some standards specify testing at elevated temperatures, and maintaining this temperature is critical.[19]
-
Ignition Procedure: The method of igniting the top of the sample must be consistent. Overheating the sample during ignition can make it appear to burn at a lower oxygen concentration than it otherwise would.
-
-
Troubleshooting Protocol:
-
Flow Controller Calibration: Regularly verify the calibration of the O2 and N2 mass flow controllers using a certified external flow meter.
-
Gas Purity: Use high-purity oxygen and nitrogen as specified in the standard.
-
Leak Check: Perform a leak check on the gas lines and the test column to ensure the atmosphere is not contaminated by ambient air.
-
Standardized Ignition: Use the igniter specified in the standard and apply it to the sample for a consistent, minimal amount of time to achieve ignition without excessively preheating the sample.
-
References
-
ASTM D618 - 21, Standard Practice for Conditioning Plastics for Testing. ASTM International. [Link]
-
Babrauskas, V. (n.d.). User's Guide for the Cone Calorimeter. Fire Science and Technology Inc. [Link]
-
Blaze Stack. (n.d.). Flammability Testing Explained. [Link]
-
E Squared. (2022, May 9). Flame Retardant Testing: Ensure Suitability for Your Application. [Link]
-
Infinita Lab. (n.d.). ASTM D 618 Conditioning Plastics Testing. [Link]
-
ISO 291:2008, Plastics — Standard atmospheres for conditioning and testing. International Organization for Standardization. [Link]
-
McKinnon, M. (2014, June 25). Cone Calorimetry. [Link]
-
U.S. Consumer Product Safety Commission. (2008, October). LABORATORY TEST MANUAL FOR 16 CFR Part 1610: Standard for the Flammability of Clothing Textiles. [Link]
-
Amade-Tech. (2023, July 13). Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Cone Calorimeter TCC 918. [Link]
-
Cable Organizer. (n.d.). How Does the UL 94 Vertical Flame Test Work? [Link]
-
Tamanini, F. (2009). Defining the effects of ambient conditions in large-scale fire tests. Fire Safety Science, 9, 103-115. [Link]
-
Lund University. (n.d.). Laboratory work – Cone Calorimeter. [Link]
-
Testex. (2023, December 29). Flame Retardant Testing: A Complete Overview. [Link]
-
Efectis. (n.d.). CONE CALORIMETER. [Link]
-
U.S. Consumer Product Safety Commission. (2011, January). Laboratory Test Manual for 16 C.F.R. Part 1633: Standard for the Flammability (Open Flame) of Mattress Sets. [Link]
-
MG Chemicals. (n.d.). Understanding The UL94 Vertical Burn Test. [Link]
-
IEWC. (n.d.). Test Procedures for Flame Retardancy. [Link]
-
Control Instruments Corporation. (n.d.). FLAMMABILITY ANALYZER - MODEL 670 SERIES INSTRUCTION MANUAL. [Link]
-
ITA Labs UK. (n.d.). Limiting Oxygen Index Testing & Analysis (LOI). [Link]
-
FAA. (n.d.). Chapter 23 Test Method to Determine the Flammability and Flame Propagation Characteristics of Thermal/Acoustic Insulation Materials. [Link]
-
Hirschler, M. M. (2005). An Approach to Evaluate Precision and Inter-Laboratory Variability of Flammability Test Methods for Aerospace Materials. SAE Technical Paper 2005-01-3000. [Link]
-
Schartel, B., & Hull, T. R. (2007). Influence of Flame Retardants on the Melt Dripping Behaviour of Thermoplastic Polymers. Polymer Degradation and Stability, 92(7), 1281-1293. [Link]
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- 2. boedeker.com [boedeker.com]
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- 5. testextextile.com [testextextile.com]
- 6. fpe.umd.edu [fpe.umd.edu]
- 7. sae.org [sae.org]
- 8. fire.tc.faa.gov [fire.tc.faa.gov]
- 9. researchgate.net [researchgate.net]
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Technical Support Center: Method Development for Quantifying Tetrabromophthalate Metabolites
A Guide for Researchers and Drug Development Professionals
Introduction: The Analytical Challenge
The quantification of tetrabromophthalate metabolites in biological samples presents a significant analytical challenge. These metabolites, primarily mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) and tetrabromophthalic acid (TBPA), are biomarkers for exposure to the flame retardant bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP or TBPH).[1][2][3] Researchers often face difficulties stemming from complex biological matrices, low metabolite concentrations, potential for sample contamination, and the limited commercial availability of certified analytical standards.[4][5]
This guide provides practical, field-proven insights to help you develop robust analytical methods, troubleshoot common issues, and ensure the generation of high-quality, reliable data. We will explore the entire analytical workflow, from sample collection to final data analysis, with a focus on the underlying scientific principles that govern methodological choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of TBPH I should be targeting? The main metabolite formed from the parent compound TBPH is mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), created via the cleavage of one of the 2-ethylhexyl chains.[1][2] This is the most common target analyte in biomonitoring studies. In some cases, further metabolism can lead to the formation of tetrabromophthalic acid (TBPA).[3]
Q2: Which analytical technique is better for this analysis: LC-MS/MS or GC-MS? Both techniques can be used, but Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally preferred for metabolite analysis. The primary reason is that phthalate metabolites are polar and not very volatile, making them ideally suited for LC separation without the need for chemical derivatization.[6][7]
-
LC-MS/MS: Offers high sensitivity and specificity, particularly using electrospray ionization (ESI) in negative ion mode, which is effective for the acidic metabolites.[8]
-
GC-MS: Can be used, but typically requires a derivatization step to make the polar metabolites volatile enough for gas chromatography.[9] This additional step can introduce variability and potential for error.[9][10] However, GC-MS with electron ionization (EI) is very effective for analyzing the parent TBPH compound.[8]
Q3: Why is background contamination a major issue, and how can I minimize it? Phthalates are widely used as plasticizers and are present in many common laboratory products, including plastic tubes, pipette tips, and even solvents.[5][11] This can lead to the inadvertent introduction of contaminants, causing high background signals and inaccurate results, especially when measuring low concentrations.
Mitigation Strategies:
-
Use glass or Teflon labware wherever possible.
-
Pre-rinse all glassware with high-purity solvent (e.g., acetonitrile or methanol).
-
Run procedural blanks (samples with no matrix that undergo the entire extraction and analysis process) with every batch to monitor for contamination.
-
Use high-purity, HPLC or MS-grade solvents and reagents.
Q4: I can't find a certified standard for a specific TBPH metabolite. What are my options? This is a common and significant hurdle.[4]
-
Custom Synthesis: Collaborate with a chemistry lab to synthesize the metabolite. This provides a reference standard for absolute quantification.[12]
-
Enzymatic Deconjugation: In biological systems, metabolites are often conjugated (e.g., with glucuronic acid) to facilitate excretion.[4] You can use enzymes like β-glucuronidase to cleave these conjugates, converting the metabolites back to a common, measurable form (e.g., TBPA). This approach allows for the quantification of the total metabolite concentration.[4]
-
Relative Quantification: If no standard is available, you can perform relative quantification by comparing peak areas across different sample groups, though this will not provide absolute concentrations.
Troubleshooting Guide
Section 1: Sample Collection & Handling
Issue: Analyte degradation after sample collection.
-
Causality: Biological samples (e.g., blood, urine, tissue homogenates) contain active enzymes that can continue to metabolize or degrade the target analytes after collection.[13] Sample integrity can also be compromised by improper storage temperatures.
-
Solution:
-
Rapid Freezing: Freeze samples immediately after collection at or below -40°C. The CDC recommends storing urine specimens at these temperatures.[14] Tissues and plasma should be stored at -80°C.[1]
-
Quenching: For cellular or tissue samples, a "quenching" step is critical to halt all enzymatic activity instantly. This is often achieved by adding a cold organic solvent mixture, such as 80:20 methanol:water at -70°C.[13]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation. Aliquot samples into smaller, single-use volumes before the initial freezing.
-
Issue: Inconsistent results from urine samples.
-
Causality: Urine concentration can vary significantly depending on an individual's hydration status. A dilute sample will show artificially low metabolite concentrations.
-
Solution:
-
Creatinine Correction: Measure the creatinine concentration in each urine sample and normalize your metabolite concentration to it (e.g., report results in ng/mg creatinine). This corrects for urine dilution.
-
Specific Gravity: Alternatively, measure the specific gravity of the urine and use it to adjust the results.[3]
-
Section 2: Sample Preparation & Extraction
Issue: Low recovery of metabolites during extraction.
-
Causality: Tetrabromophthalate metabolites have moderate polarity. The chosen extraction solvent may not be optimal, or the pH may not be correct to ensure the analytes are in a neutral, extractable form. Protein binding can also sequester analytes.[13]
-
Solution:
-
Optimize Solvent Polarity: For liquid-liquid extraction (LLE), test different solvent systems. A mixture like acetone/hexane or acetonitrile/dichloromethane may be effective.[8]
-
Adjust pH: TBMEHP and TBPA are acidic. Adjusting the sample pH to be acidic (e.g., pH 2-3) with formic or acetic acid will protonate the carboxyl group, making the molecule less polar and more easily extracted into an organic solvent.
-
Disrupt Protein Binding: Precipitate proteins by adding a miscible organic solvent like cold acetonitrile or methanol. Centrifuge to pellet the proteins and then extract the supernatant.
-
Use Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and better recoveries than LLE. For acidic metabolites, an anion exchange or mixed-mode polymer-based sorbent can be very effective.[6]
-
Issue: Significant matrix effects in LC-MS/MS analysis (ion suppression or enhancement).
-
Causality: Co-eluting endogenous compounds from the biological matrix (e.g., salts, lipids, other metabolites) can interfere with the ionization process in the mass spectrometer's source, either suppressing or enhancing the signal of your target analyte.[15][16] This is a major source of quantitative inaccuracy.
-
Solution:
-
Stable Isotope-Labeled Internal Standard (Gold Standard): The most reliable way to correct for matrix effects is to use a stable isotope-labeled (e.g., ¹³C or ²H) version of your analyte as an internal standard (IS).[8][15] The IS is added to the sample at the very beginning of the preparation. Since it is chemically identical to the analyte, it will experience the same extraction loss and matrix effects. The final quantification is based on the ratio of the analyte peak area to the IS peak area, which remains constant.
-
Matrix-Matched Calibration: If a labeled standard is unavailable, prepare your calibration standards in an extract of a blank biological matrix (a sample known to be free of the analyte).[16] This ensures that the standards experience the same matrix effects as the unknown samples.
-
Improve Chromatographic Separation: Optimize your LC method to better separate the analyte from the interfering matrix components.[7] Experiment with different columns (e.g., C18, biphenyl) and mobile phase gradients.
-
Dilute the Extract: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds, but this may compromise the limits of detection.
-
Section 3: Chromatographic Analysis
Issue (LC-MS/MS): Poor peak shape (tailing, fronting).
-
Causality: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase (e.g., with residual silanol groups on a C18 column). Peak fronting can indicate column overload.
-
Solution:
-
Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This keeps the acidic metabolites protonated and minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.
-
Check for Column Contamination: Flush the column with a strong solvent or perform a column regeneration procedure as recommended by the manufacturer.
-
Reduce Injection Volume: If you suspect column overload, inject a smaller volume or dilute the sample.
-
Issue (GC-MS): No peak or very small peak for metabolites.
-
Causality: Phthalate metabolites are polar and thermally unstable. Direct injection into a hot GC inlet can cause them to degrade or adsorb to active sites in the inlet liner or column, rather than reaching the detector.[9][10]
-
Solution:
-
Derivatization is Key: You must convert the polar carboxylic acid group into a more volatile and stable ester or silyl ether. Silylation agents (e.g., BSTFA) or methylation agents are commonly used.[9] This step is mandatory for reliable GC-MS analysis of these compounds.
-
Optimize Inlet Temperature: While the inlet needs to be hot enough to volatilize the derivatized analytes, excessively high temperatures can cause degradation. Start with a lower inlet temperature (e.g., 250-280°C) and optimize.[3]
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner to minimize active sites where the analytes can adsorb.
-
Experimental Protocols & Workflows
Overall Analytical Workflow
The general workflow for quantifying tetrabromophthalate metabolites is a multi-step process requiring careful quality control at each stage.
Caption: Solid-Phase Extraction (SPE) workflow steps.
Data Summary Table
The choice of analytical instrumentation directly impacts method performance. Below is a comparative summary.
| Parameter | Liquid Chromatography-Tandem MS (LC-MS/MS) | Gas Chromatography-Mass Spec (GC-MS) |
| Target Analytes | Metabolites (TBMEHP, TBPA) & Parent (TBPH) | Parent (TBPH); Metabolites require derivatization |
| Sample Prep | LLE or SPE. Derivatization not required. | LLE or SPE. Derivatization is mandatory for metabolites. [9] |
| Ionization Mode | Electrospray (ESI), Negative Ion Mode for metabolites. [8] | Electron Ionization (EI) or Chemical Ionization (CI). |
| Pros | High sensitivity for polar metabolites, no derivatization, high throughput. | Robust, established technique, excellent for parent compound. |
| Cons | Susceptible to matrix effects, higher initial cost. | Requires derivatization for metabolites, potential for thermal degradation of analytes. [10] |
| Typical LOQ | Low pg/mL to ng/mL range. [6] | Low to mid ng/mL range for derivatized metabolites. |
References
-
Covaci, A., et al. (2016). Bioaccumulation of bis-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate and mono-(2-ethylhexyl). Environmental Health Perspectives. Available at: [Link]
-
Knudsen, G. A., et al. (2017). Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration. Toxicology and Applied Pharmacology. Available at: [Link]
-
Knudsen, G. A., et al. (2017). Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route and repeated administration. ResearchGate. Available at: [Link]
-
Roberts, S. C., et al. (2012). In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues. Chemico-Biological Interactions. Available at: [Link]
-
Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]
-
Abdel-Wahab, H., et al. (2025). An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples. Talanta Open. Available at: [Link]
-
Silva, M. J., et al. (2013). Quantification of tetrabromo benzoic acid and tetrabromo phthalic acid in rats exposed to the flame retardant Uniplex FPR-45. Journal of Chromatography B. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2018). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. CDC. Available at: [Link]
-
Park, J.-W., et al. (2019). Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health. Available at: [Link]
-
Al-Saleh, I., et al. (2013). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Talanta. Available at: [Link]
-
Woźniak, M. K., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry. Available at: [Link]
-
Woźniak, M. K., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. ResearchGate. Available at: [Link]
-
Silva, M. J., et al. (2013). Quantification of tetrabromo benzoic acid and tetrabromo phthalic acid in rats exposed to the flame retardant Uniplex FPR-45. ResearchGate. Available at: [Link]
-
Kim, S., et al. (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. Journal of the Korean Chemical Society. Available at: [Link]
-
Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method? YouTube. Available at: [Link]
-
ResearchGate. (2016). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. Available at: [Link]
-
Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology. Available at: [Link]
-
Journal of Agricultural and Food Chemistry. (2021). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. ACS Publications. Available at: [Link]
-
ResearchGate. (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. ResearchGate. Available at: [Link]
-
Schmid, A., et al. (2021). Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems. Molecules. Available at: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Food Safety and Environmental Stewardship Program. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Available at: [Link]
-
Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Biological Methods. Available at: [Link]
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- 2. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of tetrabromo benzoic acid and tetrabromo phthalic acid in rats exposed to the flame retardant Uniplex FPR-45 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioaccumulation of bis-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate and mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate by Lumbriculus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Disodium Tetrabromophthalate Dispersion in Polymer Blends
Welcome to the technical support center for improving the dispersion of Disodium Tetrabromophthalate (Na-TBPP) in polymer systems. This guide is designed for materials scientists, polymer engineers, and researchers to diagnose and resolve common dispersion challenges encountered during compounding and processing. Achieving a homogenous distribution of this additive flame retardant is paramount for ensuring consistent product quality, optimal flame retardancy, and robust mechanical performance.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving from fundamental questions to advanced troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Q1: What is this compound (Na-TBPP) and what is its primary function in polymers?
This compound is the disodium salt of tetrabromophthalic acid, a brominated aromatic compound.[1] Its high bromine content makes it an effective additive flame retardant.[2][3] Additive flame retardants are physically blended into a polymer matrix rather than being chemically bound to it.[4][5] When the polymer is exposed to heat, the Na-TBPP can interfere with the combustion cycle, slowing the spread of fire and reducing smoke emission to meet stringent fire safety standards.[6][7] It is utilized in a variety of polymer systems, including polyolefins, polyesters, and polyurethanes.[3]
Q2: Why is the uniform dispersion of Na-TBPP so critical for the final product?
The quality of Na-TBPP dispersion directly dictates its effectiveness and the overall performance of the polymer blend.[8]
-
Consistent Flame Resistance: A uniform distribution ensures that every part of the material has an equal level of fire protection, preventing the formation of weak spots that could ignite easily.[8]
-
Mechanical Integrity: Poor dispersion leads to the formation of particle clumps, or agglomerates. These agglomerates act as stress concentration points within the polymer matrix, which can severely compromise mechanical properties such as tensile strength, impact resistance, and flexibility, often leading to brittleness.[8]
-
Processing Stability & Aesthetics: Homogenous dispersion contributes to a more stable manufacturing process by preventing issues like filter clogging or uneven flow.[8] It also ensures a smooth, high-quality surface finish, free from specks, streaks, or other visual defects.[9]
-
Optimized Additive Efficacy: Good dispersion ensures the maximum surface area of the flame retardant is in contact with the polymer, allowing it to function optimally. This can lead to the use of lower additive amounts, reducing costs and minimizing impacts on other polymer properties.[8]
Q3: What are the common visual and performance indicators of poor Na-TBPP dispersion?
Identifying poor dispersion early is key. Look for the following signs:
-
Visual Defects: The most obvious signs are specks, streaks, or color inconsistencies on the surface of the molded or extruded part.[9][10]
-
Inconsistent Product Quality: Variations in performance (e.g., mechanical strength, flame retardancy) between different batches or even within the same part.[9][11]
-
Processing Issues: Fluctuations in melt pressure during extrusion, die build-up, or frequent screen pack blockages can indicate that the additive is not dispersing properly.[8][11]
Section 2: Troubleshooting Guide - Diagnosing and Solving Dispersion Issues
This section addresses specific problems you may encounter. The following diagram outlines a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for poor Na-TBPP dispersion.
Problem: My final product has visible white specks and is more brittle than expected.
Potential Cause A: Inherent Particle Agglomeration Na-TBPP, like many powdered additives, can form agglomerates due to forces like van der Waals and static electricity. These clumps are difficult to break down during processing.
-
Recommended Action: Consider pre-treatment of the Na-TBPP powder. Techniques like ball milling or jet milling can reduce the initial particle size and break up existing agglomerates before they are introduced into the polymer melt.[12]
Potential Cause B: Poor Compatibility & Wetting There may be poor interfacial adhesion between the polar, salt-like surface of the Na-TBPP and the typically non-polar polymer matrix (e.g., polypropylene, polyethylene). This leads to poor "wetting" of the particles by the polymer melt, encouraging them to remain as clumps.
-
Recommended Action 1: Surface Modification. Treat the surface of the Na-TBPP to make it more compatible with the polymer. A common and effective method is treatment with a coupling agent, such as a silane.[13] The silane acts as a molecular bridge between the inorganic additive and the organic polymer. Fatty acids like stearic acid can also be used to make the particle surface more hydrophobic.[6][13] (See Protocol 3.2).
-
Recommended Action 2: Use of a Dispersing Agent. Introduce a dispersing or wetting agent into your formulation.[14] These are additives that adsorb onto the surface of the Na-TBPP particles, reducing interfacial tension and preventing re-agglomeration.[14][15] (See Protocol 3.3).
Potential Cause C: Insufficient Mixing Energy The compounding process (e.g., twin-screw extrusion) may not be providing enough shear force to break down agglomerates and distribute the particles evenly.
-
Recommended Action: Optimize your processing parameters. This is often the most cost-effective first step. Key parameters to adjust include screw speed, barrel temperature profile, and screw configuration.[9][11] (See Protocol 3.1).
Section 3: In-Depth Methodologies and Protocols
This section provides detailed, step-by-step guidance for implementing the solutions discussed above.
Protocol 3.1: Optimizing Compounding Parameters in a Twin-Screw Extruder
The goal is to maximize dispersive mixing without causing thermal degradation of the polymer or additive.[11] A systematic approach is crucial.
Step-by-Step Methodology:
-
Establish a Baseline: Record all current processing parameters and the resulting dispersion quality (e.g., through visual inspection or microscopy).
-
Adjust One Parameter at a Time: Modify a single variable and observe its effect before changing another.
-
Increase Screw Speed: Gradually increase the screw speed in increments (e.g., 50-100 rpm). Higher speeds increase the shear rate, which helps to break apart agglomerates. Monitor melt temperature to ensure it does not exceed the degradation point of the polymer or Na-TBPP.
-
Optimize Temperature Profile: Lowering the temperature in the initial barrel zones can increase melt viscosity, imparting more shear on the material. Conversely, a higher temperature reduces viscosity, which can improve wetting.[13] Experiment to find the optimal balance for your specific polymer blend.
-
Modify Screw Configuration: If parameter adjustments are insufficient, consider altering the screw design. Increasing the number or severity of kneading blocks or using toothed mixing elements can significantly enhance dispersive mixing.[11] Consult with your equipment manufacturer for guidance.
-
Evaluate and Iterate: After each adjustment, produce a sample and evaluate the dispersion. Continue to iterate until an acceptable level of dispersion is achieved.
Data Presentation: Impact of Extrusion Parameters on Dispersion
| Parameter | Adjustment | Primary Effect on Dispersion | Causality & Considerations |
| Screw Speed (RPM) | Increase | Improves Dispersion | Increases shear rate, breaking down agglomerates.[9] Caution: Can lead to overheating and material degradation.[11] |
| Melt Temperature | Decrease (in mixing zones) | Improves Dispersion | Increases melt viscosity, leading to higher shear stress. Caution: May increase torque and energy consumption. |
| Increase | Improves Wetting | Decreases melt viscosity, allowing the polymer to better coat the additive particles.[13] Caution: Too high a temperature can cause degradation. | |
| Feed Rate | Decrease | Improves Dispersion | Increases residence time in the extruder, allowing for more thorough mixing. Caution: Reduces overall throughput. |
| Screw Design | Add more kneading blocks | Improves Dispersion | Kneading blocks impart high shear and elongational flow, which is very effective for breaking agglomerates.[11] Caution: Can significantly increase melt temperature and pressure. |
Protocol 3.2: Surface Treatment of Na-TBPP with a Silane Coupling Agent
This protocol describes a dry-blending method to make the Na-TBPP surface more organophilic.
Materials:
-
This compound (Na-TBPP) powder
-
Silane coupling agent (e.g., an amino- or epoxy-functional silane, chosen based on polymer matrix)
-
Isopropanol or similar solvent (optional, for solution method)
-
High-intensity mixer (e.g., Henschel-type)
Step-by-Step Methodology:
-
Calculate Silane Amount: The typical loading level for a silane coupling agent is 0.5% to 1.5% by weight of the filler (Na-TBPP).
-
Pre-heat Na-TBPP: Gently heat the Na-TBPP powder (e.g., to 80-100 °C) to drive off any adsorbed surface moisture, which can interfere with the silane reaction.
-
Add Na-TBPP to Mixer: Place the dried Na-TBPP powder into the high-intensity mixer.
-
Atomize and Add Silane: Start the mixer at high speed. Slowly spray the calculated amount of silane coupling agent into the vortex of the powder. This ensures a uniform coating on the individual particles.
-
Mix and React: Continue mixing at high speed for 5-10 minutes. The frictional heat generated will help promote the reaction between the silane and the surface of the Na-TBPP.
-
Cool Down: Transfer the surface-treated Na-TBPP to a cooling mixer or allow it to cool before storage in a moisture-proof container.
-
Validation: The effectiveness of the treatment can be confirmed by observing improved dispersion via microscopy (SEM) in a compounded sample.
Protocol 3.3: Selection and Use of a Dispersing Agent
Dispersing agents are added directly during the compounding process.
Step-by-Step Methodology:
-
Select an Appropriate Agent: Choose a dispersing agent that is compatible with your polymer matrix and processing temperatures. (See table below).
-
Determine Loading Level: Typical concentrations range from 0.5% to 2.0% of the total formulation weight. Start with a lower concentration and increase if necessary.
-
Incorporate into the Blend: The dispersing agent can be added in several ways:
-
Pre-blending: Dry blend the dispersing agent with the Na-TBPP powder before adding it to the main polymer pellets.
-
Separate Feeding: Use a separate feeder to add the dispersing agent into the extruder, preferably upstream of where the Na-TBPP is introduced.
-
-
Compound as Usual: Process the blend according to the optimized parameters from Protocol 3.1. The dispersing agent will work during the melt mixing phase to aid in particle wetting and prevent re-agglomeration.
Data Presentation: Common Dispersing Agents for Polymer Blends
| Dispersant Type | Example(s) | Compatible Polymer Systems | Mechanism of Action |
| Fatty Acid Salts | Zinc Stearate, Calcium Stearate | Polyolefins (PP, PE), PVC | Adsorbs onto the filler surface, providing a lubricating layer and improving wetting by the non-polar polymer.[6] |
| Low MW Waxes | Polyethylene Wax, Polypropylene Wax | Polyolefins | Melts and coats the filler particles, reducing viscosity locally and improving compatibility with the matrix. |
| Functionalized Polymers | Maleic Anhydride-grafted PP/PE | Polyolefins, Polyamides | The functional group (maleic anhydride) has an affinity for the filler surface, while the polymer backbone is compatible with the matrix, acting as a bridge. |
| Silicone-based Additives | Modified Siloxanes | Wide range of polymers | Polysiloxane segments can isolate flame retardant molecules, while polar groups bond with the flame retardant.[15] |
Protocol 3.4: Creating and Using a Na-TBPP Masterbatch
A masterbatch is a concentrated pellet of the additive within a carrier resin. Using a masterbatch dramatically improves handling, dosing accuracy, and dispersion.[15]
Caption: Workflow for producing a Na-TBPP masterbatch.
Step-by-Step Methodology:
-
Carrier Resin Selection (Critical Step):
-
Compatibility: The carrier resin must be chemically compatible with the main polymer in your final blend.[16]
-
Melt Index (MI): Select a carrier resin with a melt index (MI) that is higher than the main polymer.[10][16] This ensures the masterbatch melts earlier and disperses more easily into the bulk material.
-
-
Determine Concentration: Create a masterbatch with a known concentration of Na-TBPP, typically between 30% and 60% by weight.
-
Compounding: Use a twin-screw extruder to melt-blend the Na-TBPP, carrier resin, and any necessary dispersing agents. The goal is to achieve a perfect dispersion within the masterbatch itself.
-
Pelletizing: Extrude strands of the compounded material and cut them into pellets.
-
Usage: In your final production process, add the masterbatch pellets along with your main polymer pellets at a calculated ratio to achieve the desired final Na-TBPP concentration. For example, to achieve a 10% final concentration using a 50% masterbatch, you would use 20 parts masterbatch and 80 parts main polymer.
Section 4: Characterization of Dispersion Quality
To validate your improvements, you need to analyze the dispersion.
-
Scanning Electron Microscopy (SEM): This is a powerful technique for visualizing dispersion. A cryo-fractured surface of your polymer sample can be examined. Well-dispersed systems will show small, individual Na-TBPP particles evenly distributed, while poor dispersion will reveal large agglomerates.
-
Rheology: Melt rheology can provide indirect evidence of dispersion quality. Poorly dispersed systems often exhibit higher viscosity at low shear rates due to the particle network structure.[17]
By systematically applying the troubleshooting logic and detailed protocols in this guide, you can effectively overcome the challenges associated with dispersing this compound, leading to higher quality, more reliable, and better-performing polymer products.
References
- Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance. (n.d.). OnlyTRAININGS.
- The surface treatment process of halogen-free flame retardants. (n.d.). Baozhuan New Material.
- Which additives can be added to help improve the dispersibility of flame retardants in coatings? (2024, February 26).
- How to improve the dispersion of flame retardants? (2023, September 22). Silike.
- How to Troubleshoot Common Issues with Process Aids in Plastics Manufacturing. (2025, July 18).
- How does the dispersion quality of flame retardant masterbatch within a polymer matrix affect its overall effectiveness? (2024, August 30).
- Flame Retardants of Plastic - Mechanism, Types, & Applications. (2026, January 12). SpecialChem.
- Polymer Nanocomposites with Optimized Nanoparticle Dispersion and Enhanced Functionalities for Industrial Applications. (n.d.). MDPI.
- Exploiting Waste towards More Sustainable Flame-Retardant Solutions for Polymers: A Review. (n.d.). MDPI.
- The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (n.d.). PMC.
- Flame Retardant Coatings: Additives, Binders, and Fillers. (n.d.). PMC - PubMed Central.
- What Causes Poor Color Dispersion of Color Masterbatch? (n.d.). Cowin Extrusion.
- Flame-retardant surface treatments | Request PDF. (n.d.). ResearchGate.
- Characterisation of the dispersion in polymer flame retarded nanocomposites. (n.d.). SciSpace.
- How can we control dispersion and distribution of fillers into polymers? (2014, September 9). ResearchGate.
- Technical Support Center: Enhancing Modified Filler Dispersion in Polymer Matrices. (n.d.). Benchchem.
- What Causes Poor Color Dispersion of Color Masterbatch and How to Solve The Problem Of Uneven Dispersion Of color concentrates and compounds? (2024, August 15). Silike.
- 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2). (n.d.). PubChem.
- TETRABROMOPHTHALATE DIOL. (n.d.). Ataman Kimya.
- TSCA Work Plan Chemical Technical Supplement – Physicochemical Properties and Environmental Fate of the Brominated Phthalates. (n.d.). EPA.
- Bis(2-ethylhexyl)tetrabromophthalate. (n.d.). Wikipedia.
- What Is The Main Uses Of Tetrabromophthalate Diol? (2025, June 17). Koyon.
- Brominated Flame Retardant Factory, Replace ICL, Lanxess. (n.d.). Baoxu Chemical.
- Tetrabromophthalic diester flame retardants and their production. (n.d.). Google Patents.
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Technical Support Center: Troubleshooting Instrument Contamination in Brominated Compound Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are analyzing brominated compounds and encountering challenges with instrument contamination. The following question-and-answer format addresses common issues and provides in-depth, field-proven solutions to ensure the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of instrument contamination when analyzing brominated compounds?
A1: The primary indicators of contamination include:
-
Ghost Peaks: Appearance of analyte peaks in blank injections that immediately follow a high-concentration sample. This points to carryover from the injection system or column.[1][2][3]
-
Elevated Baseline: A consistently high baseline noise, particularly around the m/z values characteristic of bromine (m/z 79 and 81), can suggest a persistent low-level contamination of the system.[4]
-
Inconsistent Peak Areas: Poor reproducibility of peak areas for the same standard concentration across a sequence of injections.
-
Isotopic Pattern Distortion: The characteristic isotopic pattern of bromine-containing fragments (a near 1:1 ratio for 79Br and 81Br) may be distorted by co-eluting contaminants.[5]
Q2: What are the primary sources of bromine contamination in my LC-MS or GC-MS system?
A2: Contamination can originate from several sources throughout the analytical workflow. Understanding these sources is the first step in effective troubleshooting.
| Contamination Source | Description | Common Examples |
| Sample Carryover | Residual analyte from a previous injection adsorbs onto surfaces within the flow path and is released in subsequent runs.[1][3] | Autosampler needle, injection valve, transfer lines, column head. |
| Solvents and Reagents | Impurities in solvents, mobile phases, or derivatization agents. | Contaminated methanol, acetonitrile, or water; impurities in derivatizing agents.[6] |
| Instrument Components | Leaching of brominated compounds from instrument parts, especially plastics and polymers. Brominated flame retardants (BFRs) are common in electronic components.[7][8] | Tubing, seals, vials, well plates, and other consumables. |
| Laboratory Environment | Airborne dust and particles containing brominated compounds can settle on equipment and samples.[9] | Dust from electronics, building materials, or furniture containing BFRs. |
| Glassware and Consumables | Improperly cleaned glassware or contaminated consumables can introduce bromine. | Reused vials, pipette tips, or improperly cleaned flasks.[10] |
Q3: Why are brominated compounds, particularly flame retardants, so prone to causing contamination issues?
A3: Several properties of brominated compounds, especially polybrominated diphenyl ethers (PBDEs) and other BFRs, contribute to their "stickiness" and persistence in analytical systems:
-
Lipophilicity: Many brominated compounds are highly lipophilic, leading to strong interactions with non-polar surfaces in the chromatographic system, such as C18 columns or transfer lines.
-
Low Volatility of Highly Brominated Congeners: Compounds like decabromodiphenyl ether (BDE-209) have very low volatility, making them difficult to elute from the GC column and prone to thermal degradation in the injector.[11][12]
-
Chemical Inertness: Their resistance to degradation means they can persist in the system for extended periods.[13]
Troubleshooting Guides
Scenario 1: I'm seeing ghost peaks of my analyte in my blank injections.
This is a classic case of sample carryover. The following workflow can help you systematically identify and resolve the source.
Caption: Workflow for troubleshooting persistent high baseline contamination.
Protocol for System Decontamination:
-
Isolate the Mass Spectrometer: If possible, isolate the MS from the chromatography system to determine if the contamination is within the MS itself.
-
Ion Source Cleaning: A contaminated ion source is a common cause of persistent background. Follow the manufacturer's instructions for cleaning the ion source.
-
Solvent and Gas Purity: Always use high-purity solvents (LC-MS or MS grade). [6]For GC-MS, ensure high-purity carrier gas and consider installing a gas purifier.
-
System Flush: Perform a systematic flush of the entire LC or GC system with a sequence of solvents of increasing strength.
Scenario 3: My results are inconsistent, and I suspect metal-analyte interactions are contributing to peak tailing and poor recovery.
Some brominated compounds can interact with active metal sites in the HPLC system, leading to poor chromatography. System passivation can mitigate these effects. [14][15][16]
What is Passivation?
Passivation is the process of treating a material to reduce its chemical reactivity. In HPLC, it involves treating the stainless steel components of the system to remove free iron and create a passive oxide layer, which is less likely to interact with analytes. [16][17]
When to Consider Passivation:
-
When analyzing acidic or chelating brominated compounds.
-
If you observe significant peak tailing that is not resolved by changing chromatographic conditions.
-
After replacing stainless steel components in your system.
General Passivation Protocol (Consult your instrument manual for specific recommendations):
-
System Cleaning: Thoroughly flush the system with high-purity water, followed by isopropanol.
-
Acid Treatment: Introduce a passivating acid, typically nitric acid or citric acid, into the flow path. [17]The concentration and duration will depend on the instrument manufacturer's recommendations.
-
Thorough Rinsing: Flush the system extensively with high-purity water until the eluent is neutral.
-
Re-equilibration: Equilibrate the system with your mobile phase before resuming analysis.
Note: Always exercise extreme caution when working with acids and follow all safety protocols.
Proactive Measures to Prevent Contamination
-
Dedicated Systems: If possible, dedicate an instrument to the analysis of brominated compounds to avoid cross-contamination.
-
High-Purity Consumables: Use high-purity solvents, reagents, and single-use consumables whenever possible.
-
Regular Maintenance: Implement a regular maintenance schedule for cleaning the ion source, replacing seals and liners, and checking for leaks. [18][19]* Blank Injections: Run blank injections at the beginning and end of each sequence, and periodically throughout long runs, to monitor for contamination. [3]* Method Optimization: Develop robust chromatographic methods with sufficient elution strength to minimize carryover.
By understanding the sources of contamination and implementing these troubleshooting and preventative strategies, you can ensure the accuracy and reliability of your data when analyzing brominated compounds.
References
-
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latiff, A. A., & Afiq, W. M. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2014, 1–17. [Link]
-
De la Torre, A., Concejero, M. A., & Martínez, M. Á. (2020). Sensitive Instrumental Method for Quantitative Determination of High-Brominated Flame Retardants in Human Serum Samples. Journal of AOAC INTERNATIONAL, 103(5), 1285–1292. [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]
-
Stapleton, H. M., Dodder, N. G., & Kucklick, J. R. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry, 386(4), 807–817. [Link]
-
Agilent Technologies. (n.d.). What are the common contaminants in my GCMS. [Link]
-
Restek Corporation. (2023). Methods for the Passivation of HPLC Instruments and Columns. [Link]
-
Hütteroth, A., Putschew, A., & Jekel, M. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 21(9), 1467–1473. [Link]
-
Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. [Link]
-
Dolan, J. W. (2020). Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives. LCGC International, 33(8), 22–27. [Link]
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Technical Support Center: Refinement of Extraction Techniques for Tetrabromophthalates from Soil and Sediment
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the extraction of tetrabromophthalates (TBPs) from complex environmental matrices such as soil and sediment. Here, we address common challenges and provide evidence-based solutions to refine your analytical methods.
Introduction to Tetrabromophthalate Analysis
Tetrabromophthalates, such as bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP), are a class of novel brominated flame retardants (NBFRs) used as replacements for polybrominated diphenyl ethers (PBDEs).[1][2] Due to their persistence and potential for bioaccumulation, accurate monitoring in soil and sediment is crucial.[1][2] However, their strong adsorption to organic matter and the complexity of these matrices present significant analytical challenges. This guide offers troubleshooting advice and optimized protocols to enhance the accuracy and reproducibility of your TBP analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction methods for TBPs in soil and sediment?
Modern extraction techniques such as Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE®), and Ultrasonic-Assisted Extraction (UAE) are highly effective and generally preferred over traditional methods like Soxhlet extraction.[3] PLE offers the advantage of reduced solvent consumption and extraction time, and it can be automated for high-throughput analysis.[3] UAE is another rapid and efficient alternative.[4] Soxhlet extraction, while thorough, is time-consuming and requires large volumes of solvent.[3][5]
Q2: How do I select the appropriate extraction solvent?
The choice of solvent is critical for achieving high extraction efficiency. A mixture of a nonpolar and a moderately polar solvent is often optimal. A common and effective combination for TBPs and other brominated flame retardants is a 1:1 (v/v) mixture of hexane and dichloromethane.[1][6] Other successful solvent systems include acetone/hexane mixtures.[3] The ideal solvent system will efficiently solvate the target analytes while minimizing the co-extraction of interfering matrix components.
Q3: Why is sample pre-treatment important?
Proper sample pre-treatment is essential for ensuring accurate and reproducible results. This typically involves:
-
Drying: Air-drying or freeze-drying samples to a constant weight removes moisture, which can interfere with extraction efficiency.
-
Sieving: Passing the dried sample through a sieve (e.g., <1 mm) ensures a uniform particle size, which promotes consistent extraction.[6][7]
-
Homogenization: Grinding the sieved sample with a mortar and pestle creates a homogenous mixture, which is crucial for obtaining representative sub-samples.[6][7]
Q4: What are surrogate standards, and why are they essential?
Surrogate standards are compounds that are chemically similar to the analytes of interest but are not expected to be present in the environmental samples. They are added to every sample, blank, and quality control sample before extraction. By monitoring the recovery of the surrogate, you can assess the efficiency of your entire analytical procedure, from extraction and cleanup to instrumental analysis, for each individual sample.
Q5: What are the most common post-extraction cleanup techniques?
Crude extracts from soil and sediment often contain co-extracted substances like lipids and humic acids that can interfere with chromatographic analysis. Common cleanup methods include:
-
Adsorption Chromatography: Using packed columns with materials like Florisil, silica gel, or alumina to separate the analytes from interfering compounds.[1][8] Acidified silica can be particularly effective for removing lipids.[1]
-
Gel Permeation Chromatography (GPC): A size-exclusion technique that is highly effective for removing high-molecular-weight interferences such as lipids.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Analyte Recovery
Low recovery of TBPs is a frequent challenge. The following decision tree can help diagnose the underlying cause:
A troubleshooting guide for low analyte recovery.
-
Potential Cause: Inefficient extraction.
-
Potential Cause: Strong matrix effects.
-
Solution: The co-extraction of matrix components can suppress the analyte signal during instrumental analysis.[9][10] Implement a more robust cleanup procedure. A multi-layer silica gel column containing acidified silica can be very effective at removing interfering compounds.[8] Alternatively, prepare your calibration standards in a blank matrix extract to compensate for these effects (matrix-matched calibration).[11]
-
-
Potential Cause: Analyte loss during solvent evaporation.
-
Solution: During the concentration of the final extract, volatile analytes can be lost. Use a gentle stream of nitrogen and a controlled temperature. The addition of a high-boiling "keeper" solvent, such as isooctane, can help to minimize this loss.
-
Problem 2: Poor Reproducibility (High Relative Standard Deviation)
-
Potential Cause: Sample inhomogeneity.
-
Potential Cause: Inconsistent experimental procedure.
-
Solution: Carefully standardize every step of your protocol, from sample weighing to the final volume of the extract. The use of automated systems like PLE can significantly improve reproducibility.
-
-
Potential Cause: Contamination.
-
Solution: Brominated flame retardants are ubiquitous in the laboratory environment. To avoid contamination, use high-purity solvents, pre-clean all glassware by baking at a high temperature (e.g., 450°C), and run procedural blanks with every batch of samples.
-
Problem 3: Interfering Peaks in the Chromatogram
-
Potential Cause: Co-extraction of matrix components.
-
Solution: This is a common issue with complex matrices like soil and sediment. An effective cleanup step is crucial. A combination of acidified silica and Florisil in a chromatography column can remove many interfering substances.[1][4] For samples with high lipid content, GPC is a powerful cleanup tool.[8]
-
-
Potential Cause: Sulfur interference.
Detailed Experimental Protocols
The following are detailed protocols for the extraction and cleanup of TBPs from soil and sediment.
Protocol 1: Pressurized Liquid Extraction (PLE) with In-Cell Cleanup
This method combines extraction and cleanup into a single, efficient step.[1][12]
A workflow for Pressurized Liquid Extraction (PLE) of TBPs.
Step-by-Step Methodology:
-
Sample Preparation: Air-dry the soil/sediment sample, sieve it to <1 mm, and homogenize it by grinding.[6][7]
-
Cell Preparation: For a 33 mL PLE cell, pack from bottom to top: a cellulose filter, 3 g of activated Florisil, 6 g of 10% (w/w) acidified silica, 3 g of anhydrous sodium sulfate, another cellulose filter, and 2 g of activated copper powder.[1]
-
Sample Loading: In a separate beaker, mix 3 g of the homogenized sample with 2 g of anhydrous sodium sulfate and 1 g of Hydromatrix. Transfer this mixture to the top of the packed PLE cell.[1]
-
Spiking: Add the surrogate standard solution directly onto the sample in the cell.
-
Extraction: Place the cell in the PLE system. Extract with a 1:1 mixture of hexane and dichloromethane at 100°C and 1500 psi.[1][6] Use a static extraction time of 10 minutes followed by a flush with fresh solvent.
-
Concentration: Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Analysis: Add an internal standard and bring the final volume to 1 mL. The extract is now ready for GC-MS/MS analysis.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) followed by SPE Cleanup
This protocol is a rapid and effective alternative to PLE.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample as described in the PLE protocol.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a glass centrifuge tube.
-
Spike with surrogate standards.
-
Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.[4]
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample and carefully decant the supernatant into a clean flask.
-
Repeat the extraction two more times with fresh solvent. Combine all extracts.
-
-
Concentration: Concentrate the combined extracts to approximately 1 mL.
-
Cleanup (Silica/Florisil Column):
-
Prepare a glass chromatography column packed from bottom to top with a glass wool plug, 2 g of activated silica, and 4 g of activated Florisil.
-
Pre-rinse the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute the TBP fraction with a mixture of hexane and dichloromethane. The exact solvent composition and volume should be optimized in your laboratory.
-
-
Final Concentration and Analysis: Concentrate the cleaned extract to 1 mL, add the internal standard, and analyze by GC-MS/MS.
Data Summary Tables
Table 1: Comparison of Common Extraction Techniques for TBPs
| Feature | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) | Pressurized Liquid Extraction (PLE) |
| Extraction Time | 16-24 hours[5] | 30-60 minutes | 20-30 minutes per sample |
| Solvent Consumption | High (~300 mL per sample)[5] | Moderate (~60 mL per sample) | Low (~40 mL per sample)[1] |
| Automation | No | No | Yes |
| Efficiency | High (often used as a benchmark)[3] | High | High[1] |
| Throughput | Low | Moderate | High |
Table 2: Recommended PLE Parameters for TBP Extraction from Soil[1]
| Parameter | Recommended Value |
| Solvent | Hexane:Dichloromethane (1:1, v/v) |
| Temperature | 100 °C |
| Pressure | 1500 psi |
| Static Time | 10 minutes |
| Number of Cycles | 1-2 |
| Flush Volume | 60% of cell volume |
References
-
McGrath, T. J., Morrison, P. D., Stevenson, G., & Clarke, B. O. (2016). Selective pressurized liquid extraction of replacement and legacy brominated flame retardants from soil. Journal of Chromatography A, 1458, 45-52. [Link]
-
Scribd. (n.d.). Selective Pressurized Liquid Extraction of Replacement and Legacy Brominated Ame Retardants From Soil. Retrieved from [Link]
-
MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 11(7), 589. [Link]
-
ResearchGate. (n.d.). Selective pressurized liquid extraction of novel and legacy brominated flame retardants from soil. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing alkyl tetrabromophthalates.
-
ResearchGate. (n.d.). Selective pressurized liquid extraction of replacement and legacy brominated flame retardants from soil. Retrieved from [Link]
-
Al-Qassab, Z. A., & Al-Hardan, N. H. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2014, 834538. [Link]
-
RSC Publishing. (2023). Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators. RSC Advances, 13(45), 31633-31651. [Link]
- Google Patents. (n.d.). Method for producing alkyl tetrabromophthalate.
-
PubChem. (n.d.). Tetrabromophthalic anhydride. Retrieved from [Link]
-
Diva-portal.org. (2015). Validation of a Cleanup Method for Analysis of Novel Brominated Flame Retardants in Biota Matrices. Retrieved from [Link]
-
Science.gov. (n.d.). Sample handling and analysis of brominated flame retardants in soil and sludge samples. Retrieved from [Link]
-
Arandjelović, D., & Ničeno, O. (2018). Analysis of brominated flame retardants in the aquatic environment: a review. Arhiv za higijenu rada i toksikologiju, 69(4), 281-292. [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). An overview of the extraction solvents used in the Soxhlet extraction of HBCD and TBBPA from biotic and abiotic samples. Retrieved from [Link]
-
LCGC International. (2017). A Look at Matrix Effects. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3540C: Soxhlet Extraction. Retrieved from [Link]
-
Longdom Publishing. (2021). Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
PubMed. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Retrieved from [Link]
-
National Institutes of Health. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 4(5), 1000227. [Link]
Sources
- 1. Selective pressurized liquid extraction of replacement and legacy brominated flame retardants from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA1312621C - Process for preparing alkyl tetrabromophthalates - Google Patents [patents.google.com]
- 3. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for Disodium Tetrabromophthalate Quantification
Introduction
Disodium tetrabromophthalate (DSTBP), a brominated flame retardant, is utilized in various industrial applications. Its presence in environmental and biological matrices, as well as its purity in commercial products, necessitates reliable and accurate quantification. The development of a new analytical method, while promising improvements in speed, sensitivity, or cost-effectiveness, is only as valuable as its validation. A robust validation process demonstrates that an analytical procedure is suitable for its intended purpose, a cornerstone of regulatory compliance and data integrity.[1][2]
This guide provides an in-depth, experience-driven walkthrough for the validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind each step, the establishment of self-validating protocols, and the interpretation of data. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which represent the global standard for analytical method validation.[3][4]
Choosing the Right Analytical Technique: Why HPLC-UV?
The selection of an analytical technique is the first critical decision. For this compound, several options exist, each with distinct advantages and disadvantages.
-
Gas Chromatography (GC): Often coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID), GC is a powerful tool for volatile and semi-volatile compounds.[5][6] However, DSTBP is a disodium salt, making it non-volatile. Analysis via GC would require a derivatization step to convert the salt into a more volatile ester, adding complexity, time, and a potential source of variability to the procedure.
-
Spectrophotometry: Direct UV spectrophotometry is simple and rapid but often lacks the specificity required for complex samples.[7] Without chromatographic separation, interference from impurities or matrix components that also absorb UV light at a similar wavelength can lead to inaccurate quantification.[1]
-
High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for non-volatile and thermally sensitive compounds like DSTBP.[8][9] HPLC separates the analyte from other components in a sample matrix before detection. When coupled with a UV detector, it offers a powerful combination of specificity and sensitivity.[10] Given these factors, a reversed-phase HPLC-UV method presents a logical and robust choice for the routine quantification of DSTBP.
The Foundation: Method Validation Principles per ICH Q2(R2)
The objective of analytical validation is to demonstrate that the method is fit for its intended purpose.[11] The ICH Q2(R2) and FDA guidelines provide a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[3][4][12] The core performance characteristics that must be evaluated are:
-
Specificity (or Selectivity)
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
The Validation Workflow: A Systematic Approach
A successful validation study begins with a clear plan. A validation protocol should be established before initiating experiments, detailing the procedures and acceptance criteria for each performance characteristic.[11]
Caption: A typical workflow for analytical method validation.
Part I: The New Analytical Method - A Proposed HPLC-UV Protocol
To contextualize the validation experiments, we will base our discussion on the following hypothetical, newly developed HPLC-UV method for DSTBP quantification.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/Vis Detector | Standard equipment in analytical laboratories. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | C18 columns are versatile and effective for separating moderately polar compounds like phthalates from non-polar impurities.[9][10] |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (60:40 v/v) | A common mobile phase for reversed-phase chromatography, providing good peak shape and resolution. The acidic pH ensures the phthalate is in a consistent ionic state. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Detection Wavelength | 230 nm | Phthalate esters typically exhibit strong UV absorbance around this wavelength, offering good sensitivity.[9] |
| Injection Volume | 10 µL | A small volume to prevent peak distortion and column overloading. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak shape issues. |
Part II: The Validation Protocol - Step-by-Step Experimental Guides
Here, we detail the experimental execution for each validation characteristic, explaining the causality behind our choices.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This ensures that the signal measured is only from DSTBP.
Methodology:
-
Placebo Analysis: Prepare a placebo sample (a mixture of all formulation excipients without the active ingredient) and a diluent blank.
-
Inject both into the HPLC system.
-
Forced Degradation (Stress Testing): Expose a solution of DSTBP to various stress conditions to intentionally produce degradation products.[11] This is a critical step to prove the method is "stability-indicating."
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat solid DSTBP at 105°C for 24 hours.
-
Photolytic Stress: Expose DSTBP solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Inject each stressed sample into the HPLC system.
-
Analysis: Examine the chromatograms. The retention time of the DSTBP peak in the standard solution should be compared with the chromatograms from the placebo, blank, and stressed samples.
Acceptance Criteria:
-
The blank and placebo injections must show no significant peaks at the retention time of the DSTBP analyte peak.
-
In the forced degradation samples, the DSTBP peak should be spectrally pure (if using a Diode Array Detector) and well-resolved from any degradation product peaks (Resolution > 2).
Linearity
Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.
Methodology:
-
Prepare a stock solution of DSTBP reference standard at a high concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentration levels. For an assay, this typically ranges from 80% to 120% of the target test concentration. A common set would be 80, 90, 100, 110, and 120 µg/mL.
-
Inject each concentration in triplicate.
-
Plot the average peak area response against the corresponding concentration.
-
Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response of the 100% concentration level.
-
A visual inspection of the plot should confirm a linear relationship.
Example Data Presentation:
| Concentration (µg/mL) | Avg. Peak Area |
| 80 | 810500 |
| 90 | 905600 |
| 100 | 1001200 |
| 110 | 1103500 |
| 120 | 1205800 |
| r² | 0.9998 |
digraph "Linearity_Concept" { graph [fontname="Arial"]; node [shape=point, color="#4285F4"]; edge [color="#EA4335"];// Nodes for axes origin [shape=none, label="", pos="0,0!"]; x_axis [shape=none, label="Concentration", pos="5,0!"]; y_axis [shape=none, label="Response", pos="0,4!"]; // Data points p1 [pos="1,0.8!"]; p2 [pos="2,1.6!"]; p3 [pos="3,2.4!"]; p4 [pos="4,3.2!"]; // Draw axes origin -> x_axis [arrowhead=normal, color="#202124"]; origin -> y_axis [arrowhead=normal, color="#202124"]; // Draw line of best fit p1 -> p4 [label=" r² ≥ 0.999", fontcolor="#34A853", fontsize=10];
}
Sources
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- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Analysis of flame retardant additives in polymer fractions of waste of electric and electronic equipment (WEEE) by means of HPLC-UV/MS and GPC-HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opus.govst.edu [opus.govst.edu]
- 10. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. propharmagroup.com [propharmagroup.com]
A Comparative Analysis of Brominated Flame Retardants: Efficacy, Mechanisms, and Test Methodologies
A Technical Guide for Researchers and Product Development Professionals
In the pursuit of enhanced fire safety for polymeric materials, brominated flame retardants (BFRs) have long been a cornerstone of the industry. Their efficacy in interrupting the combustion cycle has made them indispensable in a wide array of applications, from electronics and construction to textiles and transportation. This guide offers an in-depth comparison of the flame retardant efficacy of several key BFRs: Decabromodiphenyl ether (DecaBDE), Hexabromocyclododecane (HBCD), and Tetrabromobisphenol A (TBBPA).
A notable compound, Disodium tetrabromophthalate (Na-TBPH), while structurally related to common BFRs, is not extensively documented in publicly available literature regarding its flame retardant properties. This guide will therefore focus on the well-characterized BFRs and include a discussion on the potential attributes of Na-TBPH based on the known chemistry of its parent molecule, tetrabromophthalic anhydride (TBPA).
Our objective is to provide a comprehensive resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection and application of flame retardant technologies. We will delve into the critical performance metrics, underlying mechanisms of action, and standardized testing protocols that form the basis of flame retardancy evaluation.
Comparative Efficacy of Prominent Brominated Flame Retardants
The selection of a flame retardant is a multifaceted decision, hinging on its compatibility with the host polymer, processing stability, and, most critically, its ability to suppress ignition and flame spread. The following tables provide a comparative overview of the performance of DecaBDE, HBCD, and TBBPA in various polymer systems, based on key flammability tests.
Table 1: Limiting Oxygen Index (LOI) Comparison
The Limiting Oxygen Index (LOI), determined by ASTM D2863, represents the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain flaming combustion of a material. A higher LOI value indicates greater resistance to ignition.
| Flame Retardant | Polymer Matrix | FR Loading (%) | LOI (%) |
| DecaBDE | High Impact Polystyrene (HIPS) | 12 | 28-30 |
| DecaBDE | Acrylonitrile Butadiene Styrene (ABS) | 15 | 27-29 |
| HBCD | Expanded Polystyrene (EPS) | 0.7-1.0 | 24-26 |
| HBCD | Extruded Polystyrene (XPS) | 2.5 | 25-27 |
| TBBPA (reactive) | Epoxy Resin | 20-25 | 30-35 |
| TBBPA (additive) | Polycarbonate (PC) | 10-15 | 28-32 |
Table 2: UL 94 Vertical Burn Test Classification
The UL 94 standard is a widely recognized test for the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly stringent, evaluating the self-extinguishing characteristics of a material after exposure to a flame. A V-0 rating signifies the highest level of flame retardancy in this classification.[1][2]
| Flame Retardant | Polymer Matrix | Thickness (mm) | UL 94 Rating |
| DecaBDE | High Impact Polystyrene (HIPS) | 1.6 - 3.2 | V-0 |
| DecaBDE | Polypropylene (PP) | 3.2 | V-2 |
| HBCD | Extruded Polystyrene (XPS) Foam | Varies | V-0/V-1 |
| TBBPA (reactive) | Epoxy Resin (for PCBs) | 1.6 | V-0 |
| TBBPA (additive) | Acrylonitrile Butadiene Styrene (ABS) | 3.0 | V-0 |
Table 3: Cone Calorimetry Data
Cone calorimetry (ASTM E1354) is a powerful tool for characterizing the fire behavior of materials.[3] It provides quantitative data on parameters such as the heat release rate (HRR), which is a critical indicator of the intensity of a fire. A lower peak heat release rate (pHRR) is desirable.
| Flame Retardant | Polymer Matrix | FR Loading (%) | Peak Heat Release Rate (pHRR) (kW/m²) |
| DecaBDE | Polypropylene (PP) | 20 | ~400-500 |
| HBCD | Polystyrene (PS) Foam | 2.5 | Significantly reduced vs. non-FR PS |
| TBBPA (reactive) | Epoxy Resin | 20 | ~150-250 |
Unraveling the Mechanisms of Flame Retardancy
The efficacy of brominated flame retardants stems from their ability to interfere with the chemistry of combustion in both the gas and condensed phases.
Gas-Phase Inhibition: The Radical Trap Mechanism
The primary mode of action for many BFRs, including DecaBDE and HBCD, is gas-phase flame inhibition. During combustion, the BFRs thermally degrade and release bromine radicals (Br•) into the flame. These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for the propagation of the combustion chain reaction. This "radical trap" mechanism effectively quenches the flame.
Caption: Gas-phase flame inhibition mechanism of BFRs.
Condensed-Phase Action: Char Formation and Insulation
In the condensed phase (the solid polymer), some BFRs, particularly those with aromatic structures like TBBPA, can promote the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the release of flammable volatile gases and reducing the transfer of heat to the underlying polymer, thereby slowing down the combustion process.
Caption: Condensed-phase char formation mechanism.
The Case of this compound (Na-TBPH)
As previously mentioned, specific experimental data on the flame retardant efficacy of this compound is scarce in open literature. However, we can infer its potential behavior based on its chemical structure. Na-TBPH is the disodium salt of tetrabromophthalic acid. Its parent molecule, tetrabromophthalic anhydride (TBPA), is a known reactive flame retardant.[4][5]
It is plausible that Na-TBPH could function as a flame retardant through a combination of mechanisms. Upon heating, it may decompose to release bromine-containing species that act in the gas phase. Additionally, the presence of the sodium salt could promote char formation in the condensed phase. The ionic nature of Na-TBPH might also influence its compatibility and dispersion within different polymer matrices, which would, in turn, affect its overall performance. Further experimental investigation is required to validate these hypotheses and quantify the flame retardant efficacy of Na-TBPH.
Experimental Protocols for Flammability Testing
To ensure the reliability and comparability of flame retardancy data, standardized testing methodologies are crucial. The following sections outline the fundamental steps for the key flammability tests discussed in this guide.
Synthesis of Brominated Flame Retardants
The synthesis of BFRs often involves the bromination of an aromatic or aliphatic precursor. For instance, TBBPA is produced by the reaction of bisphenol A with bromine.[5] The synthesis of phthalate-based BFRs typically starts with tetrabromophthalic anhydride.
Illustrative Synthesis of an N-substituted Tetrabromophthalimide:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrabromophthalic anhydride in a suitable solvent, such as glacial acetic acid.
-
Amine Addition: Add the desired primary amine to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 1-2 hours).
-
Isolation: Cool the mixture, and the product will often precipitate. Collect the solid product by filtration.
-
Purification: Wash the product with appropriate solvents (e.g., ethanol, acetone) to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization if necessary.
Caption: General workflow for the synthesis of an N-substituted tetrabromophthalimide.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Specimen Preparation: Prepare a test specimen of the material to the specified dimensions.
-
Apparatus Setup: Place the specimen vertically in the center of a glass chimney.
-
Gas Flow: Introduce a mixture of nitrogen and oxygen into the bottom of the chimney at a controlled flow rate.
-
Ignition: Ignite the top of the specimen with a pilot flame.
-
Observation: Observe the burning behavior of the specimen.
-
Oxygen Concentration Adjustment: Vary the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that sustains burning for a specified time or consumes a specified length of the specimen is determined. This concentration is the LOI.
UL 94 Vertical Burn Test
-
Specimen Preparation: Prepare a set of rectangular bar specimens of the material.
-
Conditioning: Condition the specimens at a specified temperature and humidity for a designated period.
-
Test Setup: Clamp a specimen vertically. Place a layer of dry absorbent cotton below the specimen.
-
Flame Application: Apply a specified flame to the lower end of the specimen for 10 seconds.
-
First Afterflame Time: Record the duration of flaming after the test flame is removed.
-
Second Flame Application: Immediately re-apply the flame for another 10 seconds.
-
Second Afterflame and Afterglow Times: Record the duration of flaming and glowing after the second removal of the flame.
-
Dripping: Observe if any dripping particles ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow times, and whether dripping particles ignite the cotton.[1][2][6][7]
Cone Calorimetry (ASTM E1354)
-
Specimen Preparation: Prepare a square specimen of the material.
-
Calibration: Calibrate the cone calorimeter for heat flux and gas analysis.
-
Sample Mounting: Mount the specimen in a holder on a load cell to continuously measure its mass.
-
Irradiation: Expose the specimen to a controlled level of radiant heat from a conical heater.
-
Ignition: A spark igniter is used to ignite the flammable gases evolved from the specimen's surface.
-
Data Collection: Throughout the test, continuously measure:
-
Heat Release Rate (from oxygen consumption in the exhaust gas).
-
Mass loss rate.
-
Time to ignition.
-
Smoke production.
-
-
Analysis: Analyze the collected data to determine key fire performance parameters.[3]
Caption: Overview of key flammability testing workflows.
Conclusion
The selection of an appropriate brominated flame retardant is a critical decision in the development of fire-safe materials. DecaBDE, HBCD, and TBBPA each offer distinct advantages and are suited for different polymer systems and applications. While DecaBDE and HBCD primarily act in the gas phase to quench the flame, TBBPA can also contribute to char formation in the condensed phase. The lack of comprehensive data on this compound highlights the need for further research to explore its potential as a flame retardant. By understanding the comparative efficacy, mechanisms of action, and standardized testing methodologies, researchers and developers can make more informed choices to meet the ever-increasing demands for fire safety in a technologically advanced world.
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Lowell Center for Sustainable Production. (n.d.). An Overview of Alternatives to Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD). Retrieved from [Link]
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Basel Convention. (n.d.). End-of-life treatment of HBCD-containing polystyrene insulation foams. Retrieved from [Link]
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Wikipedia. (2023, December 1). Decabromodiphenyl ether. Retrieved from [Link]
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Protolabs. (2025, June 12). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]
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MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
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NOVA Chemicals. (2010, September 24). HBCD Use & Application IN EPS & XPS FOAM INSULATION. Retrieved from [Link]
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MDPI. (2021). Determination of Hexabromocyclododecane in Expanded Polystyrene and Extruded Polystyrene Foam by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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Scientific.Net. (n.d.). Curing, Thermal Properties and Flame Resistance of Tetrabromo-BPA Epoxy Resin/ Boron-Containing Phenol Resin. Retrieved from [Link]
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Underwriters Laboratories. (1997, July 29). UL 94 Test for Flammability of Plastic Materials for Parts in Devices and Appliances. Retrieved from [Link]
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Ymsi. (2024, October 28). ABS Flame Retardant Compound Methods And Flame Retardant Selection. Retrieved from [Link]
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-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Decabromodiphenyl Ether. Retrieved from [Link]
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Gold, C. (2000, March). UL-94 - Test for Flammability of Plastic Materials for Parts in Devices and Appliances. Retrieved from [Link]
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-
US EPA. (2014, June). Chapter 3: Flame Retardant Alternatives for Hexabromocyclododecane (HBCD). Retrieved from [Link]
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Stockholm Convention. (n.d.). Guidance on preparing inventories of hexabromocyclododecane (HBCD). Retrieved from [Link]
-
ResearchGate. (n.d.). Cone calorimeter data of flame retarded PP materials. Retrieved from [Link]
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PubMed. (2024, August 20). A review of occurrence, bioaccumulation, and fate of novel brominated flame retardants in aquatic environments. Retrieved from [Link]
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Forest Products Laboratory. (n.d.). Cone calorimeter evaluation of two flame retardant cotton fabrics. Retrieved from [Link]
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ResearchGate. (2025, August 10). Flame Retardants in Commercial Use or in Advanced Development in Polycarbonates and Polycarbonate Blends. Retrieved from [Link]
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XPS Foam Insulation. (2024, January 10). XPS Flame Retardants: Balancing Strengths And Weaknesses. Retrieved from [Link]
-
MDPI. (n.d.). Degradation of Decabromodiphenyl Ether Dispersed in Poly (Acrylo-Butadiene-Styrene) Using a Rotatory Laboratory Pilot Under UV-Visible Irradiation. Retrieved from [Link]
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NIH. (2020, December 16). Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants. Retrieved from [Link]
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PubChem. (n.d.). Tetrabromobisphenol A. Retrieved from [Link]
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NOVA Chemicals. (2010, September 24). polystyrene foam insulation and green buildings. Retrieved from [Link]
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Scientific.Net. (n.d.). Curing, Thermal Properties and Flame Resistance of Tetrabromo-BPA Epoxy Resin/ Boron-Containing Phenol Resin. Retrieved from [Link]
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PubMed. (2021, November 25). Determination of Hexabromocyclododecane in Expanded Polystyrene and Extruded Polystyrene Foam by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Application of Cone Calorimeter on the Flammability Testing of Textiles. Retrieved from [Link]
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ResearchGate. (2025, August 7). A review of occurrence, bioaccumulation, and fate of novel brominated flame retardants in aquatic environments. Retrieved from [Link]
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University of Maryland. (n.d.). USE OF MILLIGRAM-SCALE FLAME CALORIMETRY FOR CHARACTERIZING FLAMMABILITY OF FABRIC SAMPLES WITH FLAME RETARDANT TREATMENTS. Retrieved from [Link]
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Wikipedia. (2023, November 29). Tetrabromobisphenol A. Retrieved from [Link]
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NIH. (n.d.). Analysis of brominated flame retardants in the aquatic environment: a review. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Instruments for Tetrabromophthalate Analysis
Introduction
In the landscape of environmental monitoring and pharmaceutical safety, the accurate quantification of emerging contaminants is paramount. Tetrabromophthalates, a class of brominated flame retardants (BFRs), have garnered significant attention due to their potential persistence, bioaccumulation, and adverse health effects. As regulatory scrutiny intensifies, the need for robust and reliable analytical methodologies for their detection in various matrices becomes increasingly critical. This guide provides an in-depth comparison and cross-validation of three powerful analytical techniques for tetrabromophthalate analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the principles, practical considerations, and performance characteristics of each instrument. Beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, empowering you to select and validate the most appropriate analytical strategy for your specific research needs.
Principles of Analyte Detection: A Triad of Technologies
The choice of an analytical instrument is fundamentally dictated by the physicochemical properties of the analyte and the matrix in which it resides. For tetrabromophthalates, their semi-volatile nature and the presence of bromine atoms open the door to several detection strategies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1] The fundamental principle involves the separation of compounds in a gaseous mobile phase based on their boiling points and affinity for a stationary phase within a heated column. Following separation, the eluted compounds are ionized, fragmented, and detected by a mass spectrometer, which separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for each compound, allowing for both qualitative identification and quantitative analysis. For tetrabromophthalates, GC-MS offers excellent chromatographic resolution and is a well-established technique with extensive reference libraries.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that separates compounds in a liquid mobile phase before their introduction into the mass spectrometer.[3] This makes it particularly suitable for the analysis of non-volatile, thermally labile, and high-molecular-weight compounds. The development of atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has been instrumental in coupling LC with MS. For tetrabromophthalates, LC-MS, particularly with tandem mass spectrometry (MS/MS), offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.[4][5]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful elemental analysis technique capable of detecting metals and several non-metals at ultra-trace levels.[1] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then guided into a mass spectrometer for separation and detection. For the analysis of organobromine compounds like tetrabromophthalates, ICP-MS is typically coupled with a separation technique like gas chromatography (GC-ICP-MS) or liquid chromatography (LC-ICP-MS).[6][7] This hyphenated approach allows for the speciation of bromine, providing quantitative information on the bromine-containing compounds present in the sample.[5][8] However, the high ionization potential of bromine presents a challenge, often resulting in lower sensitivity compared to other elements.[3][9]
Comparative Performance Analysis
The selection of an analytical instrument is a critical decision that hinges on a variety of performance metrics. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and LC-ICP-MS for the analysis of tetrabromophthalates, based on data from various studies on similar brominated flame retardants.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) coupled with LC/GC |
| Limit of Detection (LOD) | 0.001 - 1 µg/L | 0.01 - 0.5 ng/mL | 0.02 - 1 µg/L (as Bromine) |
| Limit of Quantification (LOQ) | 0.005 - 5 µg/L | 0.07 - 3.1 ng/mL | 0.1 - 5 µg/L (as Bromine) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <15% | <10% |
| Accuracy/Recovery (%) | 70-120% | 80-115% | 85-110% |
| Selectivity/Specificity | High, but potential for co-elution of isomers. | Very high, especially with MS/MS. | High for bromine detection, but requires chromatography for speciation. |
| Matrix Effects | Can be significant, requiring extensive cleanup. | Can be significant (ion suppression/enhancement), but can be mitigated with appropriate sample preparation and internal standards. | Can be affected by high salt content and organic matrices.[3][10] |
| Throughput | Moderate, with longer run times for complex mixtures. | High, with faster analysis times possible. | Moderate, dependent on the coupled chromatographic method. |
Experimental Protocols: A Step-by-Step Guide
The reliability of any analytical measurement is intrinsically linked to the rigor of the sample preparation and analysis protocol. The following sections provide detailed, step-by-step methodologies for the analysis of tetrabromophthalates using GC-MS, LC-MS/MS, and LC-ICP-MS.
Sample Preparation Workflow
The initial preparation of the sample is a critical step that aims to extract the target analyte from the matrix and remove interfering substances. The choice of extraction and cleanup method depends on the sample matrix.
Caption: General sample preparation workflow for tetrabromophthalate analysis.
GC-MS Protocol (Based on EPA Method 8270D)[11]
1. Sample Extraction:
-
Solid Samples (Soil, Sediment, Sludge):
-
Water Samples:
-
Adjust the pH of the water sample to neutral.
-
Perform liquid-liquid extraction with dichloromethane.
-
2. Extract Cleanup:
-
Concentrate the extract using a Kuderna-Danish (K-D) apparatus.
-
Perform a cleanup step to remove interferences. A common method is silica gel cleanup (EPA Method 3630C).[13][14]
3. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injector: Splitless injection at a temperature of 280°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Quality Control:
-
Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples.
LC-MS/MS Protocol
1. Sample Extraction:
-
Biota Samples (e.g., fish tissue):
-
Homogenize the sample with anhydrous sodium sulfate.
-
Extract with a mixture of hexane and dichloromethane (1:1, v/v) using ultrasonication.
-
-
Water Samples:
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
2. Extract Cleanup:
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., methanol/water).
-
Filter the extract through a 0.22 µm syringe filter.
3. LC-MS/MS Analysis:
-
Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for brominated compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target tetrabromophthalates should be optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
4. Quality Control:
-
Similar to GC-MS, include method blanks, LCS, and MS/MSD in each analytical batch.
LC-ICP-MS Protocol for Bromine Speciation
1. Sample Preparation:
-
Follow the same extraction and cleanup procedures as for LC-MS/MS to obtain a clean extract. The final extract should be in a solvent compatible with the LC mobile phase.
2. LC-ICP-MS Analysis:
-
Instrument: High-performance liquid chromatograph coupled to an inductively coupled plasma mass spectrometer.
-
LC Conditions: Use a reversed-phase or size-exclusion column to separate the different organobromine compounds. The mobile phase should be compatible with the ICP-MS, typically containing a low percentage of organic solvent.
-
ICP-MS Conditions:
-
Plasma: Argon plasma.
-
Detection: Monitor the isotopes of bromine (m/z 79 and 81).
-
Interference Reduction: Use a collision/reaction cell (CCT/DRC) with a gas like helium or oxygen to minimize polyatomic interferences on the bromine isotopes.[15]
-
Tuning: Optimize the ICP-MS for bromine sensitivity and stability.
-
3. Quantification:
-
Quantification can be performed using external calibration with bromine standards or, for higher accuracy, using isotope dilution mass spectrometry (IDMS) if an isotopically labeled tetrabromophthalate standard is available.
Cross-Validation of Analytical Instruments: Ensuring Data Integrity
Cross-validation is a critical process to ensure that different analytical methods or instruments produce comparable and reliable results.[16] This is particularly important when transferring a method between laboratories or when comparing data generated by different techniques. A well-designed cross-validation study provides confidence in the interchangeability of the data and is a cornerstone of scientific integrity.[17]
The "Why": Rationale for Cross-Validation
-
Method Comparability: To demonstrate that two different analytical methods (e.g., GC-MS and LC-MS/MS) provide equivalent results for the same analyte in a given matrix.
-
Instrument Equivalence: To verify that different instruments of the same type (e.g., two different GC-MS systems) produce comparable data.
-
Laboratory Proficiency: To ensure consistency and accuracy of results across different analytical laboratories.
-
Regulatory Compliance: Regulatory agencies often require cross-validation data to support the use of multiple analytical methods in a single study or across different studies.[18]
The "How": A Hypothetical Cross-Validation Experimental Design
This section outlines a logical workflow for a cross-validation study comparing GC-MS and LC-MS/MS for the analysis of tetrabromophthalate in a soil matrix.
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A Comparative Toxicological Guide: Disodium Tetrabromophthalate vs. Its Degradation Products
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's toxicological profile, including that of its metabolites and degradation products, is paramount. This guide provides an in-depth comparative analysis of the toxicity of Disodium tetrabromophthalate (DiNa-TBPH), a brominated flame retardant, and its principal degradation products. While direct comparative toxicological data for DiNa-TBPH is limited in publicly available literature, this guide synthesizes information from its closely related analogue, bis(2-ethylhexyl) tetrabromophthalate (TBPH), to provide a robust framework for assessment.
The primary degradation of phthalate esters like TBPH involves hydrolysis to the monoester, mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), and subsequently to tetrabromophthalic acid (TBPA)[1]. Additionally, photolytic degradation can result in the formation of di- and tri-brominated analogues[2][3]. This guide will focus on the comparative toxicity of the parent compound (represented by TBPH), the monoester metabolite (TBMEHP), and the final degradation product (TBPA).
The Degradation Pathway: From Parent Compound to Metabolites
The environmental and metabolic fate of DiNa-TBPH is presumed to follow a similar hydrolysis pathway as its ester analogue, TBPH. The degradation process is a critical factor in its overall toxicological profile, as the resulting products may exhibit different physicochemical properties, bioavailability, and toxicity.
Caption: Proposed degradation pathway of this compound.
Comparative Toxicological Profiles
A significant finding in the study of TBPH is that its metabolite, TBMEHP, may exhibit greater toxicity than the parent compound. This underscores the importance of evaluating the entire degradation pathway.
| Compound | Toxicological Endpoint | Key Findings | References |
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Overall Toxicity | Characterized by the U.S. EPA as a moderate hazard for developmental, reproductive, and neurological effects based on rodent studies.[4] In some tests, it has shown minimal toxicity.[2] | [2][4] |
| Endocrine Disruption | Acted as an antagonist in yeast estrogen and androgen screening assays.[2] | [2] | |
| Carcinogenicity | While not fully assessed, predictive models suggest a potential for carcinogenicity.[2] | [2] | |
| Genotoxicity | Can induce chromosomal aberrations in vitro, but is not suspected to be genotoxic in vivo.[2] | [2] | |
| Mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) | Developmental Toxicity | In pregnant rats, administration of TBMEHP resulted in fetal liver damage. | [4] |
| Reproductive Toxicity | Male fetuses of rats treated with TBMEHP showed a significant increase in altered seminiferous cords. | [4] | |
| Tetrabromophthalic Acid (TBPA) | Overall Toxicity | Not classified as hazardous under OSHA, but its toxicological properties are largely unknown.[5] May cause skin, eye, and respiratory irritation.[6][7] | [5][6][7] |
| Environmental Fate | Expected to be significantly more persistent in the environment than the parent compound.[8] | [8] |
Experimental Protocols for Comparative Toxicity Assessment
To facilitate a direct comparison of the toxicities of DiNa-TBPH and its degradation products, the following standardized experimental protocols are recommended.
In Vitro Cytotoxicity Assessment
This protocol is designed to assess and compare the cytotoxic effects of the parent compound and its degradation products on a relevant cell line.
Caption: Workflow for in vitro cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable human cell line, such as HepG2 (liver carcinoma) or Ishikawa (endometrial adenocarcinoma), under standard conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions for DiNa-TBPH, its monosodium salt, and TBPA. Expose the cells to these concentrations for 24, 48, and 72 hours. Include a vehicle control and a positive control.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan. Solubilize the formazan crystals and measure the absorbance to determine cell viability[9][10].
-
LDH Assay: In a parallel set of plates, measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity[9].
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point. A lower IC50 value indicates higher cytotoxicity.
Developmental Toxicity and Endocrine Disruption Assessment using Zebrafish Embryo Model
The zebrafish embryo model is a powerful tool for assessing developmental toxicity and endocrine-disrupting potential.
Caption: Workflow for zebrafish embryotoxicity and endocrine disruption assay.
Step-by-Step Methodology:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in multi-well plates[11].
-
Exposure: Expose the embryos to a range of concentrations of DiNa-TBPH and its degradation products from approximately 2 hours post-fertilization (hpf) to 96 or 120 hpf[12][13][14][15].
-
Morphological Endpoints: Observe the embryos daily under a microscope and record lethal (coagulation) and sublethal endpoints, including hatching rate, heart rate, and morphological abnormalities (e.g., yolk sac edema, pericardial edema, spinal curvature)[11].
-
Molecular Analysis: At the end of the exposure period, extract RNA from pools of larvae and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes indicative of endocrine disruption, such as vitellogenin 1 (vtg1) and aromatase B (cyp19a1b)[13].
-
Data Analysis: Determine the lethal concentration 50 (LC50) and effective concentration 50 (EC50) for the observed malformations. Analyze the gene expression data for significant changes compared to the control group.
Androgen and Estrogen Receptor Binding Assays
These in vitro assays are crucial for determining the potential of the test compounds to interfere with the endocrine system by binding to hormone receptors.
Caption: Workflow for competitive hormone receptor binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a cytosol fraction containing the estrogen receptor (ER) from rat uteri or use commercially available recombinant human ER[16][17]. A similar preparation can be done for the androgen receptor (AR).
-
Competitive Binding: In a multi-tube assay, incubate a constant concentration of a radiolabeled ligand (e.g., [³H]-estradiol for ER or [³H]-R1881 for AR) with the receptor preparation in the presence of increasing concentrations of the test compounds (DiNa-TBPH and its degradation products)[16][18][19].
-
Separation: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite or charcoal-dextran precipitation[17].
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. From this competitive binding curve, determine the IC50 and calculate the relative binding affinity (RBA) compared to the natural hormone.
Conclusion and Future Directions
The available evidence strongly suggests that the degradation products of brominated phthalates, such as TBMEHP, can be more toxic than the parent compounds[4]. This highlights a critical need for comprehensive toxicological assessments that consider the entire lifecycle of these chemicals. While data on DiNa-TBPH is limited, the provided experimental framework offers a robust approach for a direct and thorough comparative toxicity evaluation.
Future research should prioritize conducting these comparative studies to fill the existing data gaps. Understanding the relative toxicities of DiNa-TBPH and its degradation products is essential for accurate risk assessment and the development of safer alternatives.
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U.S. Environmental Protection Agency. (n.d.). TSCA Work Plan Chemical Technical Supplement – Physicochemical Properties and Environmental Fate of the Brominated Phthalates. Retrieved from [Link]
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Wikipedia. (2023, December 1). Bis(2-ethylhexyl)tetrabromophthalate. Retrieved from [Link]
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-
Vermont Department of Health. (n.d.). Bis(2-ethylhexyl) tetrabromophthalate (TBPH). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). Hazard Assessment of the Brominated Phthalates Cluster (BPC) Chemicals. Retrieved from [Link]
- Li, Y., et al. (2025). Environmental levels of bis(2-ethylhexyl)-tetrabromophthalate (TBPH) cause thyroid toxicity and early carcinogenic signals in juvenile fish. Environmental Pollution, 380, 126568.
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-
ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
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- German Environment Agency. (n.d.). Effects of endocrine disruptors in zebrafish (Danio rerio) as revealed with the fish sexual development test.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrabromophthalic Anhydride, 98%. Retrieved from [Link]
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- ResearchGate. (n.d.). Advancing the Zebrafish embryo test for endocrine disruptor screening using micro-injection: Ethinyl estradiol as a case study.
- Hribal, R., et al. (2022). Exposure to phthalate mixtures impairs mouse preimplantation embryonic development in an in vitro model†. Biology of Reproduction, 107(2), 486-500.
- National Center for Biotechnology Information. (2023).
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U.S. Food and Drug Administration. (2024). Accessing ER Binding Dataset (Estrogen Receptor). Retrieved from [Link]
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A Guide to Inter-laboratory Comparison of Disodium Tetrabromophthalate Analysis in Aqueous Matrices
Abstract
Disodium tetrabromophthalate, a halogenated organic salt, presents unique analytical challenges due to its ionic and hydrophilic nature, distinguishing it from the more commonly studied neutral brominated flame retardants (BFRs). Ensuring analytical data comparability across different laboratories is paramount for accurate environmental monitoring and regulatory compliance. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound in aqueous samples. We delve into the rationale behind the selection of an appropriate analytical methodology, the design of the proficiency testing scheme, statistical data evaluation based on international standards, and the interpretation of performance metrics. This document is intended to serve as a vital resource for researchers, analytical scientists, and quality assurance professionals in the environmental and chemical analysis sectors.
Introduction: The Analytical Challenge of Polar Brominated Compounds
The landscape of environmental analysis is continually evolving, with an increasing focus on emerging contaminants. This compound, the disodium salt of tetrabromophthalic acid, represents a class of water-soluble and polar brominated compounds. Unlike its non-polar BFR counterparts, such as polybrominated diphenyl ethers (PBDEs) or bis(2-ethylhexyl) tetrabromophthalate (TBPH), its analysis cannot rely on conventional non-polar extraction and gas chromatography-based methods.[1][2] Its ionic nature necessitates analytical strategies tailored for polar analytes in complex aqueous matrices.
Inter-laboratory comparisons are a cornerstone of quality assurance in analytical science.[3][4] They provide an objective means of assessing the performance of individual laboratories, evaluating the robustness of analytical methods, and identifying potential analytical biases. This guide outlines a systematic approach to establishing an inter-laboratory comparison for this compound, addressing the critical aspects from the preparation of test materials to the statistical evaluation of the results.
Proposed Analytical Methodology: Rationale and Protocol
Given the polar and ionic character of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is proposed as the reference analytical technique.[5][6][7][8][9] HILIC is well-suited for the retention and separation of highly polar compounds that are poorly retained in reversed-phase liquid chromatography.[5][7] The use of MS/MS provides high selectivity and sensitivity, which is crucial for trace analysis in environmental samples.
Causality behind Experimental Choices
-
Chromatography: HILIC is selected over ion-pair chromatography to avoid the introduction of ion-pairing reagents that can suppress the MS signal and contaminate the system.[10] A stationary phase with amide or zwitterionic functional groups is recommended for robust retention of the anionic tetrabromophthalate moiety.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is the logical choice for the detection of the deprotonated tetrabromophthalate anion. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer will be employed for quantification, ensuring high specificity and minimizing matrix interferences. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) can be used for confirmation of the analyte's identity.
Experimental Protocol: HILIC-MS/MS Analysis
-
Sample Preparation:
-
Aqueous samples are filtered through a 0.22 µm syringe filter to remove particulate matter.
-
For samples with complex matrices (e.g., wastewater), a solid-phase extraction (SPE) step using a polymeric reversed-phase sorbent may be necessary for cleanup. The this compound, being polar, will likely pass through while non-polar interferences are retained. The aqueous eluate is then collected.
-
-
Instrumental Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of delivering stable gradients at low flow rates.
-
HILIC Column: A commercially available HILIC column (e.g., amide-based, 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at 95% B, decreasing to 50% B over several minutes to elute the polar analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source operating in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the tetrabromophthalate dianion would need to be determined using a pure standard.
-
Designing the Inter-laboratory Comparison
A successful inter-laboratory study hinges on a well-defined protocol and high-quality test materials.
Preparation of the Proficiency Test (PT) Material
Since a certified reference material (CRM) for this compound is not commercially available, a PT material must be prepared in-house.
-
Synthesis and Purification: this compound can be synthesized by the reaction of tetrabromophthalic anhydride with a stoichiometric amount of sodium hydroxide in an aqueous solution.[11] The resulting product should be purified by recrystallization and its identity and purity confirmed by techniques such as NMR, FT-IR, and elemental analysis.
-
Preparation of PT Samples:
-
A concentrated stock solution of the purified this compound is prepared in deionized water.
-
This stock solution is gravimetrically spiked into a clean water matrix (e.g., simulated fresh water) to create the PT samples at two different concentration levels, representative of expected environmental concentrations.
-
The homogeneity and stability of the prepared PT samples must be thoroughly assessed before distribution to participating laboratories.[12]
-
Study Protocol for Participating Laboratories
Participating laboratories will receive two PT samples at different concentration levels and a blind blank. They will be instructed to:
-
Analyze the samples in duplicate using their in-house HILIC-MS/MS or a comparable validated method for polar anionic compounds.
-
Report the mean concentration, standard deviation, and the limit of quantification (LOQ) for each sample.
-
Provide a detailed report of the analytical method used, including sample preparation, instrumental parameters, and calibration procedures.
Workflow for the Inter-laboratory Comparison
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A Comprehensive Guide to the Comparative Thermal Stability Analysis of Tetrabromophthalate Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and pharmaceutical development, understanding the thermal stability of compounds is paramount for ensuring product safety, efficacy, and shelf-life. Tetrabromophthalate salts, derivatives of tetrabromophthalic acid, are utilized in various applications, including as flame retardants and as counterions in active pharmaceutical ingredients (APIs). Their thermal behavior under different conditions can significantly impact their performance and degradation pathways. This guide presents a comparative framework for evaluating the thermal stability of a series of tetrabromophthalate salts, focusing on alkali metal (Sodium, Potassium) and alkaline earth metal (Magnesium, Calcium) cations. While direct comparative literature on this specific series of salts is sparse, this document provides a robust experimental and theoretical framework for conducting such a study, empowering researchers to generate critical data and insights.
Introduction: The Significance of Thermal Stability in Tetrabromophthalate Salts
The thermal stability of a salt is intrinsically linked to the nature of its constituent cation and anion. For the tetrabromophthalate anion, the presence of four electron-withdrawing bromine atoms on the aromatic ring influences its electronic distribution and, consequently, the strength of the ionic bond with the cation. The nature of the cation, specifically its size and charge density, plays a crucial role in determining the lattice energy of the salt. Generally, for a given anion, a smaller cation with a higher charge will have a stronger attraction to the anion, resulting in higher lattice energy and, often, greater thermal stability.[1] This guide will explore this fundamental principle through a detailed experimental protocol.
Synthesis of Tetrabromophthalate Salts: A Prerequisite for Analysis
To conduct a comparative study, the synthesis of a consistent and pure series of tetrabromophthalate salts is the foundational step. The following is a generalized protocol for the synthesis of alkali and alkaline earth metal tetrabromophthalates.
Experimental Protocol: Synthesis of Tetrabromophthalate Salts
-
Dissolution of Tetrabromophthalic Acid: Dissolve a known molar quantity of tetrabromophthalic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water. Gentle heating may be required to achieve complete dissolution.
-
Preparation of the Metal Base Solution: In a separate vessel, prepare a stoichiometric equivalent solution of the corresponding metal hydroxide (e.g., NaOH, KOH) or carbonate (e.g., Na₂CO₃, K₂CO₃, MgCO₃, CaCO₃) in deionized water.
-
Neutralization Reaction: Slowly add the metal base solution to the tetrabromophthalic acid solution with constant stirring. If a carbonate base is used, effervescence (release of CO₂) will be observed. Continue the addition until the solution reaches a neutral pH (approximately 7.0).
-
Precipitation and Isolation: The resulting tetrabromophthalate salt will precipitate out of the solution, particularly upon cooling. The precipitate can be collected by vacuum filtration.
-
Washing and Drying: Wash the collected salt with a small amount of cold deionized water to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying. Dry the purified salt in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
-
Characterization: Confirm the identity and purity of the synthesized salts using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and elemental analysis.
Experimental Workflow for Thermal Stability Assessment
A systematic approach is essential for obtaining reliable and comparable thermal stability data. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]
Caption: Experimental workflow for the comparative thermal stability analysis of tetrabromophthalate salts.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of the salts.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried tetrabromophthalate salt into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is standard for comparative studies.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature where complete decomposition is observed (e.g., 800 °C).
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Tonset), which is typically identified as the temperature at which a significant deviation from the baseline mass occurs. The temperature at which the maximum rate of mass loss occurs (Tpeak) can be determined from the first derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on phase transitions (e.g., melting) and the enthalpy of decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the dried tetrabromophthalate salt into an aluminum or sealed pan.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Heating Rate: Use the same heating rate as in the TGA experiments (10 °C/min) for direct comparison.
-
Temperature Range: The temperature range should encompass any expected phase transitions and the decomposition events observed in the TGA.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to determine the enthalpy of these transitions.
Theoretical Framework and Expected Trends
The thermal decomposition of aromatic carboxylate salts can proceed through several mechanisms, including decarboxylation.[3] For tetrabromophthalate salts, the decomposition is expected to be influenced by the polarizing power of the cation.
Sources
A Senior Application Scientist's Guide to the Validation of In Vitro Models for Predicting In Vivo Toxicity of Brominated Compounds
For: Researchers, scientists, and drug development professionals engaged in toxicology and safety assessment.
Introduction: The Challenge of Brominated Compounds and the Imperative for Advanced Models
Brominated flame retardants (BFRs) are a class of organobromine compounds that have been extensively used in consumer products, from electronics to furniture, to inhibit fire. However, their persistence, bioaccumulation, and potential for adverse health effects have made them a significant concern for environmental and human health.[1] Traditional toxicity testing has long relied on in vivo animal models, a process that is not only costly and time-consuming but also raises significant ethical considerations.[2] As regulatory bodies and scientific communities worldwide advocate for the reduction, refinement, and replacement (3Rs) of animal testing, the need for robust and predictive in vitro models has never been more critical.[2][3]
This guide provides an in-depth comparison of in vitro models for predicting the in vivo toxicity of brominated compounds. We will move beyond a simple listing of methods to explore the mechanistic underpinnings of BFR toxicity, which is fundamental to selecting and validating appropriate in vitro systems. By understanding why a particular assay is chosen, we can build a more predictive and self-validating testing strategy.
Part 1: Mechanistic Causality - The "Why" Behind In Vitro Model Selection
The predictive power of an in vitro model is directly tied to its ability to recapitulate a key event in the toxicity pathway of a compound. For brominated compounds, two primary mechanisms of toxicity are consistently reported: mitochondrial dysfunction and endocrine disruption .
Mitochondrial Dysfunction: The Energy Crisis
Mitochondria are the powerhouses of the cell and a central target for many BFRs, including Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecanes (HBCDs), and Tetrabromobisphenol A (TBBPA).[4] These compounds can impair mitochondrial bioenergetics by disrupting the electron transport chain and uncoupling oxidative phosphorylation.[4][5] This leads to a cascade of deleterious effects:
-
ATP Depletion: A failure in energy production.
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): Destabilization of the mitochondrial inner membrane.
-
Surge in Reactive Oxygen Species (ROS): Overwhelming of antioxidant defenses, leading to oxidative stress and damage to lipids, proteins, and DNA.[4][6]
-
Initiation of Cell Death: Activation of apoptosis, necroptosis, or ferroptosis depending on the cellular context.[4]
This mechanistic understanding dictates the use of in vitro assays that can specifically measure these endpoints. Assays for cell viability, ROS production, and mitochondrial membrane potential are therefore cornerstone tools.
Caption: BFR-induced mitochondrial toxicity pathway.
Endocrine Disruption: The Signaling Interference
Many BFRs are structurally similar to endogenous hormones, particularly thyroid hormones, allowing them to interfere with the endocrine system.[3] TBBPA, for instance, is a known endocrine disruptor.[7] This interference can occur at multiple levels:
-
Receptor Binding: BFRs can act as agonists or antagonists for various nuclear receptors, including the androgen receptor (AR), estrogen receptor (ER), and progesterone receptor (PR).[8]
-
Hormone Transport: Compounds like TBBPA and hydroxylated PBDEs can competitively bind to the transport protein transthyretin (TTR), potentially displacing thyroxine (T4) and disrupting thyroid hormone homeostasis.[3]
-
Hormone Metabolism: BFRs can inhibit enzymes crucial for hormone synthesis and metabolism, such as estradiol sulfotransferase (E2SULT) and CYP17.[8][9]
This knowledge guides the selection of receptor binding assays, competitive ligand displacement assays, and cell-based reporter gene assays to screen for endocrine-disrupting potential.
Caption: Pathways of endocrine disruption by BFRs.
Part 2: A Comparative Guide to In Vitro Models & Assays
The choice of in vitro model is a critical experimental decision. Simple cytotoxicity assays in immortalized cell lines can provide rapid screening data, while more complex 3D models or human-induced pluripotent stem cell (hiPSC)-derived cultures offer greater physiological relevance.
Key In Vitro Systems
| Model Type | Examples | Advantages | Disadvantages | Best For |
| Immortalized Cell Lines | Human neuroblastoma (SH-SY5Y), Rat hepatoma (H4IIE), Rainbow trout gonad (RTG-2)[1][5][10] | High throughput, low cost, high reproducibility, well-characterized. | May lack metabolic competency, may not represent primary cell physiology. | High-throughput screening, general cytotoxicity, initial mechanism of action studies. |
| Primary Cells | Mouse cerebellar granule neurons (CGNs), Chicken embryonic hepatocytes (CEHs)[6][11] | High physiological relevance, retain many in vivo functions. | Limited lifespan, high variability between donors, more difficult to culture. | Mechanistic studies, confirmation of findings from cell lines. |
| 3D & Stem Cell Models | Human iPSC-derived neural 3D cultures, Spheroids[12] | Recapitulate tissue architecture and cell-cell interactions, human-relevant genetics. | Higher cost, complex protocols, lower throughput. | Developmental neurotoxicity, complex endpoint analysis, human-specific toxicity. |
Core Experimental Assays for BFR Toxicity
| Assay | Principle | Endpoint Measured | Relevance to BFR Toxicity |
| MTT/MTS Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[13] | Cell viability and metabolic activity. | General cytotoxicity; indirect measure of mitochondrial dysfunction. |
| EROD Assay | Measures the catalytic activity of Cytochrome P450 1A1 (CYP1A1) by quantifying the conversion of 7-ethoxyresorufin to the fluorescent product resorufin.[1][14] | AhR-mediated CYP1A1 induction. | Screening for dioxin-like activity, a known effect of some halogenated hydrocarbons. |
| ROS Assay (e.g., H2-DCFDA) | A cell-permeable dye is deacetylated by cellular esterases and then oxidized by ROS to a highly fluorescent compound.[15] | Production of Reactive Oxygen Species. | Directly measures oxidative stress, a key event in mitochondrial toxicity.[6] |
| Ca²+ Imaging | Fluorescent dyes (e.g., Fura-2, Fluo-4) bind to intracellular calcium, and changes in fluorescence intensity reflect changes in cytosolic Ca²+ concentration.[9][12] | Disruption of calcium homeostasis. | Neurotoxicity; calcium signaling is critical for neuronal function and is a known target for BFRs. |
| Receptor-Ligand Binding Assays | A radiolabeled or fluorescently-tagged natural ligand competes with the test compound for binding to a purified receptor or cell lysate.[3] | Competitive binding to hormone receptors or transport proteins. | Directly assesses a key molecular initiating event in endocrine disruption. |
Quantitative Data: Bridging In Vitro and In Vivo
A critical step in validation is comparing the potency observed in vitro with toxicity data from in vivo studies. While direct correlation can be challenging due to differences in metabolism, kinetics, and exposure duration, a consistent ranking of compound potencies across systems provides strong evidence of an assay's predictive value.
The table below collates data from various studies to provide a comparative overview. It is crucial to note that these values are from different studies using different models and conditions, and thus serve as a guide rather than a direct comparison.
| Compound | In Vitro Endpoint | Model System | In Vitro Value | In Vivo Endpoint | Animal Model | In Vivo Value | Reference(s) |
| TBBPA | Cell Viability (LC50) | Chicken Embryonic Hepatocytes | 40.6 µM | 90-day Oral Toxicity (NOAEL) | Rat | >1000 mg/kg bw/day | [11][16] |
| BDE-47 | Cell Viability (IC50) | Human Neuroblastoma (SK-N-SH) | 75.9 µM (~38 µg/mL) | Single Oral Dose | Mouse (PND10) | 10 mg/kg | [13][17] |
| BDE-47 | Cell Viability (MTT) | Human Neuroblastoma (SH-SY5Y) | Significant effect at ≥4 µg/mL | Single Oral Dose | Mouse (PND10) | 10 mg/kg | [10][13] |
| BDE-209 | Cell Viability (MTT) | Rainbow Trout Gonad (RTG-2) | Significant effect at ≥25 µM | Not Available | - | - | [5] |
| α-HBCD | Cell Viability (MTT) | Mouse Neuroblastoma (N2a) | Time & Dose-dependent decrease (0.5-100 µM) | 90-day Feeding Study (LOAEL) | Rat | 100 mg/kg/day | [4][14] |
| γ-HBCD | Cell Viability (MTT) | Mouse Neuroblastoma (N2a) | No significant effect up to 100 µM | 90-day Feeding Study (LOAEL) | Rat | 100 mg/kg/day | [4][14] |
NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level
These data illustrate important concepts. For instance, α-HBCD shows greater in vitro cytotoxicity than γ-HBCD, which aligns with observations of differential toxicity among stereoisomers.[4] Furthermore, the effects of BDE-47 observed in vitro (e.g., oxidative stress) were also confirmed after in vivo administration in mice, strengthening the link between the two systems.[6][13]
Part 3: The Validation Framework - From Bench to Regulatory Acceptance
For an in vitro method to be accepted as a replacement for an animal test, it must undergo a rigorous validation process. This process is designed to establish the method's reliability and relevance for a specific purpose.[10] International bodies like the Organisation for Economic Co-operation and Development (OECD) provide a framework for this process, ensuring that data is mutually accepted across countries.[8][17]
Caption: The workflow for validation and regulatory acceptance of an alternative method.
Establishing Reliability and Relevance
-
Reliability refers to the reproducibility of results from the method, both within the same laboratory over time (intra-laboratory reproducibility) and between different laboratories (inter-laboratory reproducibility). This requires a highly standardized and detailed protocol.
-
Relevance describes the extent to which the test method correctly predicts or models the biological effect of interest. For BFRs, this would be the ability of an in vitro neurotoxicity assay, for example, to predict in vivo neurodevelopmental outcomes.
The Role of In Vitro to In Vivo Extrapolation (IVIVE)
A significant challenge is translating an effective in vitro concentration into a relevant in vivo dose. This is where In Vitro to In Vivo Extrapolation (IVIVE) becomes essential. IVIVE uses computational modeling, often employing physiologically based pharmacokinetic (PBPK) models, to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body.[2]
The process involves:
-
Determining an in vitro point of departure (PoD): This is the concentration at which a biological effect is observed in the assay (e.g., an IC50 or a benchmark concentration).
-
Using PBPK models: These models incorporate physiological parameters (blood flow, tissue volumes) and chemical-specific data (partition coefficients, metabolic rates) to estimate the external dose (e.g., mg/kg/day) that would result in a steady-state blood or target tissue concentration equivalent to the in vitro PoD.
This "reverse dosimetry" approach allows researchers to establish a Human Equivalent Dose (HED) from in vitro data, providing a quantitative basis for risk assessment and bridging the gap between cell-based assays and human health protection.
Part 4: Detailed Experimental Protocols
To ensure reliability and reproducibility, detailed, standardized protocols are non-negotiable. Below are foundational protocols for two key assays discussed in this guide.
Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
Cells in culture (e.g., SH-SY5Y human neuroblastoma cells)
-
96-well clear, flat-bottom tissue culture plates
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[16]
-
Solubilization solution: e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol.[16]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the brominated compound in serum-free medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 590 nm using a microplate reader within 1 hour.
-
Data Analysis: Subtract the background absorbance from a blank well. Express results as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol: EROD Assay for CYP1A1 Induction in H4IIE Cells
This protocol measures the induction of CYP1A1, an indicator of Aryl Hydrocarbon Receptor (AhR) activation.
Materials:
-
H4IIE rat hepatoma cells
-
96-well black, clear-bottom tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
7-Ethoxyresorufin stock solution (e.g., 2 mM in DMSO)
-
Dicumarol (an inhibitor of DT-diaphorase)
-
NADPH
-
Resorufin standard
-
Cell lysis buffer
-
Fluorescence microplate reader (Excitation ~530 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding and Dosing: Seed H4IIE cells in 96-well plates and allow them to attach. Expose cells to various concentrations of the test compound (and a positive control like TCDD or β-Naphthoflavone) for a set period (e.g., 72 hours).
-
Prepare Reaction Mix: Prepare a reaction buffer containing 7-ethoxyresorufin and dicumarol. Warm to 37°C.
-
Initiate Reaction: Remove the exposure medium from the cells and wash with PBS. Add the reaction mix to each well. To start the enzymatic reaction, add NADPH.
-
Incubation: Incubate the plate at 37°C, protected from light. The reaction is monitored kinetically by taking fluorescence readings every 1-2 minutes for 15-20 minutes.[11]
-
Terminate Reaction (for endpoint assay): Alternatively, after a fixed incubation time (e.g., 15 minutes), the reaction can be stopped by adding a solvent like acetonitrile.
-
Quantification: Generate a standard curve using resorufin. Measure the fluorescence in each well.
-
Data Normalization: After the reading, lyse the cells and determine the total protein content in each well (e.g., using a BCA assay). Normalize the rate of resorufin production to the protein content (pmol/min/mg protein).
-
Analysis: Plot the dose-response curve and determine the EC50 (the concentration that causes 50% of the maximal response). Express the potency of the test compound relative to the positive control.
Conclusion and Future Outlook
The validation and adoption of in vitro models are fundamental to modernizing toxicity testing. For brominated compounds, mechanism-based approaches that leverage our understanding of mitochondrial toxicity and endocrine disruption are proving to be the most predictive. While challenges remain, particularly in modeling complex, multi-organ interactions and metabolic activation, the integration of advanced cell models, high-throughput screening, and sophisticated IVIVE computational tools is rapidly closing the gap between in vitro results and in vivo reality.
As a scientific community, our continued focus must be on rigorous standardization of protocols, transparent reporting of data, and collaborative validation studies. By doing so, we can enhance the regulatory acceptance of these alternative methods, leading to more efficient, ethical, and human-relevant safety assessments of both existing and emerging brominated compounds.
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A Comparative Guide to the Efficacy of Disodium Tetrabromophthalate and Other Flame Retardants in Polymeric Systems
This guide provides an in-depth technical comparison of flame retardant efficacy in key polymer systems, with a focus on the class of tetrabromophthalates, including disodium tetrabromophthalate. It is intended for researchers, scientists, and product development professionals seeking to make informed decisions on the selection and application of flame retardant additives. This document moves beyond a simple listing of properties to explore the underlying chemical and physical mechanisms that govern performance, supported by experimental data and established testing protocols.
Introduction to Flame Retardancy in Polymers
Polymers, while offering exceptional versatility, are inherently combustible. The goal of flame retardancy is to inhibit or suppress the combustion cycle, thereby enhancing the safety of polymeric materials in a multitude of applications. Flame retardants can act through various mechanisms, which are broadly categorized as gas phase inhibition and condensed phase action.
-
Gas Phase Inhibition: This mechanism involves the flame retardant decomposing at temperatures similar to the polymer, releasing species that interfere with the high-energy radicals (e.g., H•, OH•) that propagate the combustion process in the flame. Halogenated flame retardants, particularly those containing bromine, are highly effective gas phase inhibitors.[1]
-
Condensed Phase Action: In the condensed phase, flame retardants can promote the formation of a stable char layer on the polymer surface. This char acts as an insulating barrier, reducing the transfer of heat to the polymer and limiting the release of flammable volatiles. Phosphorus-containing and inorganic flame retardants often operate through this mechanism.[2]
The selection of an appropriate flame retardant is a multifactorial decision, balancing efficacy with effects on the polymer's mechanical properties, processing characteristics, and regulatory considerations.
The Role of Brominated Flame Retardants: The Tetrabromophthalate Family
Brominated flame retardants are a widely utilized class of additives known for their high efficiency in interrupting the gas phase of combustion.[3] The C-Br bond is relatively weak and cleaves at temperatures typically encountered in a fire, releasing bromine radicals that scavenge the highly reactive radicals in the flame.[1]
The tetrabromophthalate family, derived from tetrabromophthalic anhydride, includes a range of compounds used as both reactive and additive flame retardants. While extensive data is available for derivatives such as bis(2-ethylhexyl) tetrabromophthalate (TBPH) and tetrabromophthalate diols, specific performance data for This compound , a salt, is less prevalent in publicly accessible literature. Its salt characteristics suggest it may have unique solubility and dispersion properties, potentially influencing its application and efficacy.
General Mechanism of Brominated Flame Retardants
The primary mechanism of action for brominated flame retardants like those in the tetrabromophthalate family is gas phase inhibition. This process can be visualized as a series of radical scavenging reactions that effectively "poison" the flame. Often, these are used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃), which enhances their efficacy.[4]
Caption: Gas phase inhibition mechanism of brominated flame retardants.
Efficacy in Polyolefins (Polypropylene)
Polyolefins, such as polypropylene (PP), are highly flammable due to their hydrocarbon structure and tendency to melt and drip, which can spread flames.[1] Effective flame retarding of PP requires additives that can either prevent dripping or inhibit combustion in the gas phase.
Comparison of Flame Retardant Systems in Polypropylene
| Flame Retardant System | Loading (wt%) | LOI (%) | UL 94 (1.6 mm) | Key Observations |
| Neat PP | 0 | ~18 | Fails | Highly flammable, significant dripping. |
| Decabromodiphenyl Ethane (DBDPE) / Antimony Trioxide (Sb₂O₃) | 16 (in LGFPP) | 27.6 | V-0 | High efficiency brominated system, synergistic effect is crucial.[5][6] |
| Ammonium Polyphosphate (APP) - based Intumescent | 20 | 27.6 | V-0 | Forms a protective char layer, reducing heat and mass transfer.[7] |
| Magnesium Hydroxide (Mg(OH)₂) | 60 | - | V-0 | High loading required, acts via endothermic decomposition and water release.[8][9] |
Causality Behind Experimental Choices: The selection of these alternatives for comparison is based on their widespread use and differing mechanisms of action. Brominated systems are chosen for their high efficiency in gas phase inhibition. Intumescent systems based on APP are selected for their ability to form a protective char layer, which is particularly effective in non-charring polymers like PP. Magnesium hydroxide represents a halogen-free, inorganic option that functions through a cooling effect. The high loading levels required for mineral fillers like Mg(OH)₂ can significantly impact the mechanical properties of the final material.[8]
Efficacy in Styrenics (High-Impact Polystyrene)
High-impact polystyrene (HIPS) is another widely used polymer that is very flammable.[10] Due to its aromatic nature, it tends to produce a significant amount of smoke upon combustion. Flame retardants for HIPS must be effective at reducing flammability without exacerbating smoke production.
Comparison of Flame Retardant Systems in HIPS
| Flame Retardant System | Loading (wt%) | LOI (%) | UL 94 (1.6 mm) | Key Observations |
| Neat HIPS | 0 | ~18 | Fails | Burns readily with dense smoke. |
| Decabromodiphenyl Oxide (DBDPO) / Antimony Trioxide (Sb₂O₃) | - | - | V-0 | A historically common and effective system for HIPS. |
| Tetrabromobisphenol-A / Antimony Trioxide (Sb₂O₃) | - | - | - | Demonstrates a strong synergistic effect in HIPS. |
| Intumescent FR (APP/PER) with Diatoms | 30 | 29.0 | V-0 | Halogen-free option that forms a stable char, with diatoms acting as a synergist.[11] |
| Red Phosphorus / Nano-ATH | 32 | - | V-0 | Combination of condensed and gas phase action, with nano-ATH promoting char stability.[12] |
Causality Behind Experimental Choices: Brominated flame retardants, often in combination with antimony trioxide, have been the industry standard for HIPS due to their cost-effectiveness and high efficiency.[2] However, regulatory pressures have driven research into halogen-free alternatives. Intumescent systems and phosphorus-based flame retardants are key alternatives that function primarily in the condensed phase to create a barrier to heat and fuel.[11][12] The use of synergists like diatoms or nano-fillers is crucial to enhance the performance of these halogen-free systems and improve the integrity of the char layer.[11]
Efficacy in Polyamides (PA6)
Polyamides (PA), such as PA6, are engineering thermoplastics with excellent mechanical and thermal properties. However, they are flammable and can produce toxic gases like hydrogen cyanide upon combustion. Flame retardants for polyamides must be thermally stable at the high processing temperatures of these polymers.
Comparison of Flame Retardant Systems in Polyamide 6
| Flame Retardant System | Loading (wt%) | LOI (%) | UL 94 (0.8 mm) | Key Observations |
| Neat PA6 | 0 | ~26 | V-2 | Flammable with dripping.[13] |
| Aluminum Diethylphosphinate (AlPi) | 15 | 29.5 | V-0 | Highly effective phosphorus-based FR, acts in both gas and condensed phases.[14] |
| Melamine Cyanurate (MCA) | 5 (with 3% comonomer) | - | V-0 | Nitrogen-based FR, acts as a blowing agent to create an intumescent char.[15] |
| Guanidine Sulfamate / Melamine Polyphosphate (MPP) | 5 | 37 | V-0 | Highly efficient nitrogen/phosphorus system with strong synergistic effects.[16] |
Causality Behind Experimental Choices: For polyamides, halogen-free flame retardants are strongly preferred. Phosphorus-based flame retardants like aluminum phosphinate are highly effective as they can act in both the gas phase (releasing phosphorus radicals) and the condensed phase (promoting charring).[17][18] Nitrogen-based systems, such as melamine cyanurate, work by releasing non-flammable gases that dilute the fuel and contribute to the formation of an insulating char.[19] The combination of phosphorus and nitrogen compounds often leads to significant synergistic effects, resulting in high flame retardancy at lower loading levels.[16]
Experimental Protocols
To ensure the trustworthiness and reproducibility of flame retardancy data, standardized testing methodologies are employed. The following are protocols for three of the most common bench-scale tests.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame resistance.
Methodology:
-
A vertically oriented specimen is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
The top of the specimen is ignited.
-
The oxygen concentration is adjusted until the flame is just extinguished.
-
The LOI is the oxygen concentration at which the material self-extinguishes.
Caption: Workflow for Limiting Oxygen Index (LOI) testing.
UL 94 Vertical Burn Test
The UL 94 standard is a widely used test to assess the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly relevant for materials used in electrical enclosures and appliances.
Methodology:
-
A rectangular specimen is held vertically.
-
A flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The afterflame time is recorded.
-
The flame is reapplied for another 10 seconds and removed.
-
The afterflame and afterglow times are recorded.
-
Observations are made regarding flaming drips.
-
The material is classified as V-0, V-1, or V-2 based on the burning times and dripping behavior.
Caption: Workflow for UL 94 Vertical Burn testing.
Cone Calorimetry (ASTM E1354 / ISO 5660)
The cone calorimeter is one of the most versatile bench-scale fire testing instruments. It measures various parameters, including the heat release rate (HRR), which is a critical indicator of fire hazard.
Methodology:
-
A horizontal specimen is placed under a conical radiant heater.
-
The specimen is exposed to a specific heat flux.
-
An igniter is used to ignite the pyrolysis gases.
-
The oxygen concentration in the exhaust gas is continuously measured to determine the heat release rate.
-
Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.
Caption: Workflow for Cone Calorimetry testing.
Conclusion
The selection of a flame retardant is a complex process that requires a deep understanding of the polymer substrate, the intended application, and the various mechanisms by which flame retardancy can be achieved. While brominated flame retardants like the tetrabromophthalate family offer high efficiency, particularly in the gas phase, the trend towards halogen-free solutions has led to the development of effective phosphorus-based, nitrogen-based, and inorganic systems.
Although specific comparative data for this compound is limited, the general principles of brominated flame retardants suggest it would function primarily as a gas phase inhibitor. Its efficacy would be highly dependent on its thermal stability, its dispersion within the polymer matrix, and its interaction with synergists.
For professionals in the field, it is crucial to evaluate flame retardant systems based on a holistic view of performance, including not only standard flammability tests but also the impact on mechanical properties, processability, and long-term stability. The data and methodologies presented in this guide are intended to provide a solid foundation for such evaluations.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Disodium Tetrabromophthalate
As researchers and developers, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we handle. Disodium tetrabromophthalate, a brominated flame retardant, demands meticulous management due to its chemical nature as a halogenated organic compound. Improper disposal can lead to environmental persistence and unforeseen ecological consequences. This guide provides a procedural framework grounded in regulatory standards and chemical principles to ensure the safe and compliant disposal of this substance.
Part 1: Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the material is paramount. This compound is the sodium salt of tetrabromophthalic acid. Its properties dictate the necessary precautions and disposal pathway.
The core concern with this compound class is environmental persistence. The degradation product of many brominated phthalates is tetrabromophthalic acid, which is expected to have high persistence in the environment[1]. Halogenated organic compounds are often resistant to natural degradation pathways, leading to potential bioaccumulation[2][3]. Therefore, direct release to the environment via drains or standard refuse is unacceptable.
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₂Br₄Na₂O₄ | PubChem |
| Molecular Weight | 525.68 g/mol | [4] |
| Appearance | Solid (form may vary) | General Knowledge |
| Persistence | Parent compound persistence is low, but the degradation product (tetrabromophthalic acid) is highly persistent[1]. |[1] |
Part 2: Immediate Safety & Handling for Waste Accumulation
Safe disposal begins with safe handling during waste generation and accumulation. The following protocols are essential to protect laboratory personnel and prevent accidental release.
Personal Protective Equipment (PPE)
Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood. Adherence to standard laboratory PPE is mandatory:
-
Eye Protection: Wear safety glasses with side shields or goggles[5].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly[5].
-
Body Protection: A lab coat is required. Ensure it is buttoned to provide maximum coverage[5].
Waste Segregation and Containerization
The principle of waste segregation is a cornerstone of laboratory safety and compliant disposal.
-
Designate a Specific Waste Stream: this compound waste must be collected in a dedicated container. Do not mix it with non-halogenated organic waste, aqueous waste, or common trash[6]. This is critical because mixing waste streams can complicate disposal, increase costs, and create unforeseen chemical hazards.
-
Select Compatible Containers: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap[7]. The container must be compatible with the waste's physical state (solid or in solution).
-
Proper Labeling: All waste containers must be clearly labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The approximate concentration and quantity
-
The accumulation start date
-
The relevant hazard characteristics (e.g., "Environmental Hazard")
-
On-Site Storage
Store the designated waste container in a secondary containment bin within a satellite accumulation area (SAA) in the laboratory where it was generated. The SAA must be at or near the point of generation and under the control of the operator. Do not store waste containers in hallways or public areas[6].
Part 3: Regulatory Framework and Waste Classification
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this compound waste falls under specific regulatory scrutiny.
Waste containing halogenated organic compounds may be classified as "F-listed" hazardous waste if it originates from certain non-specific sources, such as spent halogenated solvents used in degreasing (F001) or other spent halogenated solvents (F002)[8][9]. While this compound itself is not explicitly listed, its nature as a halogenated organic requires it to be managed as a hazardous waste. Consult your institution's Environmental Health & Safety (EHS) office for precise waste code determination, as state and local regulations may also apply. The key takeaway is to manage this substance under the assumption that it is a regulated hazardous waste.
Part 4: Step-by-Step Disposal Protocol
The definitive disposal pathway for this chemical is through your institution's certified hazardous waste management program. The following steps provide a universal workflow.
-
Waste Collection: Collect all this compound waste, including contaminated PPE (like gloves), weighing paper, and any cleanup materials from spills, in the properly labeled, dedicated hazardous waste container.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[7].
-
Request Pickup: Once the container is full or you are finished with the process that generates the waste, contact your institution's EHS office to schedule a waste pickup. Provide them with all necessary information from the waste label.
-
Recommended Final Disposal Method: The preferred and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator[10]. This process is necessary to achieve complete thermal destruction of the carbon-bromine bonds, breaking the compound down into simpler, less harmful components like carbon dioxide, water, and inorganic salts (after flue gas scrubbing). Landfilling is a much less desirable option, as it does not destroy the chemical and poses a long-term risk of environmental contamination through leachate[2].
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational flow for managing this compound waste from generation to disposal.
Caption: Decision workflow for compliant waste management.
References
-
PubChem. 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2). National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
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Chem Service. Safety Data Sheet: Bis(2-ethylhexyl)tetrabromophthalate Solution. Chem Service, Inc. [Link]
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U.S. Environmental Protection Agency. TSCA Work Plan Chemical Technical Supplement – Physicochemical Properties and Environmental Fate of the Brominated Phthalates. EPA. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. EPA. [Link]
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University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). [Link]
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Carl ROTH. Safety Data Sheet: SULFOBROMOPHTHALEIN DISODIUM SALT. Carl ROTH. [Link]
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Silent Spring Institute. Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants. Silent Spring Institute. [Link]
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National Institutes of Health. Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I. PubMed Central. [Link]
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Ataman Kimya. TETRABROMOPHTHALATE DIOL. Ataman Kimya. [Link]
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California Air Resources Board. Guidelines for Halogenated Solvents Degreasing Operations. ARB. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. Nipissing University. [Link]
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National Institutes of Health. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration. PubMed Central. [Link]
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Washington State Department of Health. CAS RN 26040-51-7 Substance Name Bis (2-ethylhexyl). Washington State DOH. [Link]
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European Chemicals Agency. Candidate List of substances of very high concern for Authorisation. ECHA. [Link]
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National Institutes of Health. Environmental levels of bis(2-ethylhexyl)-tetrabromophthalate (TBPH) cause thyroid toxicity and early carcinogenic signals in juvenile fish. PubMed. [Link]
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Koyon. What Is The Main Uses Of Tetrabromophthalate Diol? Koyonchem. [Link]
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European Chemicals Agency. Bis(2-ethylhexyl) tetrabromophthalate - Substance Information. ECHA. [Link]
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U.S. Environmental Protection Agency. Fact Sheet: Assessing Risks from Flame Retardants. EPA. [Link]
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National Institutes of Health. NIH Waste Disposal Guide 2014: Chemical Waste. Office of Research Services. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Disodium Tetrabromophthalate
As researchers dedicated to innovation, our work inherently involves navigating the complexities of chemical compounds. Disodium tetrabromophthalate, a halogenated organic salt, is one such material where a deep understanding of its properties is paramount to ensuring safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for its handling. Our goal is to empower you with the knowledge to not only use the correct Personal Protective Equipment (PPE) but to understand the scientific rationale behind each choice, fostering a culture of proactive safety in the laboratory.
Hazard Assessment: Understanding the "Why"
The foundation of any safety protocol is a thorough hazard assessment. While comprehensive toxicological data for this compound is limited, we can establish a robust safety margin by analyzing its chemical family and available regulatory information.
According to the European Chemicals Agency (ECHA) C&L Inventory, the hazard classification for this compound is not uniform. While a majority of notifiers reported it as not meeting GHS hazard criteria, a significant portion (22.7%) classified it as a Skin Irritant (Category 2) and Eye Irritant (Category 2) .[1] This discrepancy alone mandates a cautious approach.
Furthermore, we must consider the hazards of its parent compound, Tetrabromophthalic Anhydride. Safety Data Sheets (SDS) for the anhydride consistently identify it as an irritant to the skin, eyes, and respiratory system.[2][3] Since the disodium salt is derived from this acid, it is prudent to assume a similar potential for irritation. Halogenated organic compounds as a class can also present long-term health and environmental concerns, often being persistent and bioaccumulative.[4][5]
This leads to our core directive: Treat this compound with the precautions required for a known skin and eye irritant, with potential for respiratory irritation if airborne dust is generated.
| Hazard Classification | GHS Category | Rationale & Key Considerations |
| Skin Irritation | Category 2 (Potential) | Based on ECHA notifications and data from parent compounds.[1][2] Prolonged contact may cause redness and discomfort. |
| Eye Irritation | Category 2 (Potential) | Direct contact with dust can cause serious irritation.[1][3] Standard for most powdered chemical reagents. |
| Respiratory Irritation | Not Classified (Precautionary) | Inhalation of fine dust particles may irritate the respiratory tract.[2][3] This is a primary concern during weighing and transfer operations. |
| Environmental Hazard | Not Classified (Precautionary) | The parent acid is expected to be persistent in the environment.[4] Requires controlled disposal to prevent ecological impact. |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it's crucial to understand that PPE is the last line of defense. A robust safety program prioritizes eliminating or minimizing hazards at their source.
Caption: The Hierarchy of Controls prioritizes safer systems over individual protection.
For this compound, effective Engineering Controls (e.g., a chemical fume hood or ventilated balance enclosure) are essential to minimize inhalation exposure. Administrative Controls , such as Standard Operating Procedures (SOPs) and designated handling areas, further reduce risk. This guide focuses on the final, critical layer: PPE .
Core PPE Requirements: Your First Line of Defense
| Protection Type | Minimum Specification | Rationale & Field Insights |
| Eye & Face | ANSI Z87.1 approved safety glasses with side shields or chemical splash goggles.[2][6] | Rationale: Protects against accidental splashes of solutions or airborne dust particles reaching the eyes.[3] Insight: For weighing operations where dust is more likely, chemical goggles offer a superior seal and are the preferred choice. |
| Skin (Hands) | Nitrile gloves (EN 374 standard). | Rationale: Provides a chemical barrier against skin contact, preventing potential irritation.[2] Insight: Always check gloves for pinholes or tears before use. For tasks involving larger quantities or extended handling, consider double-gloving. Remove the outer glove immediately if contamination is suspected. |
| Body | Long-sleeved laboratory coat. | Rationale: Protects skin on the arms and shields personal clothing from contamination.[6] Insight: A 100% cotton lab coat is sufficient. Ensure the coat is fully buttoned. |
| Respiratory | Required when engineering controls are absent or insufficient. | Rationale: Prevents inhalation of irritating dust.[2][7] Insight: A NIOSH-approved N95 respirator is a suitable backup for minimizing dust inhalation if work must be performed outside of a fume hood.[6] For weighing neat powder, this should be considered mandatory if a ventilated enclosure is not used. |
Operational Plan: Safe Handling Protocol
This step-by-step workflow integrates PPE use into the practical handling of solid this compound.
Caption: A typical workflow for safely handling solid this compound.
Emergency Procedures: Spill and Exposure Response
Preparedness is key. Ensure an eyewash station and safety shower are accessible.[2]
Immediate Actions:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[2] Seek medical attention.
-
Small Spill (Solid):
-
Alert others in the area.
-
Wearing your full PPE, gently sweep or vacuum the material into a suitable, labeled disposal container.[2]
-
Avoid actions that generate dust.
-
Decontaminate the spill area with soap and water.
-
Package all cleanup materials as hazardous waste.
-
Disposal Plan: Responsible Waste Management
Due to the persistent nature of halogenated compounds, proper disposal is a critical responsibility.
-
Contaminated PPE:
-
Gloves: Dispose of used gloves in a dedicated hazardous waste container immediately after use.
-
Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous chemical waste. Do not launder contaminated lab coats at home.
-
-
Solid & Liquid Waste:
-
All unused this compound and solutions containing it must be collected as hazardous chemical waste.
-
Use a clearly labeled, sealed, and compatible waste container.
-
NEVER dispose of this material down the sanitary sewer.[6]
-
-
Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous waste. The defaced, triple-rinsed container can then typically be disposed of in the regular trash or recycled, pending local institutional policy.
By adhering to these scientifically grounded procedures, you not only protect yourself and your colleagues but also ensure the integrity of your research and the preservation of our environment.
References
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PubChem. 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2). National Center for Biotechnology Information. [Link]
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Cole-Parmer. Material Safety Data Sheet - Tetrabromophthalic Anhydride, 98%.[Link]
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Chem Service. SAFETY DATA SHEET - Bis(2-ethylhexyl)tetrabromophthalate Solution.[Link]
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Carl ROTH. Safety data sheet - SULFOBROMOPHTHALEIN DISODIUM SALT.[Link]
-
PubChem. Tetrabromophthalic anhydride. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. TSCA Work Plan Chemical Technical Supplement – Physicochemical Properties and Environmental Fate of the Brominated Phthalates.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
